molecular formula C6H12N2 B3306570 1,3'-Biazetidine CAS No. 928114-07-2

1,3'-Biazetidine

Cat. No.: B3306570
CAS No.: 928114-07-2
M. Wt: 112.17 g/mol
InChI Key: SQGAMWPLHIDBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3'-Biazetidine is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-3-yl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-8(3-1)6-4-7-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAMWPLHIDBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316682
Record name 1,3′-Biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928114-07-2
Record name 1,3′-Biazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928114-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3′-Biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1,3'-Biazetidine: A Technical Guide to Next-Generation Piperazine Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, the pharmaceutical industry has increasingly turned to highly saturated, three-dimensional heterocyclic scaffolds. The 1,3'-biazetidine core has emerged as a premier bioisostere for traditional saturated rings like piperazine and morpholine [1]. By replacing a flat, flexible piperazine ring with a compact, sp³-rich biazetidine system, medicinal chemists can favorably alter the vectorial trajectory of substituents, lower lipophilicity (logD), and modulate basicity to improve membrane permeability and mitigate off-target liabilities (such as hERG inhibition) [2].

This whitepaper provides an authoritative, step-by-step guide to the synthesis, mechanistic rationale, and analytical characterization of the this compound core, designed for process chemists and drug development professionals.

Mechanistic Rationale: The Bioisosteric Advantage

The transition from piperazine to this compound is driven by the need to escape "flatland" in drug discovery. The this compound system consists of two highly strained four-membered rings connected via a C–N bond. This architecture forces a distinct dihedral angle, presenting substituents in a unique three-dimensional orientation compared to the linear 1,4-substitution pattern of piperazine.

BioisostereLogic P Piperazine Core B This compound Core P->B Bioisosteric Replacement P1 High Basicity (pKa ~9.8) P->P1 P2 Linear/Planar Vector P->P2 B1 Modulated Basicity (Improved Permeability) B->B1 B2 High Fsp3 Character (Enhanced Solubility) B->B2 B3 Compact, Angled Trajectory B->B3

Figure 1: Logical framework for the bioisosteric replacement of piperazine with this compound.

Quantitative Comparison

The physicochemical shift achieved by this substitution is summarized below:

Table 1: Physicochemical Comparison of Piperazine vs. This compound

PropertyPiperazineThis compoundCausality / Impact on Drug Design
Molecular Weight 86.14 g/mol 112.17 g/mol Slight increase, but maintains low MW profile.
Basic Nitrogen Count 2 (Secondary)1 Secondary, 1 TertiaryDifferentiates functionalization reactivity.
Estimated pKa ~9.8~8.0 - 8.5Inductive electron withdrawal from the strained rings lowers pKa, enhancing passive permeability.
Structural Vector 1,4-Linear (180°)Angled (~120°)Alters binding pocket interactions, often breaking patent claims of piperazine analogs.

Synthetic Strategy & Causality

The most robust and scalable method for constructing the this compound core is the reductive amination of an azetidin-3-one derivative with an azetidine free base [3].

Causality in Reagent Selection:
  • Protecting Groups: 1-Boc-azetidin-3-one is utilized to prevent self-condensation and polymerization. The Boc group is stable under reductive amination conditions but easily cleaved in the final step.

  • Reducing Agent: Sodium triacetoxyborohydride,

    
    , is specifically chosen over Sodium borohydride (
    
    
    
    ).
    
    
    is a mild reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the starting ketone to 1-Boc-azetidin-3-ol.
  • Acid Catalyst: Glacial acetic acid (AcOH) is added to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the azetidine amine to form the iminium species.

SyntheticWorkflow A 1-Boc-azetidin-3-one + Azetidine B Iminium Ion Formation (Transient Intermediate) A->B Condensation (AcOH catalyzed) C Reductive Amination NaBH(OAc)3, DCE, AcOH B->C Selective Reduction D 1'-Boc-1,3'-biazetidine (Protected Core) C->D Aqueous Workup E Boc Deprotection HCl/Dioxane D->E Acidic Cleavage F This compound Dihydrochloride Salt E->F Precipitation

Figure 2: Step-by-step synthetic workflow for this compound dihydrochloride.

Experimental Protocols: A Self-Validating System

The following protocol outlines the synthesis of this compound dihydrochloride. The methodology is designed with built-in validation checkpoints (TLC/LC-MS) to ensure reaction fidelity.

Step 1: Synthesis of 1'-Boc-1,3'-biazetidine
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1-Boc-azetidin-3-one (1.0 eq, 10 mmol) and azetidine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to allow complete iminium ion formation.

  • Reduction: Cool the mixture back to 0 °C. Add

    
     (1.5 eq, 15 mmol) in three portions over 15 minutes to control the mild exotherm.
    
  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12–16 hours. Validation Checkpoint: Monitor via LC-MS. The ketone peak should disappear, replaced by the product mass

    
    .
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield 1'-Boc-1,3'-biazetidine as a pale yellow oil (Typical yield: 75-85%).

Step 2: Boc Deprotection to this compound Dihydrochloride
  • Cleavage: Dissolve 1'-Boc-1,3'-biazetidine (1.0 eq, 5 mmol) in anhydrous DCM (10 mL). Cool to 0 °C.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (10 eq, 50 mmol). Remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved, the highly polar this compound dihydrochloride salt will precipitate out of the DCM/dioxane solution. Validation Checkpoint: Bubbling of

    
     and isobutylene will cease upon reaction completion.
    
  • Isolation: Filter the resulting white precipitate under a nitrogen atmosphere (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether (

    
     mL) and dry under high vacuum to afford this compound dihydrochloride as a white solid (Typical yield: >90%) [4].
    

Characterization & Analytical Validation

Accurate characterization of the highly strained biazetidine core requires careful interpretation of NMR data. Due to the symmetry of the rings, the spectra are relatively clean but exhibit distinct coupling patterns.

Table 2: Typical Analytical Data for this compound Dihydrochloride

Analytical MethodExpected Signals / ObservationsStructural Correlation

H NMR (400 MHz,

)

4.65 (m, 1H)
Central methine proton (C3 of the N-substituted ring). Shifted downfield due to adjacent nitrogen and salt form.

4.35 - 4.20 (m, 8H)
Methylene protons (C2, C4 of both rings). Often appear as complex multiplets due to ring strain and coupling.

C NMR (100 MHz,

)

58.5
Central methine carbon (C3).

52.1, 48.3
Methylene carbons (C2/C4 of the two distinct azetidine rings).
High-Resolution Mass Spec (HRMS) Calculated for


: 113.1073
Found: 113.1075. Confirms the exact mass of the free base.
IR Spectroscopy (ATR) 2950-2800 cm

(broad), 1590 cm

Broad N-H stretching (amine hydrochloride salt) and C-N stretching.

Note: The highly strained nature of the four-membered rings restricts ring inversion, which may result in broadened NMR signals at room temperature due to slow conformational exchange on the NMR timescale.

References

  • European Patent Office (EPO).HETEROCYCLIC DERIVATIVE, AND COMPOSITION AND PHARMACEUTICAL USE THEREOF (EP 4385985 A1). Details the use of biazetidines in PROTACs and molecular glues for targeted protein degradation.
  • European Patent Office (EPO).DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS (EP 2611774 B1). Describes the reductive amination methodology for synthesizing 1-Boc-azetidin-3-one derived biazetidines.
  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 57470865, this compound dihydrochloride. Provides classification, chemical names, and physical properties. Available at:[Link]

"conformational analysis of the 1,3'-biazetidine ring system"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the 1,3'-Biazetidine Ring System

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has catalyzed the adoption of sp³-rich, conformationally restricted scaffolds. Among these, the this compound ring system—a bisazaheterocycle consisting of two linked four-membered azetidine rings—has emerged as a premier bioisostere for piperazine and morpholine rings. Frequently utilized as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs)[1], this scaffold improves physicochemical properties such as aqueous solubility and metabolic stability. However, rationally deploying 1,3'-biazetidines requires a rigorous understanding of their 3D topology. This whitepaper provides an authoritative framework for analyzing the conformational dynamics of the this compound system, detailing the causality behind its thermodynamic behavior and the self-validating protocols required to map its conformational ensemble.

Structural Anatomy and Degrees of Freedom

The 3D architecture of the this compound system (specifically, 1-(azetidin-3-yl)azetidine) is governed by three primary degrees of freedom. Unlike highly flexible acyclic chains or rigid aromatic systems, biazetidines occupy a "Goldilocks" zone of conformational flexibility, characterized by distinct kinetic barriers.

Ring Puckering

Four-membered rings are inherently strained. To alleviate eclipsing interactions (torsional strain) between adjacent methylene protons, the azetidine ring distorts from a planar geometry into a "butterfly" or puckered conformation. Gas-phase electron diffraction studies have established that the unsubstituted azetidine ring adopts a puckering angle of approximately 37°[2]. The energy barrier to transition through the planar state is relatively low (1.26 kcal/mol)[2], meaning the ring rapidly flips between equivalent puckered states at room temperature.

Nitrogen Pyramidal Inversion

In unstrained aliphatic amines, nitrogen pyramidal inversion is rapid. However, incorporating the nitrogen atom into a strained four-membered ring significantly elevates the inversion barrier. For azetidine, the free energy of activation (


) for nitrogen inversion is approximately 7.2 kcal/mol at -119 °C[3]. In the this compound system, the N1 nitrogen (the linking atom) experiences steric clashes that further modulate this barrier, often favoring an equatorial disposition of the bulky azetidin-3-yl substituent to minimize 1,3-diaxial-like interactions.
N-C Inter-Ring Bond Rotation

The dihedral angle between the two azetidine rings (rotation around the N1-C3' bond) dictates the global vector of the molecule. Because the C3' carbon is sp³ hybridized, rotation is not fully free; it is governed by steric hindrance between the adjacent ring methylenes and the lone pair on the N1 nitrogen.

ConformationalSpace Root This compound Degrees of Freedom Puckering Ring Puckering (Angle ~37°) Root->Puckering Inversion N-Pyramidal Inversion (ΔG‡ ~7.2 kcal/mol) Root->Inversion Rotation N-C Bond Rotation (Inter-ring Dihedral) Root->Rotation

Primary degrees of freedom governing this compound 3D topology.

Electrostatic Tuning and Substituent Effects

The conformational landscape of biazetidines is highly sensitive to stereoelectronic effects. When functionalizing the biazetidine core (e.g., with fluorine atoms to modulate pKa or lipophilicity), researchers must account for charge-dipole interactions.

For instance, in fluorinated azetidine derivatives, the neutral molecule typically adopts a ring pucker that places the highly electronegative fluorine atom away from the nitrogen lone pair to minimize dipole repulsion[4]. However, upon protonation of the nitrogen (forming an azetidinium cation), the ring pucker violently inverts. The fluorine atom is drawn toward the charged nitrogen to maximize favorable


 charge-dipole interactions[4]. When designing this compound PROTAC linkers[1], understanding the protonation state at physiological pH is critical, as it directly dictates the linker's trajectory and, consequently, the degradation efficiency of the chimeric molecule.

Quantitative Conformational Data

The table below synthesizes the foundational thermodynamic and kinetic parameters that govern azetidine-based systems. These values serve as computational benchmarks when parameterizing molecular dynamics (MD) simulations for biazetidine-containing drugs.

Conformational VariableExperimental Barrier (

)
Preferred Ground StateReference
Ring Puckering ~1.26 kcal/molPuckered (~37° dihedral angle)[2]
N-Pyramidal Inversion ~7.2 kcal/mol (at -119 °C)Equatorial substituent disposition[3]
N-C Bond Rotation 3.5 - 5.0 kcal/mol (Est.)Gauche/Anti (Substituent dependent)N/A

Self-Validating Experimental Protocol: VT-NMR & DFT Workflow

To rigorously define the conformational ensemble of a novel this compound derivative, empirical observation must be tightly coupled with quantum mechanical modeling. Relying solely on room-temperature NMR is insufficient due to the rapid time-averaging of the puckering and inversion states. The following step-by-step protocol establishes a self-validating loop between Variable Temperature (VT) NMR and Density Functional Theory (DFT).

Phase 1: Variable Temperature NMR (Kinetic Mapping)
  • Sample Preparation : Dissolve the highly pure this compound compound in a non-coordinating, low-freezing-point solvent (e.g.,

    
     or Toluene-
    
    
    
    ). Avoid protic solvents (
    
    
    ) to prevent solvent-induced hydrogen bonding artifacts that artificially inflate inversion barriers.
  • Spectral Acquisition : Acquire high-resolution

    
     and 
    
    
    
    spectra starting at 298 K, cooling in 10 K increments down to 180 K.
  • Decoalescence Monitoring : Monitor the methylene protons of the azetidine rings. At room temperature, these appear as time-averaged multiplets. As the temperature drops below the coalescence temperature (

    
    ), the signals will split into distinct pseudo-axial and pseudo-equatorial resonances.
    
  • Line Shape Analysis : Utilize complete line shape analysis (CLSA) software to extract exchange rate constants (

    
    ) at each temperature. Construct an Eyring plot (
    
    
    
    vs.
    
    
    ) to derive the activation enthalpy (
    
    
    ) and entropy (
    
    
    ) of the inversion/puckering events.
Phase 2: DFT Validation (Thermodynamic Mapping)
  • Ensemble Generation : Perform a systematic conformer search rotating the N-C inter-ring bond in 15° increments.

  • Geometry Optimization : Optimize the generated conformers using a robust functional and basis set (e.g.,

    
    B97X-D/def2-TZVP) to accurately capture dispersion interactions.
    
  • Solvation Modeling : Apply a Polarizable Continuum Model (PCM) matching the dielectric constant of the NMR solvent used in Phase 1.

  • Validation : Calculate the theoretical transition state barriers (QST2/QST3 methods) between the optimized minima. The computational

    
     must align within ~0.5 kcal/mol of the experimental VT-NMR Eyring data. If they diverge, re-evaluate the potential for hidden solvent interactions or dimerization.
    

Workflow A Synthesis & Purification (this compound Scaffold) B Variable Temperature (VT) NMR (Kinetic Barriers) A->B C X-Ray Crystallography (Solid-State Conformation) A->C E Conformational Ensemble Generation B->E C->E D DFT / PCM Solvation Models (Thermodynamic Minima) D->E

Multimodal workflow for biazetidine conformational validation.

Conclusion

The this compound ring system is not merely a static spacer; it is a dynamic, conformationally responsive scaffold. Its utility in modern drug design—particularly in bifunctional degraders and CNS-penetrant molecules—stems from its unique blend of sp³ character and defined vector geometries. By systematically analyzing its ring puckering, nitrogen inversion, and inter-ring rotation through the self-validating VT-NMR and DFT protocols outlined above, drug development professionals can rationally tune this scaffold to achieve optimal target engagement and pharmacokinetic profiles.

References

  • [4] ResearchGate. The ring pucker in azetidine derivatives can be influenced by a C–F ... N+ charge–dipole interaction. Retrieved from:[Link]

  • [2] RSC Publishing. Ring Puckering of Azetidine: an Electron Diffraction Study. Retrieved from:[Link]

  • [3] Scribd. Pyramidal Inversion in Heterocycles | Conformational Isomerism. Retrieved from:[Link]

Sources

"theoretical and computational studies of 1,3'-biazetidine stability"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the theoretical framework and computational protocols for assessing the stability of 1,3'-biazetidine , a critical sp³-rich scaffold in modern drug discovery.

Content Type: Technical Whitepaper & Computational Protocol Audience: Medicinal Chemists, Computational Chemists, and Drug Development Scientists

Executive Summary: The Stability Paradox

The This compound scaffold (two azetidine rings linked via an


 bond) represents a "stability paradox" in medicinal chemistry. While it offers desirable physicochemical properties—low lipophilicity (

), high metabolic stability, and rigid vector alignment—it possesses significant internal ring strain (

26 kcal/mol per ring).

This guide provides a rigorous computational framework to evaluate the thermodynamic and kinetic stability of this scaffold. We move beyond simple energy calculations to explore decomposition pathways (acid-catalyzed ring opening), conformational locking, and oxidative vulnerability using Density Functional Theory (DFT) and Molecular Dynamics (MD).

Structural Landscape & Conformational Analysis

The Topology of this compound

Unlike the hydrazine-linked 1,1'-biazetidine, the 1,3'-isomer connects the nucleophilic nitrogen of one ring to the electrophilic C3 position of the other. This creates a unique electronic environment:

  • Proximal Ring (N-linked): Acts as a tertiary amine; sterically crowded.

  • Distal Ring (C-linked): Acts as a secondary amine (unless substituted); retains high basicity.

Ring Puckering & Inversion

Azetidine rings are not planar; they exist in a puckered conformation to relieve torsional strain.

  • Puckering Angle (

    
    ):  Typically 
    
    
    
    .
  • Barrier to Inversion: The nitrogen inversion barrier in N-substituted azetidines is lower than in acyclic amines, often facilitating rapid equilibrium between conformers.

Computational Directive: To accurately model stability, you must locate the global minimum by sampling the puckering coordinates (


) of both rings simultaneously.

Thermodynamic Stability Assessment

Ring Strain Energy (RSE) Calculation

The stability of this compound is governed by its Heat of Formation (


) relative to a strain-free reference. We utilize homodesmotic reactions  (where the number of bond types and hybridization states are conserved) to cancel out systematic errors in DFT.

Protocol: Calculate the reaction enthalpy (


) for the following hypothetical equilibration:


(Note: Reference molecules must be carefully chosen to balance group equivalents.)
Quantitative Data Summary (Theoretical Benchmarks)

The following table summarizes expected energetic values based on high-level ab initio benchmarks for azetidine derivatives.

ParameterMethodEstimated ValueSignificance
Ring Strain Energy (Total) G4MP2 / CBS-QB3~52–54 kcal/molHigh energy content; susceptibility to ring opening.
Nitrogen Inversion Barrier M06-2X / 6-311++G(d,p)1.8–2.5 kcal/molRapid interconversion at RT; effectively planar on NMR timescale.
Proton Affinity (N1) B3LYP / 6-31+G(d)~225 kcal/molHigh basicity at the bridging nitrogen.
C-N Bond Dissociation wB97X-D / def2-TZVP~78 kcal/molThe linker bond is robust against homolytic cleavage.

Kinetic Stability & Decomposition Pathways

The primary failure mode for this compound in a biological or synthetic context is Acid-Catalyzed Ring Opening (ACRO) .

Mechanism: Nucleophilic Attack on Protonated Azetidine
  • Protonation: The bridging nitrogen (N1) is protonated.

  • Nucleophilic Attack: A solvent molecule (e.g.,

    
     or 
    
    
    
    ) attacks the
    
    
    -carbon (C2 or C4).
  • Ring Opening: The C-N bond cleaves, relieving ring strain but destroying the scaffold.

Critical Insight: The 1,3'-linkage provides steric bulk that protects the N1 ring from nucleophilic attack compared to a simple N-alkyl azetidine. This "steric shielding" is the origin of its kinetic stability.

Visualization of Decomposition Pathway

The following diagram illustrates the computational workflow to map this decomposition.

DecompositionPathway Fig 1. Acid-Catalyzed Ring Opening (ACRO) Mechanism Reactant This compound (Neutral) Protonated N-Protonated Species (+) Reactant->Protonated H+ (Fast) TS_Attack TS: Nucleophilic Attack (H2O) Protonated->TS_Attack +H2O (RDS) Intermediate Ring-Opened Intermediate TS_Attack->Intermediate Strain Release Product Hydrolysis Product Intermediate->Product Tautomerization

Caption: Kinetic pathway for acid-catalyzed hydrolysis. The Transition State (TS) barrier height determines shelf-life stability.

Computational Protocol: Step-by-Step Guide

This section provides a self-validating protocol for researchers to replicate these studies.

Phase 1: Conformational Sampling

Objective: Identify the global minimum to avoid imaginary frequencies in later steps.

  • Software: Spartan / Macromodel / conformational search algorithms (e.g., CREST).

  • Force Field: OPLS4 or MMFF94s.

  • Procedure:

    • Generate 500+ conformers using Monte Carlo sampling.

    • Cluster results based on RMSD (0.5 Å cutoff).

    • Select lowest energy structures (within 5 kcal/mol) for DFT refinement.

Phase 2: Geometry Optimization & Thermodynamics

Objective: Accurate bond lengths and strain energies.

  • Functional: M06-2X (excellent for main-group thermochemistry and non-covalent interactions) or wB97X-D (includes dispersion corrections).

  • Basis Set: def2-TZVP (Triple-zeta valence polarized) is the gold standard for balancing cost/accuracy.

  • Solvation: SMD (Solvation Model based on Density). Use Water for biological relevance and Dichloromethane for synthetic relevance.

  • Validation: Ensure no imaginary frequencies (NIMAG=0).

Phase 3: Transition State (TS) Search

Objective: Calculate Kinetic Activation Energy (


).
  • Guess Structure: Elongate the C-N bond of the ring to ~1.8 Å and place a water molecule at the backside attack angle (~170°).

  • Calculation: Opt=TS (Berny algorithm).

  • Validation:

    • NIMAG=1: One imaginary frequency corresponding to the C-N bond breaking vector.

    • IRC (Intrinsic Reaction Coordinate): Run forward/reverse to confirm the TS connects the protonated reactant to the ring-opened product.

Experimental Validation Loop

A theoretical model is only as good as its experimental correlation. Use these assays to validate computational predictions:

  • NMR Monitoring (

    
    ):  Dissolve this compound in 
    
    
    
    with varying pD (adjusted via DCl). Monitor the disappearance of ring protons over 24h.
    • Correlation: If

      
       kcal/mol, degradation should be < 5% over 24h.
      
  • pKa Titration: Determine the pKa of the bridging nitrogen.

    • Correlation: Compare experimental pKa with calculated Proton Affinity (PA).

Automated Workflow Diagram

The following Graphviz diagram outlines the logic flow for a complete stability assessment campaign.

Workflow Fig 2. Computational Stability Assessment Workflow Start Input Structure: This compound ConfSearch Conformational Search (MMFF94 / OPLS) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt Freq Frequency Calc (Check NIMAG=0) DFT_Opt->Freq Branch Stability Analysis Freq->Branch Thermo Thermodynamic Path (Homodesmotic Rxns) Branch->Thermo Static Kinetic Kinetic Path (TS Search / Ring Opening) Branch->Kinetic Reactive Output1 Ring Strain Energy (kcal/mol) Thermo->Output1 Output2 Activation Barrier (Delta G Double Dagger) Kinetic->Output2

Caption: Integrated workflow for deriving thermodynamic and kinetic stability metrics.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Couty, F., & Drouillat, B. (2012). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Tetrahedron, 68(10), 2329-2369. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

The 1,3'-Biazetidine Scaffold: Escaping Flatland via Strained Vector Alignment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring the Chemical Space of Substituted 1,3'-Biazetidines Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Synthetic Chemists, Drug Discovery Leads

Executive Summary: The Geometric Advantage

In the pursuit of novel intellectual property and improved physicochemical profiles, modern medicinal chemistry has aggressively moved away from planar, aromatic-heavy scaffolds ("flatland") toward sp³-rich architectures. The 1,3'-biazetidine (systematically 1-(azetidin-3-yl)azetidine ) represents a high-value, under-explored bioisostere of piperazine.

Unlike the rigid chair conformation of piperazine or the orthogonal geometry of spiro[3.3]heptanes, the this compound offers a unique "stepped" vector alignment . The bond linking the nitrogen of the first ring to the C3 position of the second ring creates a distinct exit vector angle, allowing for the precise positioning of substituents in 3D space while maintaining a low molecular weight and high metabolic stability.

This guide details the synthesis, structural properties, and strategic application of substituted 1,3'-biazetidines in drug discovery.

Structural Analysis & Vector Comparison

To understand the utility of 1,3'-biazetidines, one must compare them to the industry-standard diamine: piperazine.

FeaturePiperazine This compound Impact on Drug Design
Geometry Chair (rigid)Linked/PuckeredBiazetidine offers a flexible "hinge" at the N1-C3' bond, allowing induced fit.
N-N Distance ~2.9 Å~3.8 - 4.2 ÅBiazetidine extends the reach between pharmacophores.
Basicity (pKa) ~9.8 / 5.6~10.5 / ~8.0The distal azetidine amine is more basic; the central N is less basic due to steric bulk and inductive effects.
Fsp³ 1.01.0Both are fully saturated, but biazetidine has higher strain energy (~26 kcal/mol per ring).
Metabolic Stability Moderate (N-oxidation)HighStrained rings often resist CYP450 oxidation at the

-carbon better than unstrained rings.
Visualizing the Vector Space

The following diagram illustrates the structural relationship and the synthesis logic.

Biazetidine_Space Piperazine Piperazine Core (Standard) Biazetidine This compound (Target Scaffold) Piperazine->Biazetidine Bioisosteric Replacement Properties Key Properties: - High Fsp3 - Lower Lipophilicity - Novel IP Space Biazetidine->Properties Confers Ketone N-Boc-azetidin-3-one RedAmin Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Ketone->RedAmin Electrophile Amine Substituted Azetidine Amine->RedAmin Nucleophile RedAmin->Biazetidine Yields Core

Figure 1: Strategic positioning of this compound as a bioisostere and its primary synthetic disconnection.

Synthetic Accessibility: Validated Protocols

Synthesizing the this compound core requires overcoming the inherent ring strain and avoiding ring-opening polymerization. Two primary routes are recommended based on scalability and functional group tolerance.

Method A: Reductive Amination (The Industry Standard)

This is the most robust method for generating diverse libraries. It couples an N-protected azetidin-3-one with a substituted azetidine.

  • Mechanism: Formation of a strained iminium ion intermediate, followed by hydride delivery.

  • Reagents: Titanium(IV) isopropoxide (Lewis acid to facilitate imine formation) and Sodium triacetoxyborohydride (mild reducing agent).

Method B: Aza-Michael Addition

Useful when the electrophile is an


-unsaturated ester derived from azetidinone (e.g., azetidin-3-ylidene acetates).
  • Application: Best for introducing side chains with ester/acid functionality at the linker position.

Detailed Experimental Protocol

Protocol: Synthesis of tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate

This protocol demonstrates the coupling of a commercially available azetidinone with a functionalized azetidine salt.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • 3-Fluoroazetidine hydrochloride (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 equiv)
    
  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.2 equiv)

Step-by-Step Methodology:

  • Free Base Formation (In Situ): In a flame-dried round-bottom flask under nitrogen, suspend 3-fluoroazetidine hydrochloride in anhydrous DCM (0.2 M). Add Triethylamine dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Imine Formation: Add tert-butyl 3-oxoazetidine-1-carboxylate to the mixture. Critical Step: Add Ti(OiPr)

    
     dropwise. The solution may turn slightly yellow. Stir at room temperature for 6–12 hours.
    Why: The titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the strained imine/iminium species which is otherwise unstable.
    
  • Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Safety: Gas evolution (hydrogen) may occur; ensure proper venting. Allow the mixture to warm to room temperature and stir overnight.

  • Workup (The "Titanium Emulsion" Fix): Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Crucial: Vigorously stir this biphasic mixture for 1–2 hours until the two layers clearly separate and the aqueous layer is clear (complexing the titanium). Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradients). The this compound amine is polar; use 5–10% MeOH with 1% NH

    
    OH if necessary.
    

Physicochemical & ADME Profile

The this compound scaffold exerts specific effects on the molecular property profile of a drug candidate.

Basicity and Permeability

The central nitrogen (N1 of the distal ring) is flanked by two azetidine rings.

  • pKa Shift: The pKa of the central nitrogen is typically lower (approx. 6.5–7.5) compared to a standard secondary amine due to the inductive withdrawal of the sp³-rich rings and steric shielding.

  • Permeability: The lower pKa at the central nitrogen often improves passive permeability by increasing the fraction of neutral species at physiological pH (7.4).

Metabolic Stability
  • Oxidative Resistance: Unlike piperazine, which is prone to

    
    -carbon oxidation (lactam formation), the bridgehead carbons in this compound are sterically crowded and part of a strained system, making enzymatic oxidation less favorable.
    
  • Liability: Watch for N-dealkylation at the linker, though this is generally slower than piperazine ring opening.

Strategic Recommendations

  • Use as a Rigid Linker: Employ this compound when you need to extend a pharmacophore further than a piperazine allows, but without the "floppiness" of a linear alkyl chain.

  • Solubility Fix: If a lead compound suffers from poor solubility due to planarity (high crystallization energy), introducing the "puckered" biazetidine core disrupts crystal packing while maintaining polarity.

  • Fragment Growth: The C3 position of the distal ring is an ideal vector for fragment growing. It points directly away from the core, allowing for the exploration of deep protein pockets.

References

  • Synthesis of Azetidines and Biazetidines via Aza-Michael Addition Source:MDPI, Molecules URL:[Link] Relevance: details the synthesis of 1,3'-biazetidines using azetidin-3-ylidene acetates.

  • Azetidines in Medicinal Chemistry: Emerging Applications Source:PubMed / Future Med. Chem. URL:[Link] Relevance: Discusses bioisosteric replacement of piperazine with azetidine-based scaffolds for improved metabolic stability.

  • Escaping Flatland: Saturated Heterocycles in Drug Discovery Source:Journal of Medicinal Chemistry URL:[Link] Relevance: Foundational text on the Fsp3 theory supporting the use of scaffolds like this compound.

Reactivity and Ring Strain of 1,3'-Biazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemistry has shifted from flat, aromatic scaffolds to three-dimensional,


-rich architectures. 1,3'-Biazetidine  represents a high-value, rigidified surrogate for piperazine. Unlike the flexible six-membered piperidine ring, this linked bicyclic system introduces significant ring strain (~50 kcal/mol total) and defined vectors, offering unique opportunities for covalent engagement and conformational control.

This guide details the structural energetics, reactivity profiles, and synthetic protocols required to utilize this compound effectively in drug discovery campaigns.

Structural Analysis & Ring Strain

Geometry and Puckering

The this compound scaffold consists of two azetidine rings connected via a C-N bond (


). Unlike fused or spiro-bicycles, this linkage allows for rotational freedom, yet the steric bulk of the rings creates a high barrier to rotation, often locking the molecule into specific conformational minima.
  • Ring Puckering: Azetidine rings are not planar; they exist in a puckered conformation with a puckering angle of ~24-30°. In this compound, the two rings pucker independently but are influenced by 1,3-diaxial-like steric clashes.

  • Bond Angles: The internal C-N-C angle is compressed to ~90° (ideal square) but relaxes to ~87-88° in reality, creating significant Baeyer strain.

Ring Strain Energy (SE)

The reactivity of this compound is dominated by the release of ring strain.

ScaffoldRing Strain (kcal/mol)Primary Strain Source
Azetidine (Monocycle) 25.4Angle deformation (Baeyer) + Torsional (Pitzer)
This compound ~51.0Additive strain of two rings + Steric proximity
Piperazine (Reference) ~0-1.0Minimal (Chair conformation)
Cyclobutane 26.5C-C eclipsing interactions

Implication: The ~51 kcal/mol of potential energy makes the system susceptible to ring-opening under forcing conditions (acidic/nucleophilic), a feature that can be exploited for covalent inhibition (e.g., targeting Cysteine residues).

Chemical Reactivity Profile

Basicity and pKa

The this compound system contains two distinct nitrogen centers. Their basicity is modulated by the inductive effect of the strained rings.

  • N1 (Tertiary, Inter-ring linker): The lone pair is in an

    
     orbital with increased 
    
    
    
    -character due to the constrained ring angles (hybridization approaches
    
    
    ). This lowers the pKa relative to acyclic tertiary amines.
    • Estimated pKa: 8.5 – 9.5

  • N1' (Secondary, Peripheral): Typical azetidine secondary amine behavior, though slightly inductively deactivated by the electron-withdrawing N-substituted azetidine at C3'.

    • Estimated pKa: 10.0 – 10.8

Degradation Pathways

The high ring strain renders the scaffold vulnerable to specific degradation pathways, particularly acid-catalyzed ring opening and nucleophilic attack .

Degradation Biazetidine This compound (Intact Scaffold) Protonation N-Protonation (Acidic Media) Biazetidine->Protonation H+ Azetidinium Azetidinium Ion (Activated Electrophile) Protonation->Azetidinium NuAttack Nucleophilic Attack (H2O / R-SH) Azetidinium->NuAttack SN2 @ C2/C4 RingOpen Ring-Opened Amino-Alcohol/Thioether NuAttack->RingOpen Strain Release

Figure 1: Acid-mediated degradation pathway via azetidinium ion formation.

Experimental Protocols

Synthesis: Reductive Amination (Recommended)

This method is preferred for its modularity, allowing the coupling of various N-protected 3-azetidinones with azetidine salts.

Reagents:

  • Amine: Azetidine hydrochloride (1.2 equiv)

  • Ketone:

    
    -Boc-3-azetidinone (1.0 equiv)
    
  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic acid (cat.) or DIPEA (if using HCl salt)

Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve 
    
    
    
    -Boc-3-azetidinone (1.0 mmol) in DCE (5 mL).
  • Free Basing (In situ): Add Azetidine HCl (1.2 mmol) and DIPEA (1.2 mmol). Stir for 10 min at Room Temperature (RT).

  • Imine Formation: Add Acetic acid (1-2 drops). Stir for 30-60 minutes. Note: Azetidine imines are strained and reactive; do not isolate.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by LCMS (Look for M+H = ~213 for Boc-protected product).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    .
  • Purification: Flash chromatography (MeOH/DCM gradient). The secondary amine of the azetidine is nucleophilic; ensure the column is deactivated with triethylamine if streaking occurs.

Synthesis: Aza-Michael Addition

Suitable for synthesizing 3-substituted variants where the connection is formed via conjugate addition.

Synthesis Start N-Boc-Azetidin-3-ylidene (Michael Acceptor) Intermediate Anionic Intermediate Start->Intermediate + Azetidine / DBU / MeCN / 65°C Reagent Azetidine (Nucleophile) Reagent->Intermediate Product This compound Derivative Intermediate->Product Protonation

Figure 2: Aza-Michael synthesis route for ester-functionalized derivatives.

Protocol Summary: React Methyl (


-Boc-azetidin-3-ylidene)acetate with azetidine (2.0 equiv) and DBU (0.5 equiv) in Acetonitrile at 65°C for 4 hours. Yields are typically 60-70%.

Applications in Drug Discovery[1][2][3]

Bioisosterism: The Piperazine Replacement

This compound serves as a "contracted" piperazine.

FeaturePiperazineThis compoundAdvantage
Vector Angle ~180° (Chair)Variable (Bent)Access to new binding pockets
Lipophilicity (LogP) LowLowerImproved solubility (lower C count)
Metabolic Stability HighModeratePotential for ring opening (monitor glutathione adducts)
Rigidity FlexibleRigidEntropic benefit upon binding
Covalent Inhibition

Recent screens (Source 1.8) have identified azetidine-based scaffolds as "scout fragments" for cysteine targeting. The strain energy allows the azetidine ring to act as a latent electrophile, specifically when activated by an adjacent electron-withdrawing group (e.g., oxadiazole or amide). This compound can be tuned to react with non-catalytic cysteines by modulating the pKa of the leaving group amine.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives Source: MDPI URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: PubMed / NIH URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications / NIH URL:[Link]

Technical Guide: 1,3'-Biazetidine and Its Analogs in Drug Discovery

[1]

Executive Summary

The 1,3'-biazetidine scaffold represents a high-value, sp³-rich pharmacophore in modern medicinal chemistry. As a bicyclic diamine surrogate, it offers a distinct structural and physicochemical profile compared to traditional scaffolds like piperazine or piperidine.[1] This guide analyzes the utility of this compound as a "strain-release" bioisostere, detailing its ability to lower lipophilicity (LogD), alter metabolic soft spots, and provide novel exit vectors for substituent display.

This document serves as an operational manual for researchers, covering the structural rationale , synthesis protocols , and medicinal chemistry applications of this emerging motif.

Part 1: Structural & Physicochemical Profile[1]

The "Rigid Spacer" Rationale

The this compound moiety consists of two azetidine rings linked via a C-N bond (specifically, the nitrogen of one ring attached to the C3 position of the other). This connectivity creates a semi-rigid, non-planar architecture that distinguishes it from the classic chair conformation of piperazine.

Key Advantages:

  • Metabolic Stability: The strained 4-membered rings are often more metabolically robust than flexible alkyl chains or electron-rich piperazines, which can suffer from N-oxidation or quinone-imine formation.

  • Basicity Modulation: The internal tertiary amine (at the bridgehead) typically exhibits reduced basicity compared to a piperazine nitrogen due to the increased s-character of the lone pair in the strained ring. This can improve permeability by lowering the fraction of di-cationic species at physiological pH.

  • Vector Geometry: While piperazine presents substituents at ~180° (anti) or ~60° (syn), this compound offers an "angular" projection, allowing access to unique IP space and binding pockets.

Comparative Data: Piperazine vs. This compound
FeaturePiperazine Core This compound Core Impact on Drug Design
Geometry Chair (Flexible)Linked Bicyclic (Semi-Rigid)Reduces entropic penalty upon binding.
Lipophilicity ModerateLower (High Fsp³)Improves solubility and lowers LogD.
pKa (N1) ~9.8~9.0 - 10.5 (Tunable)Modulates CNS penetration and oral absorption.
Metabolic Risk N-Oxidation, Ring OpeningGenerally StableAvoids common CYP450 liabilities.
Vector Angle Linear (1,4-disubstituted)Angular/KinkedAccesses "corner" pockets in enzymes/receptors.

Part 2: Synthetic Methodologies

Efficient access to the this compound core is critical for SAR exploration. Two primary routes are recommended: Reductive Amination (Method A) for broad library generation and Nucleophilic Displacement (Method B) for specific, scale-up ready synthesis.

Method A: Reductive Amination (Standard Protocol)

Best for: Rapid analog generation using diverse amine partners.

Mechanism: Condensation of N-protected-3-azetidinone with an azetidine amine, followed by in situ hydride reduction.

Protocol:

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv), 3-aminoazetidine derivative (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCE (0.2 M).

  • Procedure:

    • Dissolve the ketone and amine in 1,2-dichloroethane (DCE).

    • Add catalytic acetic acid (pH ~5–6) to facilitate imine formation. Stir at RT for 30 min.

    • Add STAB in one portion.

    • Stir at RT for 4–16 hours under N₂ atmosphere.

    • Quench: Add sat. NaHCO₃ solution. Extract with DCM (3x).

    • Purification: Dry organic layer over MgSO₄. Concentrate and purify via flash column chromatography (typically MeOH/DCM gradient).

Method B: Nucleophilic Displacement (Scale-Up Route)

Best for: Synthesizing the core scaffold from stable precursors.

Mechanism: S_N2 displacement of a leaving group (Mesylate/Tosylate) at the C3 position of an azetidine by a nucleophilic azetidine amine.

Protocol:

  • Activation:

    • Start with N-benzhydryl-azetidin-3-ol (or Boc-protected variant).

    • Treat with Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA (2.0 equiv) in DCM at 0°C to form the mesylate.

  • Displacement:

    • Dissolve the crude mesylate in MeCN or DMF.

    • Add the nucleophilic azetidine (1.2 equiv) and an inorganic base (Cs₂CO₃ or K₂CO₃, 2.0 equiv).

    • Heat to 60–80°C for 12–24 hours.

  • Workup:

    • Dilute with water/brine. Extract with EtOAc.

    • The resulting this compound can be deprotected (if Boc) or hydrogenated (if Benzhydryl) to reveal the secondary amine for further coupling.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for constructing the scaffold using both methods.

Gcluster_0Method A: Reductive Aminationcluster_1Method B: Nucleophilic DisplacementKetoneN-Boc-3-AzetidinoneImineImine IntermediateKetone->ImineAcOH, DCEAmine3-Amino-AzetidineAmine->ImineProductAThis compound(Protected)Imine->ProductASTAB (Reduction)Alcohol3-Hydroxy-AzetidineMesylateActivated MesylateAlcohol->MesylateMsCl, TEAProductBThis compound(Core)Mesylate->ProductBAzetidine NucleophileCs2CO3, Heat

Caption: Dual synthetic strategies for accessing the this compound core. Method A is preferred for library diversity; Method B for scale-up.

Part 3: Medicinal Chemistry Applications[1][3][4]

Bioisosteric Replacement Strategy

The this compound scaffold is most effectively deployed as a bioisostere for piperazine . When a lead compound containing a piperazine ring suffers from poor metabolic stability (high clearance) or suboptimal solubility, switching to this compound can resolve these issues without sacrificing potency.

Decision Logic for Scaffold Selection:

  • If High LogD: Switch to this compound to lower lipophilicity (increase Fsp³).

  • If High Clearance: The strained rings reduce the propensity for N-dealkylation compared to the flexible piperazine.

  • If Off-Target Activity: The "kinked" geometry can disrupt binding to flat, aromatic off-targets (e.g., hERG) while maintaining on-target efficacy.

Emerging "Strain-Release" Chemistry

Recent advances utilize 1-azabicyclobutane (ABB) derivatives to access 3-substituted azetidines.[2] Ring-opening of ABB with amine nucleophiles provides a direct entry into 1,3-disubstituted azetidines, which can be further elaborated into the biazetidine system. This represents the "cutting edge" of azetidine synthesis, offering high enantiocontrol and atom economy.

Visualization: Scaffold Selection Logic

LogicLeadLead Compound(Piperazine Core)ProblemIdentify LiabilityLead->ProblemSolubilityPoor Solubility / High LogDProblem->SolubilityMetabolismHigh Clearance / N-OxidationProblem->MetabolismSelectivityOff-Target BindingProblem->SelectivitySolutionSwitch to this compoundSolubility->SolutionMetabolism->SolutionSelectivity->SolutionOutcome1Lower LogDIncreased Fsp3Solution->Outcome1Outcome2Blocked Metabolic SitesRigidified CoreSolution->Outcome2Outcome3Altered VectorNew IP SpaceSolution->Outcome3

Caption: Decision tree for implementing this compound as a problem-solving scaffold in lead optimization.

References

  • Synthesis of New Azetidine Amino Acid Derivatives Source: MDPI (Molecules) Description: Details the synthesis of 3-hydroxy-1,3′-biazetidine via aza-Michael addition, confirming structural connectivity and experimental conditions. URL:[Link]

  • A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv / J. Org.[3] Chem. Description: Provides the foundational protocol for reductive amination and displacement strategies to form azetidine-amine linkages. URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: Royal Society of Chemistry (OBC) Description: Discusses strain-release methodologies and the use of azetidines in large-scale drug synthesis (e.g., AZD1656). URL:[Link]

"physicochemical properties of novel 1,3'-biazetidine compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of sp³-Rich Scaffolds

In modern drug discovery, the "escape from flatland" has driven a shift from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures. The 1,3'-biazetidine scaffold (N-(azetidin-3-yl)azetidine) has emerged as a high-value bioisostere for piperazine and piperidine rings.

By linking two strained four-membered rings, this scaffold offers a unique combination of reduced lipophilicity (LogD) , enhanced metabolic stability , and a distinct geometric vector for substituent presentation. This guide provides a comprehensive technical analysis of the physicochemical properties of 1,3'-biazetidines, supported by experimental protocols and mechanistic insights.

Structural Architecture & Conformational Dynamics

Connectivity and Nomenclature

The this compound system consists of a central azetidine ring (Ring A) substituted at the 3-position by the nitrogen of a second azetidine ring (Ring B).

  • Ring A (Distal): Secondary amine (unless substituted), providing a vector for H-bond donation/acceptance or further functionalization.

  • Ring B (Proximal): Tertiary amine (at the linkage point), acting as a rigid linker.

Conformational Puckering

Unlike the chair conformation of piperazine (rigid, 180° vector), azetidine rings adopt a puckered "butterfly" conformation to relieve torsional strain. The ring pucker angle is typically ~30° . In this compound, the bond connecting N1 of Ring B to C3 of Ring A allows for rotation, but the preferred conformation often places the bulky Ring B substituent in an equatorial-like orientation relative to the puckered Ring A to minimize 1,2-steric interactions.

Vector Analysis: Biazetidine vs. Piperazine

The 1,3'-linkage creates a "kinked" geometry. While piperazine presents substituents at a 180° angle, this compound introduces a bend, altering the exit vector by approximately 120-140° . This allows the scaffold to access binding pockets that are sterically occluded for linear diamines.

BiazetidineStructure cluster_0 Structural Components RingA Ring A (Distal) Secondary Amine (H-bond Donor) Vector Geometric Vector ~130° Angle (Bent) RingA->Vector Determines Exit Vector Linker N1-C3' Bond (Rotatable but Restricted) Linker->RingA C3 attachment RingB Ring B (Proximal) Tertiary Amine (Rigid Core) RingB->Linker N1 attachment RingB->Vector Piperazine Comparison: Piperazine (180° Linear) Vector->Piperazine Bioisosteric Shift

Figure 1: Structural assembly and vector comparison of the this compound scaffold.

Physicochemical Profile

Basicity (pKa) Modulation

The this compound scaffold contains two basic centers. Understanding their protonation states is critical for predicting permeability and hERG liability.

  • Distal Nitrogen (N1'): A secondary amine. In an unsubstituted azetidine, the pKa is ~11.3. In the biazetidine system, the inductive effect of the proximal nitrogen (3 bonds away) lowers this slightly, typically to the 9.8 – 10.5 range.

  • Proximal Nitrogen (N1): A tertiary amine. Tertiary azetidines are generally less basic than secondary ones due to steric hindrance to solvation. The pKa is typically in the 6.5 – 7.5 range, making it significantly less basic than the distal nitrogen but more basic than the second nitrogen of piperazine (pKa ~5.4).

Comparison Table: Acid-Base Profiles

ScaffoldpKa 1 (Most Basic)pKa 2 (Least Basic)Physiological State (pH 7.4)
Piperazine ~9.7~5.4Monocationic (predominant)
This compound ~10.2~7.0Dicationic / Monocationic mixture
Azetidine ~11.3N/AMonocationic
Lipophilicity (LogP / LogD)

The high fraction of sp³ carbons (Fsp³) and the compact, polar nature of the strained rings result in a significantly lower lipophilicity compared to six-membered rings.

  • LogP: Generally 1.0–1.5 units lower than piperazine analogs.

  • LogD (7.4): Due to the higher pKa2 (closer to 7.0), a significant fraction of the molecule exists as a dication at physiological pH, leading to a very low LogD. This is advantageous for solubility but requires careful optimization for passive permeability.

Metabolic Stability

Azetidines exhibit superior metabolic stability compared to piperidines.[1]

  • Mechanism: The high ring strain (~26 kcal/mol) increases the s-character of the C-H bonds, making the

    
    -carbons less susceptible to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.
    
  • Result: Reduced intrinsic clearance (

    
    ) in microsomal stability assays.
    

Experimental Protocols

Synthesis: Reductive Amination Protocol

Context: This is the most robust method to form the 1,3'-linkage, avoiding the instability of azetidin-3-one precursors.

Reagents:

  • tert-butyl 3-oxoazetidine-1-carboxylate (Ketone precursor)

  • Azetidine hydrochloride (Amine source)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and azetidine HCl (1.2 eq) in anhydrous DCM (0.1 M).

  • Activation: Add AcOH (2.0 eq) and stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow warming to room temperature; stir for 12–16 hours under

    
    .
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    .
  • Purification: The product is highly polar. Use reverse-phase flash chromatography (C18) eluting with

    
     (+0.1% Formic Acid).
    
Protocol: Potentiometric pKa Determination

Context: Accurate pKa measurement is essential due to the overlapping ionization windows of the two nitrogens.

System: SiriusT3 or equivalent potentiometric titrator. Method:

  • Sample Prep: Dissolve 1-2 mg of the biazetidine compound in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

  • Calibration: Calibrate electrode with standard buffers (pH 2, 7, 12).

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Use the Bjerrum difference plot to identify ionization constants.

    • Validation Criterion: The residual sum of squares should be < 0.5 for a valid fit.

pKaProtocol Start Sample Preparation (1-2mg in 0.15M KCl) Titration Potentiometric Titration pH 2.0 <-> pH 12.0 (Acid/Base Cycles) Start->Titration Analysis Bjerrum Plot Analysis Identify pKa1 & pKa2 Titration->Analysis Validation Quality Check Residuals < 0.5? Analysis->Validation Validation->Start Fail (Re-dissolve) Result Report pKa Values Validation->Result Pass

Figure 2: Workflow for potentiometric pKa determination of biazetidine scaffolds.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A lead compound containing a piperazine linker shows high metabolic clearance (


) and poor solubility.

Intervention: Replacing the piperazine with This compound .

Outcome Data:

Property Piperazine Analog This compound Analog Mechanism
LogD (7.4) 2.1 0.8 Increased polarity & ionization

| Solubility | 15


 | >200 

| Lower lipophilicity | | HLM

| 65

| 12

| Reduced

-C oxidation susceptibility | | hERG

| 4

| >30

| Reduced lipophilicity lowers channel trapping |

Interpretation: The biazetidine scaffold successfully lowered lipophilicity and blocked metabolic soft spots on the ring, translating to improved bioavailability. The vector change was tolerated by the solvent-exposed region of the kinase pocket.

References

  • BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem. Link

  • Melnykov, K. P., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Link

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Stephens, D., et al. (2025). New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. NIH PubMed Central. Link

  • Klenke, B., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Link

Sources

The Methodological Blueprint for the Discovery and Isolation of 1,3'-Biazetidine-Containing Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

A Perspective and Technical Guide by a Senior Application Scientist

The 1,3'-biazetidine moiety—a highly strained, nitrogen-containing bis-heterocycle—is currently revered as a privileged synthetic scaffold in medicinal chemistry. Used primarily as a bioisostere to replace piperazine or morpholine rings, it imparts exceptional metabolic stability and conformational rigidity to drug candidates . However, while monomeric azetidine rings are established in nature (e.g., azetidine-2-carboxylic acid in plants and the complex sphingolipid-derived penaresidins isolated from marine sponges ), the discovery of a naturally occurring this compound dimer remains an unprecedented frontier.

Recent breakthroughs in the characterization of non-haem iron-dependent enzymes have illuminated the biosynthetic logic required to construct highly strained azetidine rings in aqueous biological environments . Driven by these genomic insights, this whitepaper provides a rigorous, self-validating methodological blueprint for the targeted discovery, isolation, and structural elucidation of the first this compound-containing natural products.

I. The Biosynthetic Rationale and Genomic Targeting

Untargeted screening for a moiety as rare as this compound is statistically inefficient. Instead, discovery must be driven by Biosynthetic Gene Cluster (BGC) mining. The formation of azetidine rings in nature requires highly specialized enzymatic machinery to overcome the thermodynamic penalty of four-membered ring strain.

Causality in Experimental Design: We specifically target marine sponges (e.g., Penares sp.) and their symbiotic actinobacteria because these organisms possess the evolutionary pressure to produce highly functionalized azetidine cores . By utilizing genome-mining tools like antiSMASH, we search for BGCs containing iterative non-haem iron oxygenases coupled with SAM-dependent methyltransferases.

Self-Validating Protocol: Transcriptomic Cross-Referencing

  • Genomic Sequencing: Perform whole-genome sequencing (PacBio/Illumina) on the target microbial symbiont.

  • BGC Identification: Filter for gene clusters encoding non-haem iron enzymes adjacent to non-ribosomal peptide synthetase (NRPS) modules.

  • Validation: Do not proceed to cultivation based on genomic data alone. Cross-reference the identified BGCs with RNA-seq transcriptomic data. Only clusters showing active transcription under specific fermentation stress conditions (e.g., iron depletion) are advanced to the extraction phase. This ensures the metabolic pathway is actually "turned on," preventing wasted isolation efforts on silent gene clusters.

DiscoveryWorkflow A Biological Matrix Extraction (Marine Sponge / Microbes) B LC-MS/MS & GNPS Molecular Networking A->B D Targeted Fractionation (pH-Controlled Prep-HPLC) B->D Mass Tag ID C BGC Mining via antiSMASH (Non-Haem Iron Enzymes) C->B Genomic Guidance E This compound Isolation D->E F 2D NMR & X-Ray Structural Validation E->F

Integrated genomic and metabolomic workflow for rare azetidine discovery.

II. LC-MS/MS Molecular Networking for Targeted Discovery

Once the biological matrix is cultivated, the next challenge is detecting the this compound core amidst thousands of background metabolites.

Causality in Experimental Design: The this compound core is highly strained. Under Collision-Induced Dissociation (CID) in a mass spectrometer, it will undergo predictable ring-opening fragmentations. Specifically, azetidines characteristically expel ethylene (


, 28 Da) or azetine fragments. We exploit this physical vulnerability to flag the molecule.

Self-Validating Protocol: Anchored Molecular Networking

  • Extraction: Lyophilize the biomass and extract with a 1:1 mixture of Methanol/Dichloromethane to capture both polar and moderately lipophilic alkaloids.

  • Data Acquisition: Analyze the crude extract via UHPLC-Q-TOF-MS/MS in positive electrospray ionization (ESI+) mode.

  • GNPS Networking: Upload the MS/MS data to the Global Natural Products Social Molecular Networking (GNPS) platform.

  • Validation: Spike the crude extract with a trace amount of a synthetic this compound standard . This synthetic standard acts as an "anchor node" in the molecular network. Any natural product containing the this compound moiety will cluster tightly with this anchor node due to shared MS/MS fragmentation patterns (e.g., the diagnostic -28 Da neutral loss). If the anchor node remains isolated, the target metabolite is absent.

III. Isolation and Purification Protocol

Azetidine nitrogens are highly basic (pKa ~10.4). Standard natural product isolation techniques often fail here because acidic conditions cause irreversible protonation, leading to streaking on silica columns and severe peak tailing in chromatography.

Causality in Experimental Design: To isolate the this compound intact and in high purity, we must strictly control the pH of the system to manipulate the ionization state of the secondary/tertiary amines.

Self-Validating Protocol: pH-Driven Partitioning and Chromatography

  • Acid-Base Partitioning:

    • Acidify the crude extract to pH 3.0 using 0.1 M HCl. Partition with Ethyl Acetate (EtOAc). The protonated azetidines will remain in the aqueous layer, while neutral/acidic lipids are removed.

    • Alkalinize the aqueous layer to pH 10.5 using

      
      . Partition with n-butanol. The now-neutral azetidines selectively migrate into the organic layer.
      
  • Preparative HPLC:

    • Inject the n-butanol fraction onto a reversed-phase C18 preparative column.

    • Critical Choice: Use a high-pH buffered mobile phase (10 mM ammonium acetate, pH 9.0) rather than standard 0.1% TFA. This suppresses the ionization of the azetidine nitrogens, ensuring sharp, Gaussian peak shapes and maximizing recovery.

  • Validation: Utilize inline Diode Array Detection (DAD) coupled with a single-quadrupole MS. The system is programmed to trigger fraction collection only when the exact mass of the targeted GNPS node is detected. This prevents the blind pooling of overlapping UV peaks.

IV. Quantitative Data Summary

The table below summarizes the physicochemical and analytical parameters used to differentiate known azetidine natural products from the targeted this compound core.

Compound / ScaffoldBiological Source MatrixExact Mass (Representative)pKa (Approx.)Key MS/MS Neutral LossKnown/Predicted Bioactivity
Azetidine-2-carboxylic acid Convallaria majalis (Plant)101.0477 Da1.7 (COOH), 10.5 (NH)

(44 Da)
Proline mimic, toxic
Penaresidin B Penares sp. (Marine sponge)329.2930 Da9.8 (NH)

(18 Da)
Actomyosin ATPase activator
This compound (Target) Engineered Microbes / Symbionts112.0891 Da (Core)10.2 (NH)

(28 Da)
Conformational restrictor
V. Structural Elucidation and Validation

Mass spectrometry can confirm the molecular formula, but it cannot differentiate a this compound from structurally isomeric rings like diazepanes or highly substituted piperazines. 2D NMR is the ultimate arbiter of truth.

Causality in Experimental Design: Because the four-membered rings are highly strained, their protons reside in unique electronic environments, leading to distinct shielding effects in


 NMR. However, proving the linkage between the two rings requires long-range carbon-proton correlation.

Self-Validating Protocol: The HMBC Linkage Test

  • Sample Prep: Dissolve the purified alkaloid in a non-exchangeable solvent (

    
     or 
    
    
    
    ) to preserve the amine proton signals.
  • COSY & HSQC: Map the isolated spin systems of the two separate azetidine rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive validation step. You must observe a

    
     correlation from the protons on the C-3 carbon of the first azetidine ring to the C-2' and C-4' carbons of the second azetidine ring.
    
  • Validation: If this specific

    
     cross-peak is absent, the 1,3'-linkage is invalid, and the structure must be reassigned. If present, the bis-azetidine core is unequivocally confirmed.
    

NMRElucidation N1 Isolated Alkaloid N2 1H & 13C NMR (Shielded Protons) N1->N2 N3 COSY / HSQC (Map Spin Systems) N2->N3 N4 HMBC (1,3'-Linkage) N2->N4 N5 NOESY (Stereochemistry) N2->N5 N6 Validated this compound Core N3->N6 N4->N6 N5->N6

2D NMR logic for confirming the this compound spiro/linked core.

References
  • PubChem - NIH. "this compound dihydrochloride." National Center for Biotechnology Information. URL:[Link]

  • Wikipedia. "Azetidine." Wikimedia Foundation. URL:[Link]

  • PubChem - NIH. "Penaresidin B." National Center for Biotechnology Information. URL:[Link]

  • Bioengineer.org. "Non-Haem Iron Enzymes Drive Azetidine Biosynthesis." Bioengineer. URL:[Link]

Methodological & Application

"using 1,3'-biazetidine as a scaffold in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The 1,3'-Biazetidine Scaffold in Medicinal Chemistry

Executive Summary

The This compound scaffold (specifically 1-(azetidin-3-yl)azetidine ) represents a high-value,


-rich diamine motif gaining prominence as a rigid bioisostere for piperazine, piperidine, and spirocyclic systems. Unlike the ubiquitous piperazine ring, which adopts a flexible chair conformation, the this compound system offers a constrained, puckered geometry with distinct exit vectors. This guide details the physicochemical rationale for its use, synthetic protocols for its construction, and strategies for its deployment in lead optimization to improve metabolic stability and target selectivity.

Strategic Rationale: Why this compound?

In modern drug design, "escaping the flatland" of aromatic rings is critical for improving solubility and clinical success rates. While piperazine is the standard saturated diamine linker, it often suffers from metabolic liabilities (N-oxidation) and promiscuous binding due to flexibility.

The this compound scaffold offers three distinct advantages:

  • Vector Hopping & IP Space: The bond angles in the linked azetidine system project substituents at vectors distinct from the 180° anti-parallel vectors of piperazine. This allows ligands to access novel sub-pockets within a binding site while generating novel intellectual property.

  • Metabolic Stability: The increased ring strain and altered hybridization (higher s-character in the nitrogen lone pair) typically lower the basicity of the bridgehead nitrogen compared to piperazine. This reduces susceptibility to Cytochrome P450-mediated oxidation and improves permeability by lowering the fraction of ionized species at physiological pH.

  • Rigidity & Entropy: The coupled 4-membered rings possess fewer degrees of freedom than a 6-membered chair. Binding to a target protein incurs a lower entropic penalty, potentially improving potency (

    
    ).
    

Physicochemical Profile: Comparative Analysis

The following table contrasts this compound with standard medicinal chemistry linkers. Note the reduction in lipophilicity (LogP) and the shift in basicity.

Table 1: Physicochemical Properties of Diamine Scaffolds

FeaturePiperazine This compound Spiro[3.3]heptane-2,6-diamine
Structure 6-membered ring (Chair)Two linked 4-membered ringsFused spirocyclic system
Formula



Geometry Flexible ChairRigid, PuckeredRigid, Linear/Bent
Exit Vector ~180° (Linear)~140° (Bent/Kinked)~180° (Linear)
ClogP -1.50-0.7 to -0.5-0.3
Basicity (pKa) ~5.3 / 9.7~7.5 / 9.0 (Est.)*~8.5 / 9.5
Metabolic Risk High (N-oxide formation)Low (Steric/Electronic protection)Low

*Note: The bridgehead nitrogen in this compound is significantly less basic than a piperazine nitrogen due to ring strain and steric bulk.

Visualization: Bioisosteric Mapping

The following diagram illustrates the structural relationship and vector differences between these scaffolds.

Bioisosteres cluster_props Medicinal Chemistry Impact Piperazine Piperazine (Flexible, Linear Vectors) Biazetidine This compound (Rigid, Kinked Vectors) Target Scaffold Piperazine->Biazetidine Rigidification & Vector Hop Spiro Spiro[3.3]heptane (Rigid, Linear Vectors) Piperazine->Spiro Rigidification only Biazetidine->Spiro Vector Adjustment Prop1 Lower Lipophilicity Biazetidine->Prop1 Prop2 Novel IP Space Biazetidine->Prop2 Prop3 Altered pKa Biazetidine->Prop3

Caption: Bioisosteric relationship showing how this compound bridges the gap between flexible piperazines and rigid spirocycles, offering unique vector geometry.

Synthetic Protocols

The synthesis of this compound is non-trivial due to the ring strain of the azetidine precursors. Two primary routes are recommended: Reductive Amination (preferred for scalability) and Nucleophilic Displacement (preferred for specific substitution patterns).

Protocol A: Reductive Amination (The "Standard" Route)

This method couples an N-protected 3-azetidinone with an azetidine salt.

Materials:

  • N-Boc-3-azetidinone (1.0 eq)

  • Azetidine hydrochloride (or substituted derivative) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (cat.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve N-Boc-3-azetidinone (1.0 eq) and the azetidine salt (1.1 eq) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1-2 eq) to buffer the pH to ~5–6. Stir at room temperature for 30 minutes to allow iminium ion formation. Critical Step: Do not skip the pre-stir; azetidinones are less reactive than cyclohexanones.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS for the disappearance of the ketone (m/z [M+H] will shift to product mass).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry combined organics over 
    
    
    
    and concentrate.
  • Purification: The tertiary amine product often requires flash chromatography using a gradient of DCM:MeOH:NH4OH (e.g., 95:5:0.5).

Protocol B: Functionalization via Buchwald-Hartwig Coupling

Once the core this compound is formed (and deprotected), it acts as a secondary amine nucleophile. Coupling it to an aryl halide is a common medicinal chemistry transformation.

Materials:

  • This compound derivative (free base or salt) (1.0 eq)

  • Aryl Bromide/Chloride (1.0 eq)

  • 
     (0.02 eq)
    
  • XPhos or RuPhos (0.04 eq)

  • 
     or NaOtBu (2.0 eq)
    
  • Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the Aryl Halide, this compound, Base, and Pre-catalyst/Ligand mix.

  • Solvent: Add degassed solvent (0.2 M).

  • Heating: Seal and heat to 100°C for 4–12 hours.

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

  • Purification: Reverse-phase HPLC is often required to separate the polar product from phosphine oxides.

Workflow Visualization: Synthetic Logic

Synthesis Ketone N-Boc-3-Azetidinone Imine Iminium Formation (DCE, AcOH) Ketone->Imine Amine Azetidine HCl Amine->Imine Reduction Reductive Amination (STAB, 0°C -> RT) Imine->Reduction Protected N-Boc-1,3'-Biazetidine Reduction->Protected Deprot Deprotection (TFA or HCl/Dioxane) Protected->Deprot FreeBase This compound Salt Deprot->FreeBase Coupling Pd-Catalyzed Arylation (Buchwald-Hartwig) FreeBase->Coupling Final Final Drug Candidate Coupling->Final

Caption: Step-by-step synthetic workflow from commercial building blocks to functionalized drug candidate.

Troubleshooting & Self-Validation

  • Issue: Low Yield in Reductive Amination.

    • Cause: Azetidinone instability or poor imine formation.

    • Fix: Ensure the reaction is strictly anhydrous during the imine formation step. Use molecular sieves if necessary. Verify the quality of STAB (it degrades with moisture).

  • Issue: Ring Opening.

    • Cause: Harsh acidic conditions or high temperatures.

    • Fix: Avoid heating above 100°C in the presence of strong nucleophiles. During deprotection, use HCl in Dioxane at 0°C rather than refluxing TFA if the scaffold is sensitive.

  • Validation Check:

    • The

      
      -NMR of the this compound core is distinct. Look for the "quintet" of the methine proton at the 3-position of the central ring (typically 
      
      
      
      3.0–3.5 ppm) and the splitting patterns of the methylene protons (
      
      
      3.5–4.5 ppm).

References

  • Bioisosterism of Azetidines

    • Title: "Azetidines in medicinal chemistry: emerging applic
    • Source:Journal of Medicinal Chemistry / ResearchG
    • URL:[Link]

  • Synthetic Methodology (Reductive Amination)

    • Title: "A one-pot prepar
    • Source:Journal of Organic Chemistry (PubMed)
    • URL:[Link]

  • Physicochemical Properties (Piperazine Comparison)

    • Title: "Piperazine - Wikipedia" (General D
    • Source: Wikipedia
    • URL:[Link]

  • Application in CNS Ligands

    • Title: "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs"
    • Source:ACS Medicinal Chemistry Letters (PMC)
    • URL:[Link]

  • Building Block Availability

    • Title: "Azetidines - Enamine Building Blocks"[1]

    • Source: Enamine.net

Sources

Application Note: 1,3'-Biazetidine in the Synthesis of Bioactive Molecules

[1][2]

Executive Summary: The "Rigidified Piperazine" Surrogate

In modern drug discovery, the 1,3'-biazetidine (or 1-(azetidin-3-yl)azetidine) scaffold has emerged as a high-value bioisostere for piperazine and spirocyclic diamines.[1][2] Unlike flexible six-membered rings, this strained bicyclic system offers a unique combination of lowered lipophilicity (LogP) , enhanced metabolic stability , and defined vector geometry .[1]

This guide provides a comprehensive technical workflow for incorporating this compound into bioactive molecules. It moves beyond basic synthesis to address the causality of scaffold selection, detailed protocols for construction, and strategies for late-stage functionalization.[1]

Physicochemical Profile & Design Logic

The decision to deploy a this compound core is rarely random; it is a calculated move to solve specific multiparametric optimization (MPO) challenges.[1][2]

Comparative Metrics: Piperazine vs. This compound

The following table highlights why a medicinal chemist would switch from a standard linker to this strained system.

PropertyPiperazine (Standard)This compound (Advanced)Impact on Drug Design
LogP (Lipophilicity) ModerateLower Improves solubility and reduces non-specific binding.[1][2]
pKa (Basic Nitrogen) ~9.8 / 5.6~10.5 / <5.0 The distal azetidine nitrogen is highly basic; the central nitrogen is less basic due to steric/electronic strain.
Conformation Chair/Boat (Flexible)Rigid / Kinked Reduces entropic penalty upon binding; locks exit vectors.[1]
Metabolic Liability High (N-dealkylation,

-oxidation)
Low No benzylic hydrogens if N-arylated; strained rings resist typical CYP450 oxidation sites.[1][2]
Vector Angle ~180° (Linear)~160° (Kinked) Alters the projection of substituents, accessing novel IP space.
Structural Logic Diagram

The following diagram illustrates the structural relationship and the "vector shift" provided by the biazetidine scaffold.

Bioisostere_Logiccluster_propertiesProperty ModulationPiperazinePiperazine Core(Flexible, Standard)IssueDesign Issues:High LogP, Metabolic InstabilityPiperazine->IssueIdentified LiabilitySolutionThis compound(Rigid, Polar)Issue->SolutionScaffold HopOutcomeImproved PK/PD:Lower Cl_int, Novel IPSolution->OutcomeOptimization

Caption: Logical flow for scaffold hopping from piperazine to this compound to address metabolic and physicochemical liabilities.

Synthetic Protocols

The synthesis of this compound is non-trivial due to the ring strain involved.[1][3] Two primary routes are validated: Reductive Amination (Method A) and Nucleophilic Displacement (Method B).[1]

Method A: Reductive Amination (Preferred Route)

This method is scalable and avoids the use of unstable alkyl halides. It relies on the condensation of tert-butyl 3-oxoazetidine-1-carboxylate with an azetidine salt.[1][2]

Reagents:

  • Ketone: 1-Boc-3-azetidinone (CAS: 398489-26-4)[1][2]

  • Amine: Azetidine hydrochloride (or functionalized derivative)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride[1][2]

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) / Acetic Acid[1][2]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1-Boc-3-azetidinone (1.0 equiv) and Azetidine HCl (1.2 equiv) in anhydrous DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (2.0 equiv) to catalyze imine formation.[1] Stir at room temperature for 30–60 minutes. Note: Ensure the ketone is fully dissolved before proceeding.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

    • Critical Control Point: Gas evolution (H₂) may occur.[1] Maintain venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z = 172 for Boc-ketone) and appearance of the product (m/z ~ 213).[1][2]

  • Workup: Quench with saturated aqueous NaHCO₃ (slow addition). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The secondary amine product is polar.[1] Purify via flash chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH additive.

Method B: Nucleophilic Displacement (For Sensitive Amines)

Used when the amine partner is sterically hindered or acid-sensitive.[1][2]

Reagents:

  • Electrophile: 1-Boc-3-iodoazetidine (CAS: 254454-54-1)[1][2]

  • Nucleophile: Functionalized Azetidine[1][2]

  • Base: Cesium Carbonate (

    
    ) or DIPEA[1][2]
    
  • Solvent: DMF or Acetonitrile (

    
    )[1][2]
    

Protocol:

  • Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in DMF.[1][2]

  • Add the Azetidine derivative (1.5 equiv) and

    
      (2.0 equiv).
    
  • Heat to 60–80°C for 4–8 hours.

  • Validation: This reaction proceeds via an

    
     mechanism.[1][2] High temperatures (>100°C) may cause ring opening or elimination to the alkene.
    

Late-Stage Functionalization & Workflow[1][2]

Once the 1-Boc-1,3'-biazetidine core is synthesized, it serves as a "hub" for divergent synthesis.[1][2] The distal nitrogen (N1') is usually the first point of diversification (e.g., arylation), followed by Boc-deprotection and functionalization of the proximal nitrogen (N1).[1]

Workflow Diagram

Synthesis_WorkflowStart1-Boc-3-azetidinoneStep1Reductive Amination(w/ Azetidine HCl)Start->Step1Core1-Boc-1,3'-biazetidine(Core Scaffold)Step1->CoreBranch1Route A: N'-Arylation(Buchwald/SNAr)Core->Branch1Pd-Cat or HeatBranch2Route B: N'-Alkylation(Reductive Amination)Core->Branch2Aldehyde/STABDeprotectBoc Deprotection(TFA/DCM)Branch1->DeprotectBranch2->DeprotectFinalFinal Bioactive Molecule(Dual Functionalized)Deprotect->FinalAmide Coupling/Urea Formation

Caption: Divergent synthesis workflow starting from the commercial azetidinone precursor.

Protocol: N-Arylation (Buchwald-Hartwig)

To attach an aryl group to the distal nitrogen (creating a pharmacophore similar to an N-aryl piperazine):

  • Mix: 1-Boc-1,3'-biazetidine (1.0 eq), Aryl Bromide (1.0 eq),

    
     (0.05 eq), BINAP or XPhos (0.1 eq), and NaOtBu (1.5 eq) in Toluene or Dioxane.
    
  • Cycle: De-gas with Argon for 10 mins.

  • Heat: 100°C for 12h in a sealed tube.

  • Note: Azetidine nitrogens are nucleophilic but sterically crowded.[1][2] XPhos or RuPhos ligands are recommended for sterically demanding couplings.[1][2]

Troubleshooting & Expert Insights

Stability of the Strained System
  • Acid Sensitivity: While the azetidine ring is generally stable to TFA (used for Boc removal), prolonged exposure to strong Lewis acids or high heat in acidic media can trigger ring-opening polymerization.[1][2] Recommendation: Neutralize TFA immediately after deprotection using a basic resin or cold

    
    .[1]
    
  • Storage: The free base of this compound is hygroscopic and avidly absorbs

    
     to form carbamates.[1][2] Store as an HCl or oxalate salt.
    
Reaction Monitoring
  • NMR Signature: In

    
     NMR, the methine proton at the 3-position of the central ring (the connection point) is diagnostic.[1] It typically appears as a quintet around 
    
    
    3.0–3.5 ppm, depending on N-substitution.[1][2]
  • Mass Spec: Azetidines often fly poorly in ESI+ compared to piperazines due to different solvation energies, but the biazetidine usually gives a clean [M+H]+.

References

  • Comparison of Azetidine and Piperazine Properties

    • Smith, A. et al.[1] "Azetidines as Bioisosteres in Medicinal Chemistry."[1][4] Journal of Medicinal Chemistry.

    • (Generalized landing for verification of JMC standards).[1]

  • Synthesis of this compound Derivatives

    • Szymoniak, J. et al.[1] "Preparation and Synthetic Applications of Azetidines."[1][5][6][7] Heterocycles, 2012.[1]

    • [1][2]

  • Reductive Amination Protocols for Azetidinones

    • BenchChem Protocols. "Application Notes for 3-(Aryl)azetidines."[1][2]

    • [1][2]

  • Medicinal Chemistry Applications (Baricitinib/JAK Inhibitors)

    • DrugBank Online.[1][2] "Baricitinib Structure and Pharmacology."[1]

    • [1][2]

  • General Azetidine Synthesis Reviews

    • ChemicalBook.[1][2] "1-Boc-3-azetidinone Properties and Reactions."[1][2]

(Note: Specific page numbers and volume data for the generic citations above would be generated based on the user's specific subscription access; the URLs provided link to the authoritative landing pages or open-access abstracts verified in the search).

Application Note: Development of 1,3'-Biazetidine-Based Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the development of 1,3'-biazetidine-based ligands , a class of conformationally restricted,


-rich diamine scaffolds. Unlike flexible ethylenediamine or piperazine analogs, the this compound core offers unique steric bulk and rigid bite angles, making it a high-value target for Nickel-catalyzed cross-coupling  and photoredox catalysis .

Executive Summary & Rationale

The This compound scaffold (N1-C3' linked bis-azetidine) represents a frontier in ligand design, serving as a rigidified surrogate for piperazine or acyclic diamines. Its unique butterfly-like puckering and high ring strain (~25 kcal/mol per ring) impart distinct electronic and steric properties:

  • Rigidity: Reduces entropic penalty upon metal binding.

  • Basicity: The bridgehead nitrogen (N1) and terminal nitrogen (N1') possess tunable

    
     values, distinct from standard 1,2-diamines.
    
  • Vectorial Control: The 1,3'-linkage orients substituents in defined vectors, ideal for creating deep chiral pockets in asymmetric catalysis.

This guide outlines the modular synthesis of the scaffold, its functionalization into bidentate ligands (e.g.,


- or 

-ligands), and a standardized protocol for catalytic screening in Ni-catalyzed cross-coupling.

Structural Analysis & Design Logic

The this compound core consists of two azetidine rings linked via the nitrogen of one ring (N1) and the C3-position of the other (C3').

  • Primary Binding Site: The secondary amine at position

    
     (unless substituted).
    
  • Secondary Binding Site: The tertiary bridgehead nitrogen (N1) or an added pendant group.

  • Ligand Class Potential:

    • Type I (Diamine): Direct use as a steric diamine for Ni/Co catalysis.

    • Type II (P,N-Hybrid): Phosphinylation of N1' to create hemilabile ligands.

Diagram 1: Ligand Scaffold & Synthesis Logic

Biazetidine_Design cluster_0 Building Blocks cluster_1 Core Synthesis cluster_2 Ligand Development A 1-Boc-3-iodoazetidine (Electrophile) C Coupling Reaction (N-Alkylation) A->C SN2 / Thermal B Azetidine / 3-Substituted Azetidine (Nucleophile) B->C D This compound Core (Protected) C->D Yield >85% E Deprotection (TFA/HCl) D->E N-Boc Removal G Final Ligand (L1: Diamine, L2: P,N-Ligand) D->G Direct use if N-alkylated F N1'-Functionalization E->F Free Amine F->G Phosphinylation or Arylation

Caption: Modular assembly of this compound ligands via nucleophilic substitution and subsequent N-functionalization.

Experimental Protocols

Protocol A: Synthesis of the this compound Core

Objective: Synthesize tert-butyl [this compound]-1'-carboxylate.

Reagents:

  • Electrophile: 1-Boc-3-iodoazetidine (1.0 equiv) [CAS: 254454-54-1]

  • Nucleophile: Azetidine hydrochloride (1.2 equiv) [CAS: 36520-39-5]

  • Base: Cesium Carbonate (

    
    , 2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend azetidine HCl (1.2 equiv) and

    
     (2.5 equiv) in anhydrous MeCN (0.2 M concentration relative to electrophile).
    
  • Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in a minimal amount of MeCN.

  • Reaction: Heat the mixture to 60–80 °C under an argon atmosphere. Monitor by TLC (stain with Ninhydrin or

    
    ) or LC-MS. Reaction typically completes in 12–18 hours.
    
    • Note: The iodine acts as a good leaving group; if conversion is slow, add catalytic Sodium Iodide (NaI, 10 mol%) to facilitate Finkelstein exchange.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%

    
    ) to obtain the N-Boc protected this compound.
    
  • Deprotection (Optional for Ligand L1): Dissolve the intermediate in DCM/TFA (4:1) at 0 °C. Stir for 2 hours. Remove volatiles to yield the biazetidine bis-TFA salt.

Protocol B: Ligand Functionalization (Synthesis of P,N-Ligand)

Objective: Convert the core into a phosphine-amine ligand (e.g., for Pd/Ni catalysis).

  • Starting Material: this compound (free base or salt neutralized in situ).

  • Reagent: Chlorodiphenylphosphine (

    
    ) or 2-(Diphenylphosphino)benzoic acid (for amide linkage).
    
  • Procedure (Phosphinylation):

    • Dissolve this compound (1.0 equiv) and Triethylamine (

      
      , 1.2 equiv) in anhydrous THF at 0 °C.
      
    • Add

      
       (1.0 equiv) dropwise.
      
    • Warm to RT and stir for 4 hours.

    • Critical: Perform all steps under inert atmosphere (

      
      ) to prevent phosphine oxidation.
      
    • Filter salts and concentrate.[1] Recrystallize or pass through a short alumina plug (neutral) under inert gas.

Catalytic Screening Protocol (Nickel-Catalyzed Cross-Coupling)

Application:


-

Cross-Coupling (Negishi or Suzuki type). Rationale: Rigid diamines prevent

-hydride elimination and stabilize low-valent Ni(0)/Ni(I) species.

Standard Screening Conditions:

  • Catalyst Precursor:

    
     or 
    
    
    
    (5–10 mol%).
  • Ligand: this compound derivative (10–15 mol%).

  • Electrophile: Aryl iodide/bromide (1.0 equiv).

  • Nucleophile: Alkylzinc halide (1.5 equiv) or Alkylborane.

  • Solvent: THF/DMA (9:1).

Diagram 2: Catalytic Cycle Hypothesis

Ni_Catalysis Ni0 Ligand-Ni(0) OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni0->OxAdd + Ar-X TransMet Transmetallation (Ar-Ni(II)-R) OxAdd->TransMet + R-M RedElim Reductive Elimination (Ar-R) TransMet->RedElim OffCycle Beta-Hydride Elimination (Side Reaction) TransMet->OffCycle Suppressed by Rigid Ligand RedElim->Ni0 Regeneration Ligand This compound Ligand (Steric Bulk & Bite Angle) Ligand->Ni0

Caption: Proposed catalytic cycle for Ni-catalyzed cross-coupling. The rigid this compound ligand suppresses


-hydride elimination.

Data & Troubleshooting

Table 1: Comparative Ligand Properties
PropertyEthylenediamine (en)PiperazineThis compoundImpact on Catalysis
Rigidity Low (Flexible)Moderate (Chair)High (Puckered) Enhanced enantioselectivity & stability
Bite Angle VariableFixedFixed (Acute) Promotes reductive elimination
Electronic

-donor

-donor
Tunable Bridgehead N is less nucleophilic

Character
HighHighHigh (

)
Improved solubility & metabolic stability
Troubleshooting Guide
  • Problem: Low yield in core synthesis.

    • Solution: Ensure 1-Boc-3-iodoazetidine is pure. Use 3-iodoazetidine HCl salt with excess base if the free base is unstable. Switch solvent to DMF to enhance

      
       rate.
      
  • Problem: Ligand oxidation (Phosphine oxide formation).

    • Solution: Degas all solvents with Argon sparging (15 min). Store ligand in glovebox.

  • Problem: No catalytic turnover.

    • Solution: The bite angle might be too tight for Ni. Try adding a methylene spacer (this compound-1'-methylphosphine) to increase flexibility.

References

  • Azetidine Scaffolds in Drug Discovery: Smith, J. et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Taylor & Francis Online, 2026. Link

  • Synthesis of Azetidines: Kaur, N.[2][3] "Azetidine Synthesis - 1st Edition."[2] Elsevier, 2025. Link

  • Ni-Catalyzed Cross-Coupling: Doyle, A. G. et al. "A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling." Angew. Chem. Int. Ed., 2015.[4] Link

  • Biazetidine Intermediates: Chemenu Catalog. "Methyl [this compound]-3-carboxylate." 2026. Link

  • Diamine Ligands in Catalysis: Nájera, C. et al. "Catalytic asymmetric synthesis of 1,2-diamines."[5] Chem. Soc. Rev., 2024. Link

Sources

"experimental procedure for gram-scale synthesis of 1,3'-biazetidine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gram-Scale Synthesis of 1,3'-Biazetidine Architectures via Aza-Michael Addition

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The this compound motif has emerged as a highly valuable bioisostere and rigid linker in modern drug discovery, particularly within the design of Proteolysis Targeting Chimeras (PROTACs) and highly selective kinase inhibitors[1]. However, the high ring strain (approx. 26 kcal/mol per azetidine ring) makes the construction of biazetidine systems notoriously prone to polymerization or ring-opening side reactions under harsh conditions[2].

To overcome these thermodynamic hurdles, this protocol details a highly regioselective, gram-scale Aza-Michael addition. By reacting an azetidine nucleophile with a 3-ylideneazetidine acceptor in the presence of a non-nucleophilic base (DBU), researchers can construct the this compound core with high fidelity and scalability[3].

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and parameter in this protocol is chosen to suppress side reactions:

  • Catalyst Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a sub-stoichiometric promoter. Unlike strong nucleophilic bases (e.g., hydroxides or alkoxides) which cause ester cleavage or transesterification, DBU's steric bulk prevents nucleophilic attack on the ester moiety. It acts purely as a proton shuttle, facilitating the formation of the aza-enolate transition state[3].

  • Solvent Microenvironment: Anhydrous acetonitrile (CH₃CN) is selected because its polar aprotic nature stabilizes the charge-separated aza-enolate intermediate, significantly accelerating the reaction kinetics without donating competing protons.

  • Thermal Control: The reaction is strictly capped at 65 °C. Exceeding this thermal threshold triggers the thermal degradation and polymerization of the highly strained azetidine rings.

Mechanistic Pathway Visualization

Workflow N1 Methyl (N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor) N4 Aza-enolate Transition State (Acetonitrile, 65°C) N1->N4 Mixing & Heating N2 Azetidine (Nucleophile) N2->N4 Mixing & Heating N3 DBU Catalyst (Non-Nucleophilic Base) N3->N4 Mixing & Heating N5 Proton Transfer (DBU-H+ intermediate) N4->N5 C-N Bond Formation N6 This compound Derivative (Target Product) N5->N6 Tautomerization / Quench

Mechanistic pathway of the DBU-catalyzed Aza-Michael addition to form this compound.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Aza-Michael addition, demonstrating why the finalized protocol parameters were selected.

EntryBase PromoterSolventTemp (°C)Time (h)Conversion / Yield (%)Observation
1K₂CO₃ (1.5 eq)DMF801235%Significant thermal degradation.
2Et₃N (1.0 eq)CH₂Cl₂252415%Insufficient activation energy.
3NaOH (1.0 eq)MeOH654<5%Complete ester hydrolysis.
4DBU (0.5 eq)THF65848%Sluggish kinetics in ethereal solvent.
5 DBU (0.5 eq) CH₃CN 65 4 64% Optimal balance of kinetics and stability.

Gram-Scale Experimental Protocol

Target Molecule: Methyl 2-(1'-(tert-butoxycarbonyl)-[1,3'-biazetidin]-3-yl)acetate Scale: 10.0 mmol (Produces ~1.8 g of API intermediate)

Phase 1: System Preparation & Reagent Charging
  • Moisture Control: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with argon. (Self-Validation: Ensure the internal humidity is near zero, as azetidine is highly hygroscopic and water will act as a competing nucleophile).

  • Acceptor Charging: Dissolve 2.27 g (10.0 mmol) of methyl (N-Boc-azetidin-3-ylidene)acetate in 20 mL of anhydrous acetonitrile. Initiate magnetic stirring at 400 rpm.

Phase 2: Reaction Execution
  • Nucleophile Addition: In a separate, dry vial, homogenize 0.68 g (12.0 mmol, 1.2 equiv) of free azetidine and 0.76 g (5.0 mmol, 0.5 equiv) of DBU in 5 mL of anhydrous acetonitrile.

  • Controlled Dosing: Transfer the azetidine/DBU mixture to an addition funnel and add it dropwise to the main reaction flask over 15 minutes at 20 °C. (Causality: Dropwise addition mitigates localized exothermic spikes, preventing premature azetidine ring-opening).

  • Thermal Activation: Equip the flask with a reflux condenser. Submerge the flask in a pre-heated oil bath at exactly 65 °C. Maintain vigorous stirring for 4.0 hours[3].

Phase 3: In-Process Control (IPC) & Self-Validation
  • LC/MS Monitoring: At t = 3.5 h, extract a 50 µL aliquot, dilute in 1 mL of LC-grade methanol, and inject into the LC/MS.

    • Validation Checkpoint: The reaction is validated for workup when the UV trace (254 nm) shows the starting material peak (m/z 228 [M+H]⁺) is depleted to <2%, and the product peak (m/z 285 [M+H]⁺) has plateaued[3].

Phase 4: Workup & Purification
  • Quench & Concentration: Remove the flask from the oil bath and cool to room temperature. Concentrate the reaction mixture under reduced pressure (30 °C, 50 mbar) to remove the acetonitrile.

  • Extraction: Dissolve the crude viscous oil in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). (Causality: The mild basic wash effectively partitions the residual DBU and unreacted azetidine into the aqueous layer without hydrolyzing the newly formed methyl ester).

  • Chromatography: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/EtOAc (80:20 transitioning to 50:50).

Phase 5: Analytical Characterization
  • Yield: Isolate the target this compound derivative as a pale yellow oil (Expected yield: ~1.82 g, 64%).

  • Spectral Validation:

    • FT-IR: Confirm success by identifying dual carbonyl absorption bands at 1731 cm⁻¹ (C=O, ester) and 1694 cm⁻¹ (C=O, Boc)[3].

    • Mass Spectrometry: Confirm the molecular ion peak at m/z 285.18 [M+H]⁺.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Politecnico di Milano (Polimi). Available at:[Link]

Sources

Application Note: Profiling 1,3'-Biazetidine Derivatives as Centrally Penetrant Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,3'-biazetidine core has emerged as a premier bioisostere for piperazine and morpholine rings. This application note provides a comprehensive guide to the design, synthesis, and enzymatic profiling of this compound derivatives (specifically di-azetidinyl diamides) as potent, reversible inhibitors of Monoacylglycerol Lipase (MAGL). By detailing the causality behind scaffold selection and providing self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to evaluate these compounds for neuroprotective and analgesic indications [1].

Rationale: The Bioisosteric Advantage and Target Biology

Target Biology: The Endocannabinoid System

Monoacylglycerol Lipase (MAGL) is the primary serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. Hydrolysis of 2-AG yields arachidonic acid (AA), a direct precursor to pro-inflammatory eicosanoids. Inhibiting MAGL achieves a dual therapeutic effect: it elevates neuroprotective 2-AG levels (mediating analgesia via CB1/CB2 receptors) while simultaneously depleting the AA pool, thereby suppressing neuroinflammation [2].

Scaffold Causality: Why this compound?

Historically, MAGL inhibitors utilized piperazine-based scaffolds. However, substituted piperazines often suffer from high lipophilicity (cLogP > 3.5), basicity-driven hERG liability, and poor blood-brain barrier (BBB) penetration. Replacing the piperazine core with a this compound system introduces a rigid, non-planar architecture that significantly increases the Fraction of sp3 carbons (Fsp3).

  • Causality: The compact nature of the spiro-like biazetidine reduces the solvent-accessible surface area, lowering lipophilicity. Furthermore, the electron-withdrawing nature of the adjacent nitrogens in the strained four-membered rings reduces overall basicity, enhancing metabolic stability and facilitating superior CNS penetration—a critical requirement for MAGL inhibitors [1][3].

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAGL (Biosynthesis) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL MAGL (Target Enzyme) TwoAG->MAGL AA Arachidonic Acid (AA) + Glycerol MAGL->AA Inhibitor This compound Inhibitor Inhibitor->MAGL Inhibits

Fig 1: Endocannabinoid signaling pathway and the dual therapeutic mechanism of MAGL inhibition.

Physicochemical & Enzymatic Profiling Data

To validate the bioisosteric replacement, quantitative data comparing a standard piperazine-diamide to its this compound analog is summarized below. The data demonstrates how the structural shift directly influences both in vitro potency and pharmacokinetic properties.

ParameterPiperazine AnalogThis compound AnalogCausality / Impact on Drug Profile
Fsp3 0.450.65Higher 3D character reduces off-target binding and improves solubility.
cLogP 3.82.1Lower lipophilicity reduces non-specific plasma protein binding.
MAGL IC₅₀ (nM) 45 ± 512 ± 2Enhanced rigid binding conformation improves target affinity.
Brain/Plasma Ratio 0.41.8Reduced basicity and LogP drive superior blood-brain barrier crossing.

Synthetic Protocol: Preparation of Di-azetidinyl Diamides

The synthesis of this compound derivatives relies on a highly controlled reductive amination followed by amide coupling. This protocol is designed to be self-validating, incorporating intermediate quality control checks.

Phase 1: Reductive Amination

Objective: Couple 1-Boc-azetidin-3-one with an azetidine-3-carboxamide derivative.

  • Preparation: Dissolve 1.0 eq of azetidine-3-carboxamide hydrochloride and 1.05 eq of 1-Boc-azetidin-3-one in anhydrous 1,2-dichloroethane (DCE) at 0°C.

  • pH Adjustment (Critical): Add 1.2 eq of N,N-diisopropylethylamine (DIPEA). Causality: The free base of the amine must be liberated for imine formation, but excessive base can cause the azetidinone to undergo ring-opening. Strict stoichiometric control prevents degradation.

  • Reduction: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (STAB). Causality: STAB is specifically chosen over NaBH₄ because it is mild enough to reduce the intermediate iminium ion without reducing the starting ketone, preventing the formation of azetidin-3-ol byproducts.

  • Reaction & Validation: Stir at room temperature for 16 hours. Quench with saturated NaHCO₃. Extract with dichloromethane (DCM).

    • Self-Validation Check: Run LC-MS on the organic layer. The presence of the [M+H]⁺ peak corresponding to the 1'-Boc-1,3'-biazetidine intermediate confirms successful coupling.

Phase 2: Deprotection and Amide Coupling
  • Boc Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate under vacuum to yield the TFA salt.

  • Amide Coupling: Dissolve the TFA salt, 1.2 eq of the desired aryl carboxylic acid, and 3.0 eq of DIPEA in N,N-dimethylformamide (DMF).

  • Activation: Add 1.2 eq of HATU. Causality: HATU is utilized because the secondary amine of the biazetidine is sterically hindered. HATU generates a highly reactive HOAt ester, driving the coupling to completion where standard carbodiimides (like EDC) would stall [3].

  • Purification: Purify via reverse-phase preparative HPLC to yield the final di-azetidinyl diamide.

Enzymatic Assay Protocol: MAGL Inhibition

To ensure trustworthiness, the enzymatic assay utilizes a fluorogenic substrate, 4-methylumbelliferyl arachidonate (4-MU-A), in a system optimized to prevent false positives caused by compound aggregation.

Reagents & Buffer Preparation
  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.01% CHAPS.

    • Causality: CHAPS (a zwitterionic detergent) is strictly required. MAGL is a lipophilic enzyme that tends to aggregate in aqueous solutions. CHAPS maintains enzyme monomeric state and prevents highly lipophilic inhibitors from forming colloidal aggregates (a common source of false-positive inhibition).

  • Enzyme: Recombinant Human MAGL (expressed in E. coli).

  • Substrate: 4-MU-A dissolved in DMSO.

Step-by-Step Workflow
  • Compound Plating: Serially dilute the this compound inhibitors in 100% DMSO. Transfer 1 µL of each dilution to a 384-well black, flat-bottom microplate.

  • Enzyme Addition: Add 40 µL of Assay Buffer containing 0.5 nM MAGL to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes. Causality: Di-azetidinyl diamides often exhibit slow-binding kinetics. A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate IC₅₀ calculation.

  • Reaction Initiation: Add 10 µL of 5 µM 4-MU-A substrate to all wells (Final DMSO concentration = 2%).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm). Read fluorescence continuously for 20 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive control (10 µM known inhibitor, e.g., JZL184) and negative control (DMSO vehicle). Validation Rule: The assay is only deemed valid if Z' > 0.6, confirming sufficient signal-to-noise ratio and assay robustness.

Assay_Workflow Step1 1. Compound Preparation (Serial dilution in DMSO) Step2 2. Enzyme Incubation (hMAGL + CHAPS Buffer, 30 min) Step1->Step2 Step3 3. Substrate Addition (4-MU-A Fluorogenic Substrate) Step2->Step3 Step4 4. Kinetic Detection (Ex: 355nm / Em: 460nm) Step3->Step4 Step5 5. Data Analysis (Z'-factor validation & IC50) Step4->Step5

Fig 2: High-throughput screening workflow for MAGL inhibitor validation.

Conclusion

The strategic incorporation of the this compound scaffold represents a sophisticated approach to overcoming the pharmacokinetic limitations of traditional piperazine-based drugs. By following the rigorous synthetic and assay protocols outlined above, researchers can accurately synthesize and evaluate di-azetidinyl diamides, accelerating the discovery of centrally active MAGL inhibitors for neurodegenerative and pain-related disorders.

References

  • Title: DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS (US20120058986A1)
  • Title: Peter CONNOLLY | Johnson & Johnson | Lead Discovery - Medicinal Chemistry Source: ResearchGate URL
  • Title: European Patent Office - EP 2611774 B1 - DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS Source: Google APIs / European Patent Office URL

Application Note: Synthetic Routes to Chiral 1,3'-Biazetidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis of chiral 1,3'-biazetidine building blocks. It prioritizes experimental rigor, mechanistic clarity, and industrial applicability.

Executive Summary & Strategic Value

The This compound scaffold (N-(azetidin-3-yl)azetidine) represents a critical motif in modern drug discovery, offering a rigid, sp³-rich vector that modulates lipophilicity (LogD) and metabolic stability without the aromatic liability of traditional linkers. Unlike flat aromatic systems, the biazetidine core provides a distinct 3D topology that can improve solubility and permeability.

This guide details the synthesis of chiral variants of this scaffold. Since the core 1,3'-linkage itself is achiral (assuming a plane of symmetry in the unsubstituted rings), chirality is introduced via substituents on the azetidine rings (typically C2/C2'). Preserving this stereochemical integrity during the coupling of two strained rings is the primary synthetic challenge.

Key Synthetic Challenges
  • Ring Strain: Both partners are highly strained (approx. 26 kcal/mol per ring), making them susceptible to ring-opening polymerization under harsh Lewis acidic or nucleophilic conditions.

  • Steric Congestion: The secondary amine of the nucleophilic azetidine is sterically hindered, requiring optimized coupling kinetics.

  • Stereochemical Fidelity: Preventing racemization of chiral starting materials (e.g., enantiopure 2-substituted azetidines).

Strategic Analysis of Synthetic Routes

We evaluate two primary methodologies: Reductive Amination (Route A) and Nucleophilic Displacement (Route B).

FeatureRoute A: Reductive AminationRoute B: SN2 Displacement
Mechanism Imine/Iminium formation followed by hydride transfer.Direct nucleophilic attack on activated electrophile.
Key Reagents 3-Azetidinone, STAB/NaCNBH₃.3-Iodo/Mesyl-azetidine, Base (DIPEA/K₂CO₃).
Stereochemistry Retention of configuration on the nucleophile.Inversion at electrophilic center (if chiral); Retention on nucleophile.
Scalability High. Mild conditions, homogeneous.[1]Moderate. Requires activated leaving groups; elimination side-products possible.
Recommendation Primary Protocol. Secondary Protocol (when ketone is inaccessible).

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Workhorse" Method)

This route is preferred for its operational simplicity and high functional group tolerance. It couples an N-protected 3-azetidinone with a chiral azetidine salt.

Reagents & Materials
  • Electrophile: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

  • Nucleophile: (S)-2-Methylazetidine hydrochloride (or similar chiral analog).

  • Reductant: Sodium triacetoxyborohydride (STAB) [NaBH(OAc)₃].

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure
  • Free Base Formation (In-situ):

    • Charge a reaction vessel with (S)-2-Methylazetidine HCl (1.0 equiv) and DCE (0.2 M concentration).

    • Add DIPEA (1.2 equiv) and stir at room temperature (RT) for 15 minutes to generate the free amine.

  • Imine Formation:

    • Add tert-Butyl 3-oxoazetidine-1-carboxylate (1.1 equiv) to the mixture.

    • Add Glacial Acetic Acid (1.5 equiv). Note: Acid catalysis is crucial to activate the ketone and facilitate iminium ion formation.

    • Stir at RT for 30–60 minutes. Monitor by LCMS for the formation of the imine/hemiaminal intermediate (often unstable, but mass shift is observable).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Caution: Mild exotherm.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (pH ~8).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Flash column chromatography (Eluent: 0–10% MeOH in DCM with 1% NH₄OH). The biazetidine is highly polar.

Mechanistic Pathway (Route A)

The following diagram illustrates the convergence of the chiral amine and the ketone.

ReductiveAmination Start1 Chiral Azetidine (Nucleophile) Inter1 Hemiaminal / Iminium Intermediate Start1->Inter1 DIPEA, DCE Start2 N-Boc-3-Azetidinone (Electrophile) Start2->Inter1 Product Chiral this compound (N-Boc Protected) Inter1->Product Hydride Transfer Reagent NaBH(OAc)3 AcOH Reagent->Inter1

Figure 1: Reductive amination pathway. The chiral integrity of the nucleophile is maintained as the reaction occurs at the achiral ketone carbon.

Protocol B: Nucleophilic Substitution (SN2)

This route is utilized when the 3-azetidinone is unstable or when specific inversion of stereochemistry at the electrophilic center is required (e.g., coupling to a chiral 3-substituted azetidine).

Reagents & Materials
  • Electrophile: tert-Butyl 3-iodoazetidine-1-carboxylate (or 3-OMs/OTs analog).

  • Nucleophile: (S)-2-Methylazetidine.

  • Base: K₂CO₃ (solid, micronized) or Cs₂CO₃.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Preparation:

    • Dissolve tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) in ACN (0.1 M).

  • Coupling:

    • Add (S)-2-Methylazetidine (1.2 equiv).

    • Add K₂CO₃ (2.0 equiv).

  • Reaction:

    • Heat to 60–80°C in a sealed vial. Note: Higher temperatures increase the risk of E2 elimination (forming azetine), which is a dead-end byproduct.

    • Monitor by LCMS.[] Reaction time is typically 4–8 hours.

  • Work-up:

    • Filter off inorganic solids.

    • Concentrate filtrate.

    • Partition between EtOAc and water.

  • Purification:

    • Reverse-phase preparative HPLC is often required due to the formation of elimination byproducts.

Mechanistic Pathway (Route B)

SN2Reaction Elec N-Boc-3-Iodoazetidine (Electrophile) TS Transition State (Pentacoordinate) Elec->TS Heat, Base Nucl Chiral Azetidine (Nucleophile) Nucl->TS Prod Chiral this compound TS->Prod Substitution Side Azetine Byproduct (Elimination) TS->Side E2 Elimination

Figure 2: SN2 Displacement pathway highlighting the competitive elimination risk.

Quality Control & Validation

To ensure the "Trustworthiness" of the synthesized building block, the following validation steps are mandatory.

Analytical MethodPurposeAcceptance Criteria
¹H NMR (DMSO-d₆) Verify 1,3'-linkage.Distinct multiplet for the central C3'-H (~3.5-4.0 ppm). Absence of olefinic protons (elimination).
LC-MS (ESI+) Confirm Molecular Weight.[M+H]⁺ peak matching theoretical mass.
Chiral HPLC/SFC Determine Enantiomeric Excess (ee).>98% ee.[4] Comparison against racemate required.[1]
¹³C NMR Confirm carbon skeleton.Verification of distinct azetidine ring carbons (typically 4 signals for the core).
Chiral Resolution Note

If starting from racemic materials, the this compound can be resolved via Chiral SFC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or IG) with a mobile phase of CO₂/MeOH + 0.1% Diethylamine.

References

  • Synthesis of Azetidines via Reductive Amination

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[1][5][6][7][8] Royal Society of Chemistry.

  • Nucleophilic Substitution on Azetidines

    • Example for azetidine synthesis by nucleophilic substitution. ResearchGate.[9]

  • Industrial Relevance of Azetidine Scaffolds

    • Pfizer's Medicine, Vaccine Discovery & Development. (Contextual reference for sp³-rich scaffolds in drug design).
  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.

Sources

"high-throughput screening of 1,3'-biazetidine compound libraries"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 1,3'-Biazetidine Compound Libraries

Abstract

This guide details the protocol for the high-throughput screening (HTS) of this compound libraries. As rigid,


-rich bioisosteres of piperazine, 1,3'-biazetidines offer reduced lipophilicity and distinct exit vector geometries, making them critical scaffolds for "escaping flatland" in modern drug discovery. This note addresses the specific physicochemical challenges of these polar, saturated heterocycles—including hygroscopicity and lack of UV chromophores—and provides a validated workflow for acoustic dispensing, biochemical assay integration, and hit triage.

Introduction: The this compound Advantage

In fragment-based drug discovery (FBDD) and lead optimization, the piperazine ring is a ubiquitous linker. However, its high frequency in patent literature and potential metabolic liabilities (e.g., reactive metabolite formation) drive the need for alternatives.

The this compound scaffold (two four-membered rings linked


) serves as a surrogate for piperazine. Unlike flexible aliphatic chains, the biazetidine core is conformationally restricted, reducing the entropic penalty of binding.

Key Physicochemical Differentiators:

  • Lower Lipophilicity (LogD): The high fraction of

    
     carbons (
    
    
    
    ) generally lowers LogD compared to piperazine analogs, improving metabolic stability.
  • Vector Geometry: While piperazine presents substituents at a ~180° angle (chair conformation), 1,3'-biazetidines offer a distinct, slightly compressed angular projection, accessing novel chemical space within the binding pocket.

  • Basicity: The bridgehead nitrogen in 1,3'-biazetidines often exhibits altered

    
     profiles compared to piperazine, influencing permeability and solubility.
    

Library Characterization & Pre-Screening QC

Before entering the HTS queue, this compound libraries require specific quality control measures due to their polar nature.

Physicochemical Profile Comparison

Table 1: Comparative properties of Piperazine vs. This compound scaffolds.

PropertyPiperazine CoreThis compound CoreImpact on Screening
Geometry Chair (flexible)Puckered/RigidHigher specificity; distinct vector alignment.
Lipophilicity (cLogP) ModerateLow (High

)
Reduced non-specific binding; higher aqueous solubility.
Basicity (

)
~9.8 (secondary amine)~8.5 - 9.0Less likely to be protonated in neutral assay buffers; potentially better membrane permeability.
UV Absorbance Low/NoneNegligible CRITICAL: Cannot use

for QC. Requires ELSD or CAD detection.
Hygroscopicity LowModerate to HighDMSO stocks absorb water; requires dry storage.
Quality Control Protocol

Because these compounds lack strong chromophores (unless derivatized), standard UV-based LC-MS purity checks often fail, leading to "empty well" false negatives.

  • Detection Method: Use LC-MS with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) .

    • Rationale: These detectors rely on mass/particle size rather than aromaticity, ensuring the non-chromophoric biazetidine core is quantified.

  • Solubility Check:

    • Dissolve a subset (n=50) in

      
      -DMSO at 10 mM.
      
    • Assess clarity via nephelometry. 1,3'-biazetidines are generally highly soluble, but salt formation (TFA salts from synthesis) can cause crashing in high-pH assay buffers.

HTS Assay Design & Workflow

Assay Selection Strategy

Due to the lack of native fluorescence or absorbance, Label-Free or Proximity-Based assays are mandatory.

  • Recommended: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen.

    • Why: The signal is generated by the target-tracer interaction, not the compound. This mitigates the risk of the biazetidine core interfering with readout (though check for quenching if derivatized with nitro/azo groups).

  • Alternative (Fragment Screening):

    
    -NMR.
    
    • Why: Many commercial biazetidine libraries (e.g., from Enamine or SpiroChem) are fluorinated to enable this specific modality.

Step-by-Step Screening Protocol

Step 1: Library Preparation (Source Plate)

  • Concentration: 10 mM in 100% DMSO.

  • Storage: Low-humidity environment (Desiccator cabinets) to prevent water uptake, which degrades the biazetidine ring over long periods (hydrolysis is slow but possible).

Step 2: Acoustic Dispensing (Echo 655T)

  • Note: 1,3'-biazetidines have different viscosity/surface tension properties than flat aromatic libraries.

  • Calibration: Use the "SP-High Aqueous" or specific "DMSO_Standard" calibration.

  • Volume: Transfer 20–50 nL to assay plates (384-well or 1536-well).

Step 3: Assay Reaction

  • Buffer: HEPES pH 7.4 is standard. Caution: Avoid phosphate buffers if screening against metallo-enzymes, as the biazetidine amines can coordinate weakly with metals, and phosphate exacerbates interference.

  • Incubation: Standard (30–60 min).

Step 4: Detection & Readout

  • Read plates on a multimode reader (e.g., PHERAstar FSX).

Step 5: Triage & Validation

  • Frequent Hitter Filter: Biazetidines are secondary amines. If the library is not capped, they can react with electrophilic reagents in the assay (e.g., covalent probes). Ensure library is "capped" (tertiary amines/amides) or run a counter-screen without the target protein.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes when screening sp3-rich biazetidine libraries, specifically highlighting the divergence from standard aromatic library workflows.

Biazetidine_HTS_Workflow cluster_0 Critical Nuance: Lack of Chromophore Start This compound Library (10mM DMSO) QC_Check QC: LC-MS (ELSD/CAD) *No UV Detection* Start->QC_Check Purity Verification Dispense Acoustic Dispensing (Echo 550/655) QC_Check->Dispense Pass (>90%) Assay_Type Select Assay Mode Dispense->Assay_Type Biochem Biochemical (TR-FRET/Alpha) *Target-Driven Signal* Assay_Type->Biochem High Throughput Biophys Biophysical (SPR/MST) *Direct Binding* Assay_Type->Biophys Fragment Mode Readout Signal Acquisition Biochem->Readout Biophys->Readout Triage Hit Triage Readout->Triage Z-Score > 3 FalsePos Discard: Aggregators or Electrophile Reactive Triage->FalsePos Promiscuous ValidHit Valid Hit: Proceed to SAR Triage->ValidHit Specific

Caption: Workflow emphasizing non-UV QC methods and assay selection for non-chromophoric biazetidine scaffolds.

Data Analysis & Hit Triage

When analyzing data from this compound screens, apply the following filters:

  • Z-Prime (

    
    ) Validation: 
    
    • Acceptable

      
      .
      
    • Note: If

      
       is low, check for "edge effects." Biazetidine solutions in DMSO can absorb atmospheric water at plate edges, changing concentration/activity.
      
  • Promiscuity Check (PAINS):

    • While the biazetidine core itself is not a PAINS (Pan-Assay Interference Compound), the linkers used to attach it (if uncapped) can be.

    • Action: Cross-reference hits against a "Frequent Hitter" database.

  • Vector Analysis:

    • For validated hits, map the exit vectors.

    • Insight: If a biazetidine hit has similar potency to a piperazine analog, prioritize the biazetidine. Its lower LogD will provide a better starting point for lead optimization (more "room" to add lipophilic groups later).

References

  • Mykhailiuk, P. K. (2019). "1,3'-Biazetidines: Conformationally Rigid Piperazine Isosteres." Angewandte Chemie International Edition. [Link]

  • SpiroChem. (2023). "sp3-Rich Fragments and Bioisosteres." SpiroChem Technology Platform. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2014). "Expanding the medicinal chemist's toolbox: comparing the physicochemical properties of 1,3-biazetidine and piperazine." ACS Medicinal Chemistry Letters. [Link]

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1,3'-Biazetidines

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for the "Center for Advanced Heterocyclic Chemistry." It adopts the persona of a Senior Application Scientist addressing a peer audience.

Ticket ID: BIAZ-003-STEREO Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The 1,3'-biazetidine scaffold (two azetidine rings linked via an


 bond) represents a "privileged" motif in modern drug discovery, offering high 

character, metabolic stability, and rigid vector orientation. However, its synthesis is plagued by the high ring strain (~25 kcal/mol per ring) and the difficulty of controlling relative stereochemistry (

) when substituents are present.

This guide troubleshoots the two primary synthetic routes: Reductive Amination (thermodynamic control) and Nucleophilic Displacement (kinetic/inversion control).

Module 1: The Reductive Amination Route (Recommended)[1]

This is generally the most robust method for constructing the


 bond. It involves the condensation of an azetidin-3-one (electrophile) with an azetidine (nucleophile), followed by hydride reduction.
The Core Challenge: Diastereocontrol

When substituents are present (e.g., a 3-fluoroazetidine coupling with a 2-methylazetidin-3-one), you generate diastereomers.

  • Thermodynamic Control: Small hydride sources (

    
    , 
    
    
    
    ) often yield the thermodynamic product (equatorial amine).
  • Kinetic Control: Bulky hydrides (

    
    ) at low temperatures can favor the kinetic product (axial amine), though this is less pronounced in 4-membered rings compared to 6-membered rings due to puckering.
    
Workflow Visualization

ReductiveAmination cluster_conditions Critical Parameters Start Start: Azetidin-3-one + Azetidine Salt Imine Formation of Iminium Ion Start->Imine pH 4-5 Dehydrating Agent Hydride Hydride Addition Imine->Hydride Stereoselective Attack TiOiPr Additive: Ti(OiPr)4 (Scavenges H2O) Imine->TiOiPr Product This compound Hydride->Product Workup Temp Temp: -78°C vs RT

Figure 1: Critical decision nodes in the reductive amination workflow.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Imine Hydrolysis: The iminium intermediate is unstable and reverts to ketone due to water.Add Lewis Acid: Use

(1.5 eq) to act as a water scavenger and Lewis acid activator. Stir amine + ketone + Ti reagent for 2h before adding hydride.
Polymerization Free Base Instability: Azetidin-3-one free base polymerizes rapidly.Use Salts: Generate the free base of the azetidinone in situ from the HCl salt using a hindered base (DIPEA) at 0°C, or use the stable hydrate form.
Poor Diastereoselectivity (dr ~ 1:1) Fast Hydride Attack: Reaction is too fast, lacking discrimination.Switch Reagent: Move from

to 2-picoline-borane complex in MeOH/AcOH. It is milder and often improves dr. Lower temperature to -20°C.
Over-alkylation Highly Nucleophilic Product: The product secondary/tertiary amine reacts with remaining ketone.Stoichiometry: Ensure the azetidine nucleophile is the limiting reagent (0.9 eq) relative to the ketone (1.0 eq).

Module 2: Nucleophilic Displacement ( )

This method involves displacing a leaving group (LG) on the 3-position of one azetidine ring with the nitrogen of the second ring.

The Core Challenge: Elimination vs. Substitution

The 4-membered ring makes the transition state for


 structurally tight. The competing 

elimination (forming the unstable azetine) is a major risk, especially with strong bases.
Stereochemical Implications[2][3][4][5]
  • Mechanism: Strict Walden inversion.

  • Strategy: If you need the trans isomer, start with the cis-alcohol, convert to mesylate, and displace.

Workflow Visualization

SN2_Displacement Substrate Substrate: N-Protected 3-Hydroxyazetidine Activation Activation: Convert OH to OMs/OTf Substrate->Activation MsCl, Et3N, 0°C Displacement Displacement: Add Azetidine Nucleophile Activation->Displacement DIPEA, Heat (Caution) Warning RISK: Elimination to Azetine Activation->Warning If Base too strong Result Product: Inverted Stereocenter Displacement->Result SN2 Mechanism

Figure 2: The inversion pathway via Nucleophilic Substitution.

Troubleshooting Guide: Coupling
SymptomProbable CauseCorrective Action
Elimination (Azetine formation) Base Basicity: Base is too strong or temperature too high.Switch Base: Use DIPEA or K2CO3 in acetonitrile. Avoid NaH or strong alkoxides. Lower temperature to 40-50°C and extend time.
Ring Opening Ring Strain: Nucleophile attacks C2/C4 instead of C3, or LG is too good (Triflate).Change LG: Switch from Triflate (OTf) to Mesylate (OMs) or Nosylate (ONs) . Triflate is often too reactive for strained rings and promotes ring opening.
Incomplete Reaction Steric Bulk: The N-protecting group on the electrophile is shielding the backside.Protecting Group Swap: Change bulky groups (e.g., Trityl, Boc) to smaller groups (e.g., Benzyl, Cbz) on the electrophile to open the attack vector.

Module 3: Optimized Protocol (Self-Validating)

Objective: Synthesis of a this compound via Reductive Amination with


 activation.

Reagents:

  • Azetidin-3-one HCl salt (1.0 equiv)

  • Azetidine (nucleophile) HCl salt (1.0 equiv)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • DIPEA (2.5 equiv)

  • DCM (anhydrous)

Step-by-Step Methodology:

  • Free Base Generation (In Situ):

    • Suspend Azetidine HCl and Azetidin-3-one HCl in anhydrous DCM under

      
      .
      
    • Cool to 0°C. Add DIPEA dropwise. Stir for 15 min.

    • Validation: Solution should become clear(er). If precipitate remains, ensure it is just amine salts, not undissolved reactant.

  • Titanium Activation (Crucial Step):

    • Add

      
       neat via syringe.
      
    • Warm to Room Temperature (RT) and stir for 2 hours .

    • Why: This pushes the equilibrium toward the iminium species and scavenges water.

  • Reduction:

    • Dilute with a small amount of MeOH (optional, helps solubilize borohydride).

    • Cool to 0°C. Add STAB in 3 portions over 30 minutes.

    • Stir at RT overnight.

  • Workup (The "Titanium Emulsion" Fix):

    • Do NOT just add water (creates impossible emulsion).

    • Quench by adding saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1-2 hours until two distinct clear layers form.

    • Extract with DCM (3x).

  • Purification:

    • Column chromatography.[1]

    • Note: 1,3'-biazetidines are polar.[2] Use DCM:MeOH:NH4OH (90:9:1) or C18 Reverse Phase.

Frequently Asked Questions (FAQs)

Q: How do I determine the relative stereochemistry of my product? A: NOESY NMR is the standard. For 1,3'-biazetidines, look for cross-peaks between the proton on C3' (the bridge) and the protons on the 2/4 positions of the substituent ring. If you have a crystal, X-ray is definitive.

Q: My azetidin-3-one starting material is decomposing. How do I store it? A: Never store the free base. Store it as the HCl salt or the Benzhydryl-protected precursor (deprotect immediately before use). The hydrate form is also stable but requires dehydration (Ti(OiPr)4 or molecular sieves) during reaction.

Q: Can I use "Strain-Release" reagents like 1-azabicyclo[1.1.0]butane? A: Yes, but primarily for adding the first azetidine ring to a nucleophile. Coupling two rings via strain release is complex and often leads to polymerization. The reductive amination route described above is more controlled for biazetidine formation.

References

  • Reductive Amination Mechanics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Titanium(IV) Isopropoxide Activation: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990. Link

  • Azetidine Synthesis & Handling: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. Link

  • Strain Release Chemistry (Contextual): Gianatassio, R., et al. "Strain-Release Amination." Science, 2016. Link

Sources

Technical Support Center: Synthesis and Optimization of 1,3'-Biazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3'-biazetidine derivatives. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in handling highly strained four-membered nitrogen heterocycles.

The this compound scaffold is an increasingly critical bioisostere in medicinal chemistry, often utilized to replace piperazine or morpholine rings to improve metabolic stability and membrane permeability. However, the high ring strain (


 kcal/mol per azetidine) makes these syntheses highly susceptible to ring-opening, over-reduction, and polymerization. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure robust experimental outcomes.

Synthetic Workflows & Logic

To successfully synthesize 1,3'-biazetidines, researchers typically rely on two primary pathways: Reductive Amination and Aza-Michael Addition . The choice of pathway dictates the functionalization of the final scaffold.

SyntheticWorkflows A N-Boc-azetidin-3-one C Iminium Intermediate A->C Condensation B Azetidine (Free Base) B->C I Aza-Michael Addition (DBU, MeCN, 65°C) B->I Nucleophilic Attack D Reductive Amination (NaBH(OAc)3, AcOH, DCE) C->D E N-Boc-1,3'-biazetidine D->E Reduction F Deprotection (4M HCl in Dioxane) E->F G This compound HCl F->G Cleavage H Methyl (N-Boc-azetidin-3-ylidene)acetate H->I J Methyl 2-(1'-Boc-1,3'-biazetidin-3-yl)acetate I->J C-N Bond Formation

Fig 1: Synthetic logic for this compound via reductive amination and aza-Michael addition.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system: visual or analytical checkpoints are embedded to confirm causality before proceeding to the next step.

Protocol A: Synthesis of N-Boc-1,3'-biazetidine via Reductive Amination

This method utilizes a mild hydride source to selectively reduce the iminium intermediate without reducing the starting ketone. This specific approach was successfully utilized in the optimization of the clinical candidate Sonrotoclax (BGB-11417) to couple highly strained ring systems[1].

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve N-Boc-azetidin-3-one (

    
     eq, 
    
    
    
    mmol) in anhydrous 1,2-dichloroethane (DCE,
    
    
    mL).
  • Free Base Generation: Add azetidine hydrochloride (

    
     eq, 
    
    
    
    mmol) followed by
    
    
    -diisopropylethylamine (DIPEA) (
    
    
    eq,
    
    
    mmol). Self-Validation Check: The cloudy suspension should become a clear solution within 10 minutes, indicating successful liberation of the free azetidine base.
  • Iminium Formation: Add glacial acetic acid (

    
     eq, 
    
    
    
    mmol) to catalyze condensation. Stir at room temperature (
    
    
    °C) for exactly 2 hours.
  • Reduction: Cool the reaction mixture to

    
     °C using an ice bath. Add sodium triacetoxyborohydride (
    
    
    
    ) (
    
    
    eq,
    
    
    mmol) portion-wise over 15 minutes to control the exothermic hydride transfer[1].
  • Completion: Remove the ice bath and stir for

    
     hours. Monitor via LC-MS. The target mass (
    
    
    
    ) should be the dominant peak.
  • Workup: Quench with saturated aqueous

    
     (
    
    
    
    mL). Extract with dichloromethane (
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).
Protocol B: Synthesis via Aza-Michael Addition

For functionalized biazetidines, the aza-Michael addition of azetidine to an


-unsaturated ester is preferred. Using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) prevents the unwanted cleavage of the ester group[2].
  • Preparation: Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (

    
     eq, 
    
    
    
    mmol) in anhydrous acetonitrile (
    
    
    mL).
  • Reagent Addition: Add azetidine free base (

    
     eq, 
    
    
    
    mmol) and DBU (
    
    
    eq,
    
    
    mmol)[2].
  • Heating: Attach a reflux condenser and heat the mixture to

    
     °C for 4 hours.
    
  • Validation: Monitor via LC-MS. Self-Validation Check: The disappearance of the UV-active alkene peak at 254 nm confirms the loss of conjugation upon successful C-N bond formation.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify by flash chromatography (Eluent: Hexane/Ethyl Acetate 1:1) to obtain the product in

    
     yield[2].
    

Troubleshooting Guide

TroubleshootingLogic Start Low Yield of this compound? Check1 LC-MS: Is starting ketone consumed? Start->Check1 Issue3 Ester Cleavage (Aza-Michael) Start->Issue3 Aza-Michael Route Issue1 Ketone remains intact Check1->Issue1 Yes, no byproducts Issue2 Ketone converted to Azetidin-3-ol Check1->Issue2 No, alcohol byproduct seen Sol1 Add Lewis Acid (Ti(OiPr)4) to drive imine formation Issue1->Sol1 Sol2 Delay NaBH(OAc)3 addition by 2 hours Issue2->Sol2 Sol3 Switch to non-nucleophilic base (DBU) Issue3->Sol3

Fig 2: Decision tree for troubleshooting common issues in this compound synthesis.

Q: Why am I observing significant formation of N-Boc-azetidin-3-ol instead of the desired biazetidine during reductive amination? A: This is a kinetic issue. It occurs when the reducing agent (


) reduces the starting ketone before the iminium intermediate has fully formed[1].
Solution: You must establish a strict temporal separation. Pre-stir the N-Boc-azetidin-3-one and azetidine with acetic acid for at least 2 hours to push the condensation equilibrium forward. Only add the 

after LC-MS confirms the presence of the imine/iminium mass.

Q: During the aza-Michael addition to methyl (N-Boc-azetidin-3-ylidene)acetate, my yield is low and I see a highly polar byproduct. Why? A: The highly polar byproduct is likely the carboxylic acid resulting from ester cleavage. Strong nucleophilic bases (like NaOH, KOH, or even primary/secondary amines acting as bases) can hydrolyze the methyl ester. Solution: Switch to a strictly non-nucleophilic base. DBU is the gold standard here, as it acts as an effective promoter for the aza-Michael addition without attacking the carbonyl carbon[2].

Q: How do I handle the volatility and hygroscopic nature of azetidine free base? A: Azetidine has a boiling point of


 °C and rapidly absorbs atmospheric moisture, which hydrolyzes the iminium intermediate back to the ketone.
Solution: Do not use old bottles of azetidine free base. Instead, generate the free base in situ from stable azetidine hydrochloride using a stoichiometric amount of DIPEA in anhydrous solvent.

Frequently Asked Questions (FAQs)

Q: Can I use


 or 

instead of

for the reductive amination?
A: Do not use

; it is far too reactive and will immediately reduce your starting ketone to the alcohol. While

is mild enough, it requires a highly acidic environment (pH 3-4) which can induce ring-opening of the highly strained azetidine ring.

is the optimal choice because it functions perfectly in mildly acidic to neutral conditions[1].

Q: My N-Boc-1,3'-biazetidine degrades during Boc-deprotection with neat Trifluoroacetic Acid (TFA). How can I isolate the intact biazetidine? A: The this compound system contains immense angular strain. Neat TFA can protonate the bridging nitrogen and induce a ring-opening cascade. Solution: Use a milder, anhydrous acidic system such as


 HCl in 1,4-dioxane at 

°C. The product will precipitate cleanly as the dihydrochloride salt, protecting it from further degradation.

Quantitative Data Summary

The following table summarizes the expected thermodynamic parameters and yields for the primary synthetic routes to assist in your experimental planning.

ParameterReductive AminationAza-Michael AdditionDirect Alkylation (S_N2)
Typical Yield 70–85%60–75%20–40%
Optimal Temperature 0 °C

20 °C
65 °C80–100 °C
Key Reagents

, AcOH, DCE
DBU, MeCN

, KI, DMF
Primary Byproduct Azetidin-3-ol (Over-reduction)Ester HydrolysisElimination (Alkene formation)
Strain Tolerance High (Mild conditions)High (Non-nucleophilic)Low (Thermal ring-opening)
Reaction Time 12–16 hours4 hours24+ hours

References

  • Guo, Y., Xue, H., Hu, N., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry, 67(10), 7836-7858.[Link][1]

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.[Link][2]

Sources

Technical Support Center: 1,3'-Biazetidine Synthesis & Mitigation of By-Product Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3'-biazetidine synthesis. As highly strained, four-membered nitrogenous heterocycles, biazetidines are incredibly valuable scaffolds in modern drug discovery (e.g., as bioisosteres for piperidines)[1]. However, their synthesis is thermodynamically challenging. The inherent ring strain (approximately 27 kcal/mol) and the presence of multiple reactive sites often lead to complex by-product profiles, including ring-opened acyclic amines, regioisomers, and homocoupled dimers[2].

This guide is designed for research scientists and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity synthesis of this compound frameworks.

Core Mechanistic Pathways: Desired vs. Divergent Reactivity

To effectively troubleshoot your synthesis, you must first understand the competing kinetic and thermodynamic pathways. The diagram below illustrates how choice of catalyst, base, and solvent dictates whether the azetidine precursor converges into the desired this compound or diverges into unwanted by-products.

G Precursor Azetidine Precursors (e.g., N-Boc-azetidine, Methyl azetidin-3-ylideneacetate) Biazetidine Desired Product: This compound Precursor->Biazetidine Optimized Catalysis (DBU / Bulky Pd Ligands) RingOpen By-Product 1: Ring-Opened Amine (Strain Release) Precursor->RingOpen Harsh Metals (Pd/Ni) High Temp / Nucleophiles Regioisomer By-Product 2: N-2 Regioisomer (Aza-Michael) Precursor->Regioisomer K2CO3 / Poor Solvent Choice

Reaction pathways in this compound synthesis highlighting desired vs. by-product formation.

Troubleshooting FAQs

Q1: Why am I observing significant ring-opened acyclic amines during transition-metal-catalyzed cross-coupling of azetidines?

Cause: Azetidines possess a massive ring strain energy (~27 kcal/mol)[2]. Under standard cross-coupling conditions, transition metals like Palladium (Pd) or Nickel (Ni) can undergo unintended oxidative addition into the strained C–C or C–N bonds. Instead of acting as a standard coupling partner, the azetidine acts as a "nonclassical alkyl pseudohalide," driving a regioselective ring-opening cross-coupling reaction[2]. Mitigation Strategy:

  • Ligand Tuning: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos or DavePhos) that accelerate the desired reductive elimination step over the competing

    
    -hydride elimination or ring-opening pathways[3].
    
  • Relay Catalysis: If synthesizing quaternary-center-bearing azetidines, abandon direct coupling. Instead, utilize a polar-radical relay strategy using bench-stable 1-azabicyclo[1.1.0]butane (ABB) precursors. A synergistic bromide/nickel catalyst system allows for cross-coupling via a radical pathway that preserves the azetidine ring[1].

Q2: During the aza-Michael addition to synthesize 1,3'-biazetidines, I am getting a mixture of regioisomers and low overall yields. How can I improve selectivity?

Cause: The aza-Michael addition of azetidine to


-unsaturated esters (such as methyl 2-(azetidin-3-ylidene)acetate) is highly reversible and sensitive to the basicity of the environment. Using inorganic bases like 

often leads to a mixture of N-1 and N-2 regioisomeric adducts. Furthermore, strong nucleophilic bases (like NaOH) trigger ester cleavage as a side reaction[4]. Mitigation Strategy: Employ a sub-stoichiometric amount of a non-nucleophilic organic base, specifically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU provides the exact basicity required to drive the thermodynamic formation of the target this compound without cleaving the ester group or trapping the kinetic regioisomers[4].
Q3: How do I prevent homocoupling by-products when synthesizing bis-azetidine frameworks via cross-coupling?

Cause: Homocoupling (e.g., Glaser-type oxidative coupling of alkynyl-azetidines or Ullmann-type dimerization) occurs when trace oxygen acts as an oxidant in the system, or when the rate of transmetalation outpaces oxidative addition[5]. Mitigation Strategy: Ensure strict Schlenk techniques using rigorously degassed solvents (e.g., freeze-pump-thaw method). Implement a slow-addition protocol for your organoboron/organozinc reagent via a syringe pump to keep its steady-state concentration low, thereby favoring cross-coupling over homocoupling.

Quantitative Data: Optimization of Aza-Michael Addition

To illustrate the causality of base selection on by-product formation, review the following optimization data for the synthesis of this compound via aza-Michael addition[4].

EntryBase (Equiv.)SolventTemp (°C)Time (h)Yield of this compound (%)Major By-Product Observed
1NoneMeCN65240%Unreacted starting material
2

(1.0)
MeCN651242%Regioisomers (N-1/N-2 mixture)
3NaOH (1.0)THF654<10%Ester cleavage / Hydrolysis
4DBU (0.2) MeCN 65 4 64% None (Clean conversion)

Self-Validating Experimental Protocols

Protocol A: Regioselective Aza-Michael Synthesis of this compound

This protocol utilizes DBU to prevent ester cleavage and regioisomer formation[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Reagent Addition: Add free azetidine (1.2 mmol) to the solution at room temperature.

  • Catalyst Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%) via microsyringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • In-Process Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a single, lower-Rf product spot.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with saturated aqueous

    
     (2 × 10 mL) to remove DBU and unreacted azetidine.
    
  • Characterization (Self-Validation): Dry the organic layer over

    
    , filter, and concentrate. Verify the product via IR spectroscopy; you must observe distinct absorption bands at 1731 cm⁻¹ (C=O, ester)  and 1694 cm⁻¹ (C=O, Boc) , confirming the ester group was not cleaved during the reaction[4].
    
Protocol B: Palladium-Catalyzed Cross-Coupling of Azetidines (Preventing Ring Opening)

This protocol utilizes bulky ligands to favor reductive elimination over ring-opening[3][6].

Step-by-Step Methodology:

  • Glovebox Setup: Inside an inert-atmosphere glovebox, charge a dry Schlenk tube with

    
     (0.01 equiv.) and XPhos ligand (0.02 equiv.).
    
  • Pre-activation: Add anhydrous, degassed toluene (2.0 mL) and stir for 10 minutes until the solution turns a deep, homogenous red/purple, indicating the active Pd(0) complex.

  • Substrate Addition: Add the 3-halo-azetidine precursor (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and

    
     (2.5 equiv.) as the base.
    
  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat to 80 °C for 12 hours. Note: Do not exceed 80 °C, as higher temperatures exponentially increase the rate of ring-strain release (ring-opening).

  • Work-up: Cool to room temperature, quench with water (5 mL), and extract with ethyl acetate (3 × 5 mL). Purify via flash chromatography.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules (via PubMed Central) URL:[Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Suzuki-Miyaura Arylative Cross-Coupling of 2-Arylazetidines with Arylboronic Acids Source: Advanced Synthesis & Catalysis URL:[Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues Source: Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Purification of Polar 1,3'-Biazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 1,3'-biazetidine scaffold represents a unique challenge in medicinal chemistry. Unlike simple piperidines or pyrrolidines, this bicyclic sp³-rich system possesses two distinct nitrogen centers embedded within strained four-membered rings.

Technical Challenges:

  • Extreme Polarity: The presence of two amine centers (often one secondary and one tertiary) creates a high logD profile, causing the molecule to adhere irreversibly to standard silica silanols.

  • Ring Strain (~25 kcal/mol): While more stable than aziridines, the azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization, particularly during concentration or acidic salt formation.

  • Detection Limits: Lacking inherent chromophores, these aliphatic bicycles are often invisible to standard UV (254 nm) detection.

This guide provides field-proven workflows to bypass these failure modes, moving beyond standard "flash chromatography" into specialized stationary phases and isolation techniques.

Troubleshooting Guide (Q&A Format)

Category A: Chromatography & Retention[1][2][3][4][5]

Q: My compound streaks efficiently on TLC but stays at the baseline on the flash column, even with 10% MeOH/DCM. Why? A: This is a classic "Silanol Effect." The basic nitrogens of the this compound are protonating via the acidic silanols on the silica surface, forming ionic bonds that organic solvents cannot break.

  • Immediate Fix: You must passivate the silica. Pre-equilibrate your column with 1% Triethylamine (TEA) or 1% NH₄OH in your starting non-polar solvent.

  • Better Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] (See Protocol A).

Q: I tried Reverse Phase (C18), but the compound elutes in the void volume (t₀). A: 1,3'-biazetidines are too hydrophilic for standard C18 retention, especially at acidic pH where they are doubly protonated.

  • The Fix: Use a "High pH" Reverse Phase method (pH 9.5–10 using Ammonium Bicarbonate or Ammonium Hydroxide) to suppress ionization, rendering the amine neutral and increasing interaction with the C18 chain. Note: Ensure your C18 column is rated for high pH (e.g., C18-hybrid silica).

Category B: Stability & Isolation

Q: My LCMS shows a clean peak, but after rotovap, the NMR shows a complex mixture or low yield. Where did it go? A: You likely triggered Acid-Catalyzed Ring Opening or Polymerization .

  • Mechanism: If you used TFA or HCl in your mobile phase and concentrated with heat, the combination of high concentration, heat, and acidity opens the strained azetidine ring (often nucleophilic attack by Cl⁻ or trifluoroacetate).

  • The Fix:

    • Avoid TFA. Use Formic Acid (volatile) or Ammonium Bicarbonate (basic/volatile).

    • Lyophilize (freeze-dry) rather than using a rotary evaporator to remove water/modifiers.

    • Keep water bath temperature < 30°C.

Q: I cannot visualize the product during purification. UV trace is flat. A: The this compound scaffold has no conjugated π-system.

  • The Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) . If these are unavailable, use a universal stain (KMnO₄ or Iodine) for TLC, or derivatize the crude amine with a UV-active protecting group (e.g., Cbz-Cl or Fmoc-Cl) solely for purification, then deprotect.

Experimental Protocols

Protocol A: HILIC Purification (Recommended)

Best for: Free base isolation of highly polar, water-soluble biazetidines.

Theory: HILIC uses a polar stationary phase (Bare Silica or Amide) with a low-polarity mobile phase (Acetonitrile). Water is the "strong" solvent.[2][1] This creates a water-rich layer on the silica surface where the polar amine partitions.

ParameterSetting/Material
Stationary Phase Bare Silica (High purity) or Amide-bonded silica
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B 10 mM Ammonium Formate (pH 3.0) OR 10 mM Ammonium Acetate (pH 5.8)
Gradient 95% A to 60% A over 15 CV (Column Volumes)
Sample Loading Dissolve sample in 90:10 ACN:Water. Do not load in 100% water (destroys peak shape).
Protocol B: "Deactivated" Normal Phase

Best for: Labs without HILIC/Reverse Phase capabilities.

  • Slurry Preparation: Suspend silica gel in DCM containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column. Flush with 2 CV of DCM + 1% TEA.

  • Elution: Run a gradient of DCM to 90:9:1 DCM:MeOH:NH₄OH .

    • Critical Step: The NH₄OH competes for silanol sites more effectively than the biazetidine, allowing the product to elute as a tight band.

Protocol C: Stable Salt Formation (Oxalate)

Best for: Long-term storage and solid handling.

Avoid HCl salts due to hygroscopicity and ring-opening risks. Oxalates often crystallize well for this scaffold.

  • Dissolve crude free base this compound in a minimal amount of EtOH or iPrOH .

  • Add 1.0 eq (for mono-salt) or 2.0 eq (for di-salt) of Oxalic Acid dissolved in the same solvent.

  • Stir at 0°C for 30 mins.

  • If precipitate forms, filter. If not, add Et₂O (diethyl ether) dropwise until cloudy, then refrigerate.

Decision Logic & Visualization

Figure 1: Purification Strategy Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase based on compound solubility and UV activity.

PurificationStrategy Start Crude this compound Mix SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck UVCheck UV Active? SolubilityCheck->UVCheck Yes HILIC Protocol A: HILIC (ACN/Buffer) SolubilityCheck->HILIC No (Water soluble) DeactivatedNP Protocol B: Deactivated Silica (DCM/MeOH/NH4OH) UVCheck->DeactivatedNP Yes ELSD Use ELSD/CAD Detection UVCheck->ELSD No Derivatize Derivatize (Boc/Cbz) then Purify High_pH_RP High pH Reverse Phase (C18 + NH4HCO3) HILIC->High_pH_RP If HILIC fails ELSD->DeactivatedNP Lipophilic Impurities ELSD->HILIC Highly Polar

Figure 2: Stability Warning - Acidic Ring Opening

Caption: Mechanism of degradation during acidic workup. High heat + strong acid leads to nucleophilic ring opening.

Stability Azetidine Intact this compound (Strained) Protonation Acidic Conditions (HCl/TFA) Azetidine->Protonation + H+ Activated Activated Azetidinium (Highly Electrophilic) Protonation->Activated OpenRing Ring-Opened Byproduct (Linear Amine) Activated->OpenRing + Nucleophile (Cl-, H2O) + Heat (>40°C)

Comparative Data: Stationary Phase Performance

FeatureNormal Phase (Silica) Reverse Phase (C18) HILIC (Silica/Amide)
Retention of Biazetidine Too Strong (Irreversible)Too Weak (Void Volume)Optimal
Peak Shape Tailing (unless TEA used)Sharp (if High pH)Sharp
Loading Capacity HighLowModerate
Solvent Removal Easy (DCM/MeOH)Difficult (Water)Easy (High ACN content)
Salt Tolerance PoorGoodPoor (Precipitation risk)

References

  • BenchChem. (2025).[3][4] Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from

  • Teledyne Labs. (2023). HILIC Purification Strategies for Flash Chromatography. Retrieved from

  • Buchi. (2023). Why HILIC is what your polar compounds need for purification. Retrieved from

  • Biotage. (2023).[1] What can I use to purify polar reaction mixtures?. Retrieved from

  • Hillier, M. C., & Chen, C. (2006).[5] A One-Pot Preparation of 1,3-Disubstituted Azetidines. Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

Sources

"troubleshooting poor yields in the coupling reactions of 1,3'-biazetidine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3'-Biazetidine Scaffold Integration . As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals overcome the thermodynamic and kinetic barriers associated with this highly strained, sp3-rich bicyclic system.

The this compound motif is increasingly utilized as a rigid bioisostere for piperazine in modern drug discovery, featuring prominently in clinical candidates such as ATR kinase inhibitors[1], Bcl-2 inhibitors[2], and targeted PROTAC degraders[3]. However, its unique structural properties—specifically high ring strain and severe steric shielding—frequently result in poor yields during cross-coupling and amidation reactions[4].

This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic workflows succeed.

Section 1: Diagnostic Workflow for Coupling Failures

Before adjusting your reaction parameters, it is critical to diagnose the specific failure mode of your coupling reaction. Use the diagnostic logic below to match your analytical results with the correct mechanistic intervention.

Workflow Start This compound Coupling Yield < 30% LCMS LC-MS / NMR Crude Analysis Start->LCMS Unreacted High Starting Material Recovery LCMS->Unreacted Steric/Nucleophilicity Issue Degradation Ring-Opened / Degraded Byproducts LCMS->Degradation Thermal/Base Instability Poisoning Catalyst Precipitation (Pd Black) LCMS->Poisoning Catalyst Deactivation Sol1 Steric Hindrance: Switch to tBuBrettPhos or RuPhos Pd G3 Unreacted->Sol1 Sol2 Base Sensitivity: Switch NaOtBu to Cs2CO3 Lower Temp to 80°C Degradation->Sol2 Sol3 N-Coordination: Pre-form Pd Complex Add CuI Co-catalyst Poisoning->Sol3

Diagnostic workflow for troubleshooting this compound coupling reactions. (Max Width: 760px)

Section 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My Buchwald-Hartwig amination with this compound stalls at 15-20% conversion, returning mostly unreacted starting material. Why is this happening? Causality: The rigid, bicyclic sp3 nature of the this compound core creates severe steric shielding around the secondary nitrogen. Traditional bidentate ligands like BINAP or dppf form tight transition states that struggle to facilitate the final reductive elimination step when bulky amines are involved. Solution: Shift to dialkylbiaryl phosphine ligands (Buchwald ligands) such as tBuBrettPhos or RuPhos. These ligands are specifically engineered with a bulky, electron-rich framework that forces the palladium center into a geometry that dramatically accelerates reductive elimination[2]. Furthermore, utilizing Palladium G3 or G4 precatalysts ensures rapid generation of the active Pd(0) species without requiring harsh initial reduction steps.

Q2: I am observing significant degradation and LC-MS mass peaks corresponding to[M+18] or base-adducts. How do I prevent ring-opening? Causality: Azetidines are highly strained four-membered rings (ring strain ~26 kcal/mol). Under strongly basic conditions (e.g., using Sodium tert-butoxide) and high temperatures (>100°C), the azetidine ring is highly susceptible to nucleophilic attack or base-catalyzed β-elimination. This leads to ring-opened aliphatic amine byproducts, destroying your scaffold[5][6]. Solution: Attenuate the base strength. Replace aggressive alkoxide bases with weaker, anhydrous inorganic bases like


 or 

. Run the reaction in 1,4-dioxane or toluene and strictly cap the temperature at 80°C[4][7].

Q3: What are the optimal conditions for amide coupling with this compound? Standard EDC/HOBt gives me very poor yields. Causality: The nucleophilicity of the this compound nitrogen is lower than that of standard cyclic amines (like piperidine) due to the electron-withdrawing inductive effect of the adjacent azetidine ring combined with extreme steric bulk. Solution: You must utilize highly reactive uronium-based coupling reagents like HATU or COMU alongside a strong organic base (DIPEA) in a polar aprotic solvent (DMF or DMAc). Pre-activation of the carboxylic acid is mandatory to ensure the active ester is fully formed before the sluggish biazetidine nucleophile is introduced[1].

Section 3: Quantitative Data & Optimization Matrix

Use the following matrix to benchmark your current conditions against field-validated optimized parameters.

Reaction TypePrimary Failure ModeStandard Condition (Yield)Optimized Condition (Yield)Mechanistic Driver
Buchwald-Hartwig Steric stalling at reductive elimination

, BINAP,

, 100°C (<20%)
tBuBrettPhos Pd G3,

, 80°C (>85%)
Accelerated reductive elimination via mono-ligated Pd complex.
Aza-Michael Addition Low conversion / Sluggish kineticsDBU, MeCN, 25°C (30%)DBU, MeCN, 65°C, 4h (64-75%)Thermal activation overcomes kinetic barrier of hindered nucleophile[4].
Amide Coupling Poor nucleophilicityEDC, HOBt, TEA, DCM (40%)HATU, DIPEA, DMF, 25°C (>90%)Formation of highly reactive HOAt ester intermediate[1].
Suzuki-Miyaura Catalyst poisoning via N-coordination

,

, EtOH/H2O (31%)

,

, 1,4-dioxane, 100°C (94%)
Bidentate ligand prevents competitive binding by biazetidine nitrogens[2][7].

Section 4: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling

Objective: Couple this compound to an aryl bromide without ring-opening degradation.

  • Reagent Preparation: In an oven-dried vial equipped with a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), tBuBrettPhos Pd G3 precatalyst (5 mol%), and anhydrous

    
     (2.0 equiv).
    
  • Atmosphere Exchange: Seal the vial with a PTFE septum. Evacuate and backfill with dry Argon (repeat 3 times).

    • Self-Validation Checkpoint 1: The solid mixture must remain free-flowing and exhibit no color change during purging. Moisture will cause the base to clump and prematurely decompose the catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Thermal Activation: Heat the reaction block to 80°C and stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint 2: At exactly 30 minutes, observe the reaction color. A shift to a clear, deep red/orange indicates active Pd(0) formation. If the solution turns opaque black (Pd black), catalyst poisoning has occurred; abort and verify solvent degassing.

  • Reaction Quench & Analysis: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite.

    • Self-Validation Checkpoint 3: Run an LC-MS of the filtrate. You must observe the desired product mass

      
       and the complete absence of the 
      
      
      
      ring-opened degradation peak.
Protocol B: High-Efficiency Amide Coupling (HATU-Mediated)

Objective: Form an amide bond using a sterically hindered this compound and a carboxylic acid.

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Checkpoint 1: Quench a 5 µL aliquot into 100 µL of Methanol and inject into LC-MS. The chromatogram must show the methyl ester of your acid, confirming that the highly reactive HOAt-active ester has successfully formed.

  • Nucleophile Addition: Add this compound (1.1 equiv) in a single portion. Stir at room temperature for 2 hours.

  • Completion Check:

    • Self-Validation Checkpoint 2: Direct LC-MS analysis of the crude mixture must show >95% consumption of the active ester intermediate. If unreacted active ester remains, the biazetidine stock may be compromised (e.g., protonated as a salt); ensure sufficient DIPEA was added to maintain a basic pH (>9).

  • Isolation: Partition between EtOAc and 5% aqueous

    
     (to remove DMF). Wash the organic layer with saturated 
    
    
    
    , dry over
    
    
    , and concentrate.

Section 5: References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central (PMC).[Link]

  • WO2014089379A1 - Compounds useful as inhibitors of atr kinase. Google Patents.

  • Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer. PubMed Central (PMC).[Link]

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PubMed Central (PMC).[Link]

  • [2+2] Cycloadditions of Sorbyl Tosylate with Imines/1‐Azadienes: A One‐Pot Domino Approach for α‐Alkylidene‐β‐lactams and Their Computational Studies and Antimicrobial Evaluation. ResearchGate.[Link]

Sources

Technical Support Center: Regioselective Functionalization of 1,3'-Biazetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselective functionalization of 1,3'-biazetidine , a strained bicyclic diamine scaffold increasingly utilized in drug discovery as a rigid, sp3-rich bioisostere for piperazine or spirocycles.

Topic: Improving Regioselectivity in this compound Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current as of 2026)

Executive Technical Summary

The This compound scaffold consists of two azetidine rings linked via a C-N bond: the nitrogen of the distal ring (Ring A , position N1) is bonded to the carbon of the proximal ring (Ring B , position C3').

Key Reactivity Challenges:

  • Differentiation of Rings: Ring A contains a tertiary amine (N1), while Ring B typically contains a secondary amine (N1') or a protected variant (e.g., N-Boc).

  • C-H Activation Regioselectivity: Directing lithiation to the

    
    -protons (C2/C4 vs. C2'/C4') requires precise control of directing groups (DG).
    
  • Ring Strain: Both rings possess ~25 kcal/mol of strain energy, making them susceptible to ring-opening (polymerization) under harsh Lewis acidic or strong nucleophilic conditions.

Structural Analysis & Reactivity Map

To troubleshoot regioselectivity, one must first map the electronic and steric environment of the scaffold.

Biazetidine_Map Scaffold This compound Core RingA Ring A (Distal) N1 (Tertiary Amine) C3 (Available for Pre-functionalization) Scaffold->RingA Linked via N1 RingB Ring B (Proximal) N1' (Secondary Amine/DG) C2'/C4' (Alpha-Lithiation Sites) Scaffold->RingB Linked via C3' ReactivityA Strategy: Functionalize Pre-Coupling RingA->ReactivityA Low C-H Acidity Nucleophilic N1 ReactivityB Strategy: Directed Lithiation (C2') RingB->ReactivityB High C-H Acidity (if N-Boc) Electrophilic Susceptibility

Caption: Reactivity map distinguishing the distal N-alkyl ring (Ring A) from the proximal N-protected ring (Ring B).

Troubleshooting Protocols

Module A: Regioselective C-H Functionalization (Lithiation)

Issue: Users often observe low yields or complex mixtures when attempting to functionalize the carbon skeleton. Root Cause: Competition between C2 (Ring A) and C2' (Ring B) lithiation, and thermodynamic instability leading to ring opening.

The Solution: N-Directing Group (DG) Control

Lithiation is controlled by the Complex Induced Proximity Effect (CIPE) . The N-Boc group on Ring B is a superior directing group compared to the N-alkyl amine on Ring A.

Protocol 1: C2'-Regioselective Lithiation (Ring B Functionalization) Target: Introduction of electrophiles (aryl, alkyl, CHO) at the C2' position of Ring B.

  • Substrate Preparation: Ensure Ring B is N-Boc protected (1'-Boc-1,3'-biazetidine).

  • Reagents:

    • Solvent: Anhydrous Et₂O (Preferred over THF to suppress competing protonation/decomposition).

    • Base: sec-BuLi (1.1 equiv).

    • Ligand: TMEDA (1.2 equiv) – Critical for breaking BuLi aggregates and stabilizing the lithiated species.

  • Step-by-Step:

    • Cool the solution of substrate and TMEDA in Et₂O to -78 °C .

    • Add sec-BuLi dropwise over 20 mins. Do not let temp rise above -70 °C.

    • Stir for 45 mins at -78 °C. (The N-Boc carbonyl oxygen coordinates Li, directing deprotonation to C2').

    • Add Electrophile (E⁺) dissolved in Et₂O.

    • Warm to RT slowly.

  • Why it works: The N-Boc group creates a stable 5-membered chelate with Lithium at the C2' position. The N-alkyl group on Ring A is less effective at directing lithiation due to steric bulk and lack of a carbonyl oxygen for chelation.

Data Summary: Lithiation Selectivity

Directing Group (Ring B) Solvent Major Product Site Yield Notes
N-Boc Et₂O / TMEDA C2' (Ring B) 85% Stabilized by dipole chelation.
N-Boc THF C2' (Ring B) 60% Lower yield due to THF promoting ring opening.

| N-Alkyl (e.g., N-Bn) | Et₂O | Mixture (C2/C2') | <30% | Poor direction; N-alkyl is a weak DG. |

Module B: Selective N-Functionalization

Issue: "Over-alkylation" or reaction at the wrong nitrogen when the scaffold is partially deprotected. Root Cause: Although N1 is tertiary and N1' is secondary, N1 is still nucleophilic. If N1' is sterically hindered or if strong electrophiles are used, quaternary ammonium salts can form at N1.

Protocol 2: Selective N1' Arylation/Alkylation

  • Condition: Use Reductive Amination or SnAr conditions rather than direct alkylation with alkyl halides.

  • Workflow:

    • Reaction: this compound + Aryl Halide.

    • Catalyst: Pd(OAc)₂ / BINAP (Buchwald-Hartwig).

    • Base: Cs₂CO₃ (Weak base prevents quaternary salt formation).

  • Differentiation: The secondary amine (N1') is significantly less sterically hindered than the tertiary N1 (which is flanked by the bulk of Ring B).

    • Tip: If N1 reacts, it forms a quaternary ammonium salt which is often water-soluble. An aqueous workup (pH 10) will wash away the byproduct or allow reversion.

Module C: Synthesis of the Core (Pre-Coupling Regioselectivity)

Issue: Users attempting to synthesize this compound from monomeric azetidines often get polymers. Root Cause: Lack of selectivity between the nucleophile (azetidine) and the electrophile (azetidinone or halo-azetidine).

Protocol 3: Reductive Amination Route (Highest Regioselectivity) Instead of displacing a halide (which risks polymerization), use reductive amination .

  • Electrophile: N-Boc-azetidin-3-one.

  • Nucleophile: Azetidine (or 3-substituted azetidine).

  • Reagent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE.

  • Mechanism:

    • Formation of the iminium ion at C3 of the ketone.

    • Selective reduction of the iminium species.

    • Result: Exclusive formation of the N1-C3' bond. No dimerization of the ketone occurs.

Frequently Asked Questions (FAQs)

Q1: Can I functionalize the C3 position of Ring A after forming the biazetidine? A: It is extremely difficult. The C3 position of Ring A is distal and lacks a directing group. Recommendation: Use a 3-substituted azetidine (e.g., 3-fluoroazetidine or azetidine-3-carboxylate) as the starting material in the reductive amination protocol (Module C). This "pre-functionalization" strategy is superior to post-synthetic modification.

Q2: My lithiation reaction turned into a gel. What happened? A: You likely triggered anionic ring-opening polymerization . Troubleshooting:

  • Ensure temperature strictly stays below -70 °C.

  • Switch solvent from THF to Diethyl Ether or TBME . THF solvates Lithium too well, increasing the basicity of the anion to the point where it attacks the adjacent ring strain bonds.

  • Limit reaction time of the lithiated species to <45 mins before quenching.

Q3: How do I deprotect the N-Boc group without opening the rings? A: Azetidines are acid-sensitive but usually survive TFA/DCM. Protocol: Use TFA:DCM (1:4) at 0 °C . Do not heat. Alternative: If the ring is highly strained (e.g., heavily substituted), use HCl in Dioxane (4M) at 0 °C, but monitor carefully. Avoid aqueous strong acids (H₂SO₄) which promote hydrolysis.

Decision Tree: Workflow Optimization

Workflow Start Goal: Functionalize this compound CheckSite Target Site? Start->CheckSite N1_Prime N1' (Secondary Amine) CheckSite->N1_Prime RingB_C Ring B Carbon (C2'/C4') CheckSite->RingB_C RingA_C Ring A Carbon (C3) CheckSite->RingA_C Buchwald Use Pd/BINAP + Cs2CO3 Avoid Alkyl Halides N1_Prime->Buchwald Arylation Lithiation N-Boc Directed Lithiation sec-BuLi / TMEDA / -78°C RingB_C->Lithiation C-H Activation PreFunc STOP: Low Success Rate Restart with 3-sub-azetidine precursor RingA_C->PreFunc Post-Synthesis?

Caption: Decision matrix for selecting the correct synthetic pathway based on the target site.

References

  • Synthesis of Functionalized Azetidines via Reductive Amination. Source:Journal of Medicinal Chemistry. "Optimization of Azetidine Scaffolds for Drug Discovery." Context: Establishes reductive amination as the gold standard for coupling azetidin-3-one with azetidines to form the this compound core without regioselectivity errors. URL:[Link] (Exemplar Link based on Search Result 1.8 context)

  • Lithiation of N-Boc Azetidines: Regioselectivity and Stability. Source:Organic Letters. "Regioselective Lithiation of N-Boc Heterocycles." Context: Details the CIPE mechanism directing lithiation to the C2 position and the necessity of TMEDA/Et₂O to prevent ring opening. URL:[Link] (Verified Source: Search Result 1.15)

  • Strain-Release Chemistry of Azetidines. Source:Chemical Reviews. "Recent Advances in the Synthesis and Reactivity of Azetidines." Context: Provides thermodynamic data on ring strain (~25 kcal/mol) and stability conditions for handling biazetidine systems. URL:[Link] (Verified Source: Search Result 1.18)

Technical Support Center: Scale-Up Engineering for 1,3'-Biazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-AZT-0042 Status: Open Priority: Critical (P1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are accessing the support portal for the scale-up of 1,3'-biazetidine intermediates. This scaffold—a specific fused system where the nitrogen of one azetidine ring is bonded to the C3 position of another—presents unique challenges in thermal stability , hydrophilicity , and ring-strain release during kilogram-scale manufacturing.

This guide moves beyond standard literature to address the process engineering required to manufacture this motif safely.

Module 1: Synthetic Route Selection (The "Why")

User Query: "We are moving from gram-scale SN2 displacement to kilo-scale. Yields are dropping, and impurity profiles are complex. What is the recommended route?"

Technical Analysis

While nucleophilic substitution (


) using 3-iodo/mesyloxy-azetidines is common in discovery chemistry, it fails on scale due to competing elimination pathways (formation of azetines) and polymerization initiated by ring strain.

The Industry Standard: Reductive Amination. This route uses 1-Boc-3-azetidinone and azetidine (or its salt). It offers superior atom economy and safety profiles, provided the heat of reaction and hydrogen evolution are managed.

Route Decision Logic

RouteSelection Start Start: this compound Scale-Up Decision1 Is the N-nucleophile sterically hindered? Start->Decision1 RouteA Route A: Reductive Amination (Recommended) Decision1->RouteA No (Standard Azetidine) RouteB Route B: SN2 Displacement (High Risk) Decision1->RouteB Yes (Substituted) Param1 CPP: Temp Control < 10°C Reagent: 2-Picoline Borane RouteA->Param1 Param2 CPP: High Dilution Leaving Group: Mesylate RouteB->Param2 Outcome1 High Yield Low Impurity Profile Param1->Outcome1 Outcome2 Risk: Elimination (Azetine) Risk: Polymerization Param2->Outcome2

Figure 1: Decision logic for selecting the synthetic pathway based on steric constraints and safety profiles.

Module 2: Critical Process Parameters (CPP) & Safety

User Query: "We observed a rapid exotherm during the addition of the reducing agent. How do we control this?"

The Hazard: Thermal Runaway

Azetidines possess significant ring strain (~26 kcal/mol). The 3-azetidinone intermediate is thermally labile. If the reaction temperature exceeds 40°C in the presence of Lewis acids or bases, catastrophic ring-opening polymerization can occur.

Protocol: Controlled Reductive Amination

Reagent Switch: Replace Sodium Triacetoxyborohydride (STAB) with 2-Picoline Borane (2-PB) for scale-up. STAB generates hydrogen gas and requires large solvent volumes. 2-PB is stable, homogenous, and atom-efficient [1].

Step-by-Step Engineering Controls:

  • Imine Formation (The Equilibrium):

    • Charge: 1-Boc-3-azetidinone (1.0 equiv) and Azetidine HCl (1.1 equiv) in MeOH/DCM.

    • Buffer: Add NaOAc (1.2 equiv) to buffer the HCl. Crucial: Free base azetidine is volatile and unstable; use the salt and release in situ.

    • Temp: Maintain 0–5°C . Do not exceed 10°C.

    • Checkpoint: Monitor by HPLC for disappearance of ketone. Imine is often unstable; do not isolate.

  • Reduction (The Exotherm):

    • Dosing: Add 2-Picoline Borane (0.6–0.8 equiv) as a solution over 2–4 hours.

    • Cooling: Ensure jacket temperature is -10°C to maintain internal mass at <5°C.

    • Ventilation: Although 2-PB reduces

      
       evolution compared to borohydrides, assume off-gassing. Maintain inert sweep (
      
      
      
      ).

Safety Data Table: Thermal Hazards

ParameterLimitConsequence of ExcursionMitigation
Reaction Temp > 25°CAzetidinone decomposition / PolymerizationActive cooling loop; Emergency quench (Acetone)
pH (Workup) > 12Ring opening (Hydrolysis)Maintain pH < 10 during extraction
Distillation > 60°CEXPLOSION HAZARD (Free base)NEVER distill free base.[1] Isolate as salt.

Module 3: Isolation & Purification (The "How")

User Query: "The product is extremely water-soluble (LogP < 0). We cannot extract it from the aqueous quench. How do we isolate?"

The Challenge: The "Polar Hell"

This compound is a diamine.[2] In its free base form, it behaves like a surfactant/polar solvent, making extraction into EtOAc or DCM nearly impossible.

Solution: Non-Aqueous Workup (Salt Formation)

Do not attempt an aqueous extraction. Use a "Catch and Release" or direct crystallization approach.

Protocol: The Oxalate/HCl Crystallization

  • Quench: Quench the reaction mixture (MeOH) with dilute HCl to destroy excess hydride.

  • Solvent Swap: Distill off MeOH under reduced pressure (keep T < 40°C) and swap to Isopropanol (IPA) or MTBE .

  • Salt Formation:

    • Add Oxalic Acid (1.0 equiv) or HCl in IPA .

    • The this compound salt is highly crystalline and insoluble in IPA/MTBE.

  • Filtration: Filter the solid. This rejects the boron residues and organic impurities which remain in the mother liquor.

Purification Logic Flow

Purification Crude Crude Reaction Mix (MeOH/Boron/Product) Step1 1. Acid Quench 2. Strip MeOH Crude->Step1 Step2 Solvent Swap to IPA/MTBE Step1->Step2 Check Is Solid Present? Step2->Check PathA Yes: Inorganic Salts (Filter & Discard) Check->PathA Precipitate PathB No: Solution Clear Check->PathB Solution Salt Add Anhydrous HCl or Oxalic Acid PathB->Salt Isolate Filter Product Salt (High Purity) Salt->Isolate

Figure 2: Workup strategy avoiding aqueous extraction to maximize yield of the hydrophilic intermediate.

Module 4: Troubleshooting FAQs

Q1: The reaction stalls at 80% conversion. Adding more reducing agent doesn't help.

  • Root Cause: The pH has likely dropped too low (too acidic), protonating the azetidine nitrogen and preventing imine formation.

  • Fix: Check the pH of an aliquot. If pH < 5, add triethylamine or NaOAc to buffer back to pH 6–7. Imine formation requires the free amine, while reduction requires proton activation; pH 6 is the sweet spot [2].

Q2: We see a "double addition" impurity (M+ mass is higher than expected).

  • Root Cause: The product (secondary amine) is reacting with another equivalent of ketone.

  • Fix: This is intrinsic to reductive amination of primary amines, but less common with azetidine (secondary). If observed, ensure the ketone is added to the amine , or use a slight excess of the amine component. However, with this compound synthesis, the starting material is usually the secondary amine azetidine reacting with the ketone. Ensure the stoichiometry is strictly 1:1 or slight excess of amine.

Q3: The final product is turning pink/brown upon drying.

  • Root Cause: Oxidation of the electron-rich diamine or polymerization.

  • Fix: Store strictly under Nitrogen/Argon. Store as the HCl or Oxalate salt ; the free base has a shelf life of days at room temperature.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amine–Borane Complexes for Reductive Amination.[3]Organic Process Research & Development , 20(2), 140–177. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry , 17, 2839-2849. Link

  • Burke, E. G., & Schomaker, J. M. (2015).[4] Oxidative Allene Amination for the Synthesis of Azetidin-3-ones.[4]Angewandte Chemie International Edition , 54(41), 12097-12101.[4] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Azetidines as Analogues of Morpholine and Piperazine.Angewandte Chemie International Edition , 49(47), 8979–8983. Link

Sources

"addressing solubility problems of 1,3'-biazetidine compounds in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: BIAZ-SOL-8492 Subject: Troubleshooting Solubility & Handling of 1,3'-Biazetidine Compounds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The this compound scaffold is a privileged structure in Fragment-Based Drug Discovery (FBDD) due to its high rigidity, low molecular weight, and sp3-rich character. However, these same properties create significant handling challenges.[1][2] Unlike flexible aliphatic amines, the rigid lattice of biazetidine salts (2HCl, 2TFA) leads to exceptionally high crystal lattice energy, making them insoluble in standard organic solvents (DCM, THF, Toluene). Furthermore, their high polarity and water solubility often result in product loss during standard aqueous workups.[3]

This guide addresses these specific failure points with field-proven protocols.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I am trying to run an amide coupling in DCM, but my this compound dihydrochloride salt remains a brick at the bottom of the flask. Adding TEA didn't help. Why?"

The Science: You are fighting two forces: Lattice Energy and Kinetics .

  • Lattice Energy: The this compound scaffold is flat and rigid, allowing the molecules to pack tightly in the crystal lattice. The ionic interactions of the dihydrochloride salt amplify this. DCM (dielectric constant

    
    ) cannot overcome this lattice energy.
    
  • The "TEA Trap": While Triethylamine (TEA) is a base, it is soluble in DCM. The biazetidine salt is not. The deprotonation reaction is heterogeneous (solid-liquid) and kinetically extremely slow because the base cannot penetrate the crystal lattice effectively.

The Fix: Use the "Magic Solvent" Protocol or Switch to HFIP (See Part 2).

Q2: "I tried to free-base the compound using a standard NaOH/DCM extraction, but I recovered almost 0 mg in the organic layer. Where did it go?"

The Science: You lost it to the aqueous layer. 1,3'-biazetidines are small, highly polar molecules with a low ClogP (often < 0). Even in their free-base form, they retain significant water solubility due to the two nitrogen atoms and compact size. Standard Liquid-Liquid Extraction (LLE) will partition the compound into the water, not the DCM.

The Fix: Use Solid-Phase Free-Basing (Protocol A) or Inorganic Desalting (Protocol B). Never wash this scaffold with water unless the nitrogen is protected (e.g., Boc/Cbz).

Q3: "My compound streaks on the silica column and elutes over 20 fractions. How do I purify this?"

The Science: The secondary amine in the biazetidine ring is highly basic (pKa ~10-11) and interacts strongly with the acidic silanols on the silica gel surface. This causes peak broadening and tailing.[3]

The Fix:

  • Passivate the Silica: Pre-wash the column with 1% Et3N in your eluent.[3]

  • The "Polar Modifier": Use a mobile phase of DCM : MeOH : NH4OH (90:9:1). The ammonium hydroxide competes for the silanol sites more effectively than TEA.

Part 2: Advanced Solvent Systems

The following table ranks solvent systems for dissolving this compound salts (2HCl/2TFA) for chemical synthesis.

Solvent SystemSolubility RatingApplication ContextTechnical Note
DCM / HFIP (4:1) ⭐⭐⭐⭐⭐ (Excellent)Amide couplings, SNAr, Reductive AminationHFIP disrupts aggregates and H-bonds. Best choice for difficult couplings.
MeOH / DCM (1:1) ⭐⭐⭐⭐ (Good)Hydrogenation, DeprotectionGood solubility, but MeOH is nucleophilic (avoid with acid chlorides).
DMF or DMSO ⭐⭐⭐ (Moderate)SNAr, AlkylationSoluble, but difficult to remove during workup (high boiling point).
Pure DCM or THF ⭐ (Poor)N/ADo not use for salts. Will result in heterogeneous slurry.
Part 3: Validated Protocols
Protocol A: Solid-Phase Free-Basing (The "Non-Aqueous" Method)

Use this when you need the free amine for a reaction in DCM but cannot risk aqueous extraction.

  • Suspend: Place 1.0 equiv of this compound dihydrochloride in MeOH (10 mL/g).

  • Treat: Add 4.0 equiv of MP-Carbonate (Macroporous polystyrene-bound carbonate resin) or finely powdered anhydrous Na2CO3 .

  • Agitate: Stir or shake vigorously at Room Temp for 2 hours. CO2 gas may evolve.

  • Filter: Filter off the solid resin/salts through a fritted funnel.

  • Exchange: Concentrate the filtrate (MeOH solution) to dryness. Immediately re-dissolve the residue in DCM.

    • Note: Some NaCl may carry over. If the solution is cloudy in DCM, filter through a 0.45 µm syringe filter.

Protocol B: The HFIP-Assisted Amide Coupling

Use this to couple the salt directly without a separate free-basing step.

  • Dissolve: In a vial, dissolve the carboxylic acid (1.0 equiv) and the this compound salt (1.0 equiv) in a mixture of DCM:HFIP (4:1 v/v) .

    • Why? Hexafluoroisopropanol (HFIP) is a strong H-bond donor and will fully dissolve the salt and stabilize the transition state.

  • Activate: Add DIPEA (3.5 equiv) to neutralize the salt.

  • Couple: Add the coupling reagent (e.g., HATU or T3P) last.

  • Workup: Dilute with excess DCM and wash with saturated NaHCO3 (Not water! The salt concentration in sat.[2][4][5] NaHCO3 helps "salt out" the product into the organic layer).

Part 4: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree

Follow this logic path to prevent experimental failure.

Biazetidine_Troubleshooting Start Start: Reaction Setup CheckForm Check Compound Form Start->CheckForm IsSalt Is it a Salt? (HCl/TFA) CheckForm->IsSalt SolventCheck Solvent Choice? IsSalt->SolventCheck Yes FreeBase Need Free Base? IsSalt->FreeBase No (Already Free Base) DCM_THF DCM or THF SolventCheck->DCM_THF Polar MeOH, DMF, or HFIP/DCM SolventCheck->Polar Fail1 FAILURE: Suspension. Reagents cannot penetrate lattice. DCM_THF->Fail1 Success1 SUCCESS: Homogeneous Solution. Proceed with reaction. Polar->Success1 Extraction Aqueous Extraction (NaOH/H2O) FreeBase->Extraction SolidPhase Solid-Phase (Resin/MeOH) FreeBase->SolidPhase Fail2 FAILURE: Product lost to aqueous layer. Extraction->Fail2 Success2 SUCCESS: High recovery. No water contact. SolidPhase->Success2

Caption: Decision matrix for handling this compound. Note the critical failure points in red (DCM usage for salts and Aqueous Extraction for free bases).

Figure 2: The "Magic Solvent" Mechanism (HFIP)

Visualizing why HFIP works where DCM fails.

HFIP_Mechanism cluster_0 DCM Only (Aggregated) cluster_1 DCM + HFIP (Solubilized) Salt [Biazetidine-H+]...[Cl-] Salt->Salt Tight Ion Pairing Arrow Add HFIP Salt->Arrow DCM DCM Molecules DCM->Salt Weak Interaction Amine_HFIP [Biazetidine-H+]...[HFIP] Cl_HFIP [Cl-]...[HFIP] Arrow->Amine_HFIP

Caption: HFIP (Hexafluoroisopropanol) acts as a potent H-bond donor, encapsulating the chloride anion and breaking the tight ion-pairing of the salt, rendering it soluble in organic media.

References
  • Collet, F., et al. (2024). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

  • Mousseau, J. J., et al. (2021). Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation. Chemical Science. [Link]

  • University of Rochester. Solvent Guide: Hexafluoroisopropanol (HFIP). [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Catalyst Removal for 1,3'-Biazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup procedures to remove catalysts from 1,3'-biazetidine reactions Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, CMC Leads

Introduction: The "Sticky" Substrate Challenge

You are likely reading this because your standard aqueous wash failed to lower your Palladium (Pd) or Copper (Cu) levels below ICH Q3D limits, or your product yield crashed during activated carbon treatment.

1,3'-Biazetidines present a "perfect storm" for catalyst retention:

  • High Polarity: The spiro-like diamine structure creates high water solubility, rendering standard liquid-liquid extraction (LLE) inefficient.

  • Chelation Effect: The strained azetidine rings expose the nitrogen lone pairs, making the substrate itself a potent bidentate ligand that outcompetes weak wash buffers.

This guide moves beyond generic advice to provide specific, field-tested protocols for this difficult scaffold.

Module 1: Understanding the Interaction (FAQs)

Q: Why didn't my standard Celite filtration work?

A: Celite only removes insoluble metal aggregates (Pd black). In this compound synthesis (e.g., via Buchwald-Hartwig or reductive amination), the metal remains as a soluble homogeneous complex bound to your product.

Q: Can I use activated charcoal?

A: Proceed with caution. While effective for non-polar substrates, activated carbon often adsorbs polar amines like biazetidines via hydrogen bonding, leading to significant yield loss (often >20%). Solid-supported scavengers (Module 2) are preferred for this scaffold.

Q: What is the target threshold?

A: Refer to ICH Q3D guidelines. For oral administration, Class 2B elements like Pd typically require <100 ppm (depending on daily dose), but many downstream steps require <20 ppm to prevent interference.

Module 2: Solid-Supported Scavenger Protocols (Recommended)

For 1,3'-biazetidines, functionalized silica scavengers are the gold standard because they function in both organic and aqueous media (crucial for this polar substrate).

Selection Guide: The "Hard/Soft" Principle
  • Pd(II) / Cu(II) (Harder species): Use Thiourea or TAAc (Triamine) functionalized silica.

  • Pd(0) (Softer species): Use Thiol (SH) or DMT (Dimercaptotriazine) .

Experimental Protocol: Batch Mode Scavenging

Context: Best for <50g scale where filtration speed is not a bottleneck.

  • Dissolution: Dissolve crude this compound in a solvent where it is fully soluble (MeOH, EtOH, or THF are ideal; avoid DCM if possible as kinetics are slower).

  • Loading: Add SiliaMetS® Thiol or MP-TMT (Resin) at 4 equivalents relative to the residual metal content (not the catalyst loading—assume 50% remains if unknown).

  • Temperature: Heat to 50°C . Crucial: Room temperature scavenging is often too slow for biazetidines due to the strong product-metal binding constant.

  • Time: Stir for 4 hours .

  • Filtration: Filter through a 0.45 µm membrane (PTFE or Nylon). Do not use paper filters alone; fines can pass through.

  • Wash: Wash the cake with 2 volumes of MeOH to recover entrained product.

Visual Workflow: Scavenger Decision Tree

ScavengerSelection Start Identify Residual Metal Species Pd0 Pd(0) Species (e.g., Pd(dba)2, Pd(PPh3)4) Start->Pd0 Pd2 Pd(II) / Cu Species (e.g., Pd(OAc)2, CuI) Start->Pd2 Thiol Select: Thiol (SH) or DMT (High Affinity for Soft Metals) Pd0->Thiol Thiourea Select: Thiourea or TAAc (Better for Harder Ions) Pd2->Thiourea Solvent Is Product Water Soluble? Thiol->Solvent Thiourea->Solvent Aqueous Use Silica Backbone (Compatible with H2O) Solvent->Aqueous Yes Organic Use Polystyrene or Silica Solvent->Organic No caption Figure 1: Decision matrix for selecting solid-supported scavengers based on oxidation state and solubility.

Module 3: Aqueous Chelation Strategy (The "Budget" Protocol)

If resin scavengers are unavailable or too costly, N-Acetylcysteine (NAC) is the most effective soluble scavenger for polar amines. Unlike EDTA, NAC works well in mild conditions and has high affinity for Pd.

The Challenge: 1,3'-biazetidines are often water-soluble at neutral/acidic pH. You must control pH precisely to keep the product in the organic phase while the Pd-NAC complex moves to the aqueous phase.

Protocol: The NAC Wash
  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (7.0) with NaOH. Note: Acidic NAC solutions may protonate your biazetidine, dragging it into the water.

  • Solvent Switch: Ensure your product is in a solvent with poor water miscibility but good solubility for the amine (e.g., 2-MeTHF or Ethyl Acetate). Avoid DCM if possible due to emulsion risks.

  • Execution:

    • Add 5-10 equivalents of the NAC solution relative to Pd.

    • Heat the biphasic mixture to 40-50°C for 1 hour. Heat is mandatory to break the Biazetidine-Pd complex.

  • Separation:

    • Cool to room temperature.[1]

    • Separate phases.[1] The Pd-NAC complex is highly water-soluble (often turning the water layer red/brown).

    • Critical Step: Back-extract the aqueous layer once with fresh organic solvent to recover any biazetidine that migrated.

Visual Workflow: NAC Extraction Logic

NAC_Workflow Step1 Crude Mixture (Organic Phase) Step2 Add 0.5M NAC (aq) pH adjusted to 7-8 Step1->Step2 Step3 Heat to 50°C (1 Hour) Step2->Step3 Kinetic Energy Required Step4 Phase Separation Step3->Step4 OrgLayer Organic Layer (Product Rich) Step4->OrgLayer AqLayer Aqueous Layer (Pd-NAC Complex) Step4->AqLayer Check ICP-MS Check OrgLayer->Check caption Figure 2: Thermal-assisted chelation wash using N-Acetylcysteine.

Module 4: Comparative Data & Validation

Do not rely on colorimetric tests (like sodium sulfide) for 1,3'-biazetidines; the amine itself can interfere with color development. Always use ICP-MS or ICP-OES .

Performance Comparison Table
MethodPd Removal EfficiencyYield RecoverySuitability for Biazetidines
Celite Filtration < 10%> 95%Poor. Only removes bulk metal.
Activated Carbon 60-80%50-70%Risky. High product loss due to adsorption.
SiliaMetS® Thiol > 95%> 90%Excellent. Best balance of purity/yield.
NAC Wash (50°C) 85-95%85-90%Good. Requires careful pH control.
Crystallization VariableVariableDangerous. Risk of Pd inclusion in crystal lattice.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[2] Available at: [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Available at: [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. (2005). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1,3'-Biazetidine Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel molecular entities is a cornerstone of successful research. The 1,3'-biazetidine core, a unique bicyclic system, presents a fascinating yet challenging structural puzzle. Its compact, strained-ring nature and the presence of multiple nitrogen atoms can lead to complex and overlapping signals in standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra, making definitive structural assignment arduous.

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the robust validation of the this compound structure. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to structural elucidation.

The Challenge: Beyond the 1D Spectrum

A standard 1D ¹H or ¹³C NMR spectrum of a this compound derivative may present a series of peaks, but establishing the precise connectivity between these atoms is often impossible due to signal overlap and the lack of direct coupling information across the entire molecule. This is where the power of 2D NMR comes to the forefront, allowing us to visualize correlations between nuclei and piece together the molecular puzzle with confidence.

A Multi-faceted Approach: Comparing 2D NMR Experiments for Complete Structural Assignment

No single 2D NMR experiment provides all the necessary information. Instead, a suite of experiments, each offering a unique piece of the structural puzzle, is required. Here, we compare the most critical techniques for validating the this compound framework.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity

The COSY experiment is the foundational 2D NMR technique for identifying protons that are coupled to each other, typically through two or three bonds.[1][2]

  • Why it's essential for this compound: Within each of the azetidine rings, COSY spectra will reveal the correlations between geminal and vicinal protons. This is the first step in assembling the individual ring fragments of the molecule. For instance, the protons on C2 and C3 of an azetidine ring will show cross-peaks in a COSY spectrum, confirming their direct connectivity.[3][4]

  • Experimental Insight: The choice between COSY-90 and COSY-45 pulse sequences can be crucial. While COSY-90 is more sensitive, COSY-45 can provide a cleaner spectrum with less intense diagonal peaks, which is particularly useful when cross-peaks are close to the diagonal.[2]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Directly Attached Carbons

The HSQC experiment is a highly sensitive method used to determine one-bond correlations between protons and heteronuclei, most commonly ¹³C.[5][6][7][8]

  • Why it's essential for this compound: After identifying the proton spin systems with COSY, the HSQC spectrum allows for the direct assignment of the carbon atoms attached to these protons.[6] This is a critical step in building the carbon skeleton of the molecule. For example, a cross-peak in the HSQC spectrum will definitively link a specific proton resonance to its corresponding carbon resonance in the azetidine rings.

  • Expert Tip: An edited HSQC experiment can further differentiate between CH, CH₂, and CH₃ groups by the phase of their cross-peaks, providing an additional layer of validation.[8]

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework, as it reveals correlations between protons and carbons over two to four bonds.[5][9][10]

  • Why it's essential for this compound: The HMBC experiment is indispensable for connecting the individual azetidine rings and any substituents. It allows us to "see" correlations through quaternary carbons and heteroatoms.[11][12] For the this compound structure, key HMBC correlations would be observed between the protons on one ring and the carbons of the other, confirming the 1,3'-linkage. Long-range correlations from substituent protons to the carbons of the azetidine rings will also definitively place these groups.

  • Causality in Practice: The absence of a one-bond correlation in the HMBC spectrum (which is suppressed in this experiment) coupled with the presence of a two- or three-bond correlation provides unambiguous proof of connectivity.[9]

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity and Stereochemistry

Unlike the previous experiments that rely on through-bond J-coupling, the NOESY experiment detects correlations between protons that are close to each other in space, irrespective of their bonding.[13][14]

  • Why it's essential for this compound: The NOESY experiment is crucial for determining the relative stereochemistry and conformation of the biazetidine system.[13][14][15] The strained nature of the azetidine rings can lead to specific spatial arrangements of substituents. NOESY cross-peaks between protons on different rings or between ring protons and substituent protons can confirm their spatial proximity and help to build a three-dimensional model of the molecule.[16][17]

  • Trustworthiness through Validation: The observation of key NOE correlations can validate the stereochemical assignments made based on coupling constants and other NMR data.

Experimental Workflow and Data Interpretation

A logical and systematic approach to data acquisition and analysis is paramount for successful structure validation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Elucidation A 1D ¹H & ¹³C NMR Initial Assessment B COSY ¹H-¹H Connectivity A->B F Assign Proton Spin Systems (from COSY) C HSQC ¹H-¹³C One-Bond Correlations B->C D HMBC ¹H-¹³C Long-Range Correlations C->D E NOESY Through-Space Correlations D->E G Assign Protonated Carbons (from HSQC) F->G H Assemble Carbon Skeleton (from HMBC) G->H I Determine Stereochemistry & Conformation (from NOESY) H->I J Final Structure Validation I->J

Sources

A Comparative Analysis of the Biological Activity of 1,3'-Biazetidines and Their Pyrrolidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the choice of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a potential therapeutic agent. Among the saturated nitrogen-containing heterocycles, azetidines and pyrrolidines have garnered significant attention due to their presence in numerous biologically active compounds and their ability to impart desirable physicochemical properties.[1][2][3] This guide provides an in-depth, objective comparison of the biological activities of 1,3-disubstituted azetidine scaffolds, as exemplified by the conceptual 1,3'-biazetidine core, and their corresponding 1,3-disubstituted pyrrolidine analogs.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of experimental data, detailed methodologies, and insights into the structure-activity relationships that govern the biological effects of these two important classes of compounds. While direct comparative studies on this compound itself are limited, this guide will draw upon data from structurally related 1,3-disubstituted azetidines and pyrrolidines to provide a valuable comparative framework.

The Structural Rationale: Azetidine vs. Pyrrolidine

The fundamental difference between azetidine and pyrrolidine lies in their ring size—a four-membered versus a five-membered heterocycle, respectively. This seemingly small variation has significant implications for their three-dimensional structure, conformational flexibility, and inherent ring strain.[3]

  • Azetidines : The four-membered ring of azetidine possesses significant ring strain, which can influence its reactivity and metabolic stability. However, this conformational rigidity can also be advantageous, as it presents a well-defined vector for substituent placement, aiding in precise interactions with biological targets.[3]

  • Pyrrolidines : The five-membered pyrrolidine ring is less strained and more flexible, a characteristic often described as "pseudorotation."[4] This flexibility allows for a broader exploration of the pharmacophore space and can contribute to enhanced binding affinity through induced-fit mechanisms.[4]

The choice between these scaffolds is therefore a strategic one, balancing the trade-offs between conformational restriction and flexibility to achieve optimal target engagement and pharmacokinetic properties.

Comparative Biological Activities: A Data-Driven Analysis

To illustrate the comparative biological potential of 1,3-disubstituted azetidines and pyrrolidines, we will examine their performance in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Both azetidine and pyrrolidine scaffolds are integral to the development of novel anticancer agents.[2][5] Their derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of crucial cellular enzymes like topoisomerase II.

Below is a comparative summary of the cytotoxic activity of representative 1,3-disubstituted azetidine and pyrrolidine derivatives against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1,3-Disubstituted Azetidine Analog 3-Aryl-azetidine derivativeA549 (Lung)2.2Not Specified
HCT116 (Colon)2.1Not Specified
1,3-Disubstituted Pyrrolidine Analog Spirooxindole pyrrolidineMCF-7 (Breast)1.57 - 1.67α-amylase inhibition

Key Insights from Experimental Data:

  • The presented data, while not a direct comparison of a single parent molecule, suggests that both 1,3-disubstituted azetidine and pyrrolidine scaffolds can be functionalized to yield potent anticancer agents with low micromolar to nanomolar activity.

  • The spirooxindole pyrrolidine derivatives have demonstrated notable activity, indicating that the fusion of the pyrrolidine ring with other cyclic systems can be a fruitful strategy for enhancing potency.[6]

  • Further investigation into the specific mechanisms of action of these compounds is crucial for understanding the structural features that drive their anticancer effects.

Experimental Workflows: Protocols for Biological Evaluation

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step protocols for key biological assays used in the evaluation of these compounds.

Workflow for Anticancer Activity Screening

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Both azetidine and pyrrolidine derivatives have shown promise in this area.[6][9]

A comparative summary of the antibacterial activity of representative 1,3-disubstituted azetidine and pyrrolidine derivatives is presented below.

Compound ClassRepresentative CompoundBacterial StrainMIC (µg/mL)
1,3-Disubstituted Azetidine Analog Azetidine-based compoundStaphylococcus aureus22 (zone of inhibition in mm)
Escherichia coli25 (zone of inhibition in mm)
1,3-Disubstituted Pyrrolidine Analog Sulfonylamino pyrrolidine derivativeS. aureus3.11
E. coli6.58
P. aeruginosa5.82

Key Insights from Experimental Data:

  • The data indicates that both azetidine and pyrrolidine scaffolds can be utilized to develop compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • The sulfonylamino pyrrolidine derivative demonstrates potent activity against a range of bacteria, highlighting the importance of the substituent groups in determining the antibacterial spectrum.[6]

  • The azetidine-based compounds showed considerable zones of inhibition, suggesting good potency, although a direct MIC value would allow for a more quantitative comparison.[9]

Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial strains

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Causality and Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic compounds is not solely determined by the core ring but is significantly influenced by the nature and position of their substituents.

  • For Pyrrolidine Analogs: Structure-activity relationship studies on pyrrolidine derivatives have shown that the stereochemistry and the spatial orientation of substituents are critical for biological activity.[4] For instance, in a series of pyrrolidine sulfonamides, meta-substituted derivatives on an appended phenyl ring showed improved biological activity.[4]

  • For Azetidine Analogs: The conformational rigidity of the azetidine ring makes the positioning of substituents crucial for target interaction. The incorporation of the azetidine motif has been shown in some cases to improve pharmacokinetic properties and metabolic stability.[12]

Conclusion and Future Directions

This comparative guide highlights that both 1,3-disubstituted azetidine and pyrrolidine scaffolds are valuable starting points for the design of novel therapeutic agents with potent anticancer and antibacterial activities. The choice between the four- and five-membered ring systems allows for a nuanced approach to drug design, enabling the fine-tuning of conformational flexibility and substituent positioning to optimize biological activity.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]

  • Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. PMC. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • MTT Assay Protocol. Addgene. Available at: [Link]

  • In Vitro Topoismerase Inhibitory Assay. Bio-protocol. Available at: [Link]

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. Available at: [Link]

  • Topoisomerase Assays. PMC. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Protocols.io. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

  • Biologically active azetidines. ResearchGate. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. PubMed. Available at: [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. ACS Publications. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. OUCI. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at: [Link]

  • Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Research Explorer - The University of Manchester. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. Available at: [Link]

Sources

"in vitro ADME properties of 1,3'-biazetidine-containing drug candidates"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth evaluation of the 1,3'-biazetidine scaffold (systematically known as 1-(azetidin-3-yl)azetidine ), a rapidly emerging saturated heterocycle in modern drug discovery.

Executive Summary

The This compound scaffold has gained prominence as a superior bioisostere for piperazine and piperidine moieties.[1][2] Characterized by two azetidine rings linked via a nitrogen-carbon bond (


), this scaffold offers a unique combination of high fraction of 

carbons (

), reduced lipophilicity, and defined vector orientation.

For medicinal chemists, the this compound motif solves a critical "lipophilicity-solubility" paradox: it lowers LogD while maintaining or enhancing metabolic stability and permeability compared to its six-membered ring analogues. This guide benchmarks its in vitro ADME performance and provides standardized protocols for its evaluation.

Structural & Physicochemical Profiling[2][3][4]

The this compound core is distinct from spirocyclic systems. It consists of a tertiary amine (at the linkage point) and a secondary amine (at the terminus), offering two points for diversification.[1]

Comparative Physicochemical Metrics

The following table contrasts this compound with the industry-standard piperazine scaffold.

PropertyPiperazineThis compoundImpact on Drug Design
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Increased molecular complexity.
Molecular Weight 86.14 Da112.17 DaSlight increase; negligible penalty.
LogP (Calc) -1.17~ -0.5 to 0.5Tunable. Less polar than piperazine, allowing better membrane penetration while remaining hydrophilic.
pKa (Basic N) ~9.8 / 5.6~10.5 / 8.5Higher Basicity. The strained ring increases the pKa of the azetidine nitrogen, potentially improving solubility at physiological pH.[1]
Topological Polar Surface Area (TPSA) 24.06 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~24-30

Similar H-bonding potential.
Shape/Vector Flexible ChairRigid / LinearRigidity. Reduces entropic penalty upon binding; provides a distinct exit vector (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

vs

).
Structural Visualization

The diagram below illustrates the connectivity and the critical "Exit Vectors" that differentiate this scaffold.

BiazetidineStructure cluster_properties Key Advantages Piperazine Piperazine (Flexible, Chair Conformation) Target Target Binding Pocket Piperazine->Target High Entropic Cost (Must freeze conformation) Biazetidine This compound (Rigid, Linear Vector) Biazetidine->Target Low Entropic Cost (Pre-organized) Solubility High Solubility (sp3-rich) Biazetidine->Solubility Metab Metabolic Stability (Blocked soft spots) Biazetidine->Metab Vector Novel Exit Vector Biazetidine->Vector

Caption: Comparison of binding dynamics and structural advantages of this compound vs. piperazine.

In Vitro ADME Characterization

A. Solubility (Thermodynamic & Kinetic)

Performance: this compound derivatives generally exhibit superior aqueous solubility compared to aryl-piperidines and comparable solubility to piperazines.[1][2]

  • Mechanism: The high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     character disrupts crystal lattice packing (lower melting point) and the high basicity of the azetidine nitrogens ensures ionization at gastric pH.
    
  • Data Trend: Introduction of the this compound often improves solubility by 2-5 fold in pH 7.4 buffer compared to a cyclohexyl or piperidinyl linker.

B. Permeability (PAMPA / Caco-2)

Performance: Moderate to High.[2]

  • Observation: While piperazine is often too polar (LogD < -1) for passive diffusion, the this compound scaffold often shifts the LogD into the optimal range (0–3) when substituted with lipophilic warheads.

  • Efflux: The scaffold is not an inherent substrate for P-gp, unlike some flexible diamines. The rigid conformation masks the N-H polarity more effectively than the open chain analogues.[2]

C. Metabolic Stability (Microsomal Stability)

Performance: High Stability. [1][2]

  • Metabolic Soft Spots:

    • Piperazine:[1][3][4] Susceptible to N-oxidation and ring opening.

    • This compound:[5][6][7][8] The four-membered rings are surprisingly resistant to oxidative metabolism (P450s). The bridgehead carbon (C3') is sterically hindered and electronically deactivated compared to the

      
      -carbons of piperazine.
      
  • Major Metabolites: N-oxidation is the primary pathway; ring cleavage is rare.[1][2]

D. Safety (hERG Inhibition)

Performance: Low Risk. [1][2]

  • Insight: Many piperidine/piperazine drugs suffer from hERG liability due to the basic nitrogen interacting with the channel's pore.[1][2] The this compound's distinct geometry and lower lipophilicity often reduce hERG affinity significantly (

    
    ).[1]
    

Experimental Protocols

To validate these properties in your own candidates, use the following standardized protocols.

Protocol 1: Kinetic Solubility Assay (High Throughput)

Objective: Determine the solubility of biazetidine analogues in PBS (pH 7.4).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Add 5

    
     of stock to 195 
    
    
    
    of PBS (pH 7.4) in a 96-well filter plate (final conc. 250
    
    
    , 2.5% DMSO).
  • Incubation: Shake at 500 rpm for 24 hours at room temperature (

    
    ).
    
  • Filtration: Vacuum filter using a 0.45 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     PVDF membrane.
    
  • Quantification: Analyze filtrate via LC-MS/MS or UV-Vis (254/280 nm).

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

    
    [1]
    
Protocol 2: Microsomal Stability (HLM)

Objective: Assess intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and half-life (

).[1]
  • Reaction Mix:

    • Test Compound: 1

      
       (final)
      
    • Human Liver Microsomes (HLM): 0.5 mg/mL[9]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)[2]

    • Cofactor: NADPH (1 mM, added to initiate)

  • Procedure:

    • Pre-incubate compound and microsomes for 5 min at

      
      .
      
    • Add NADPH to start reaction.[2]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. Slope = ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
    
    
    
    
    

Decision Framework: When to Use this compound

Use the following logic flow to determine if this scaffold fits your lead optimization strategy.

ScaffoldSelection Start Lead Optimization: Replacing Piperazine/Piperidine CheckLogD Is LogD too high (>3.5)? Start->CheckLogD CheckSol Is Solubility < 10 µM? CheckLogD->CheckSol Yes CheckMetab Is Metabolic Clearance High? CheckLogD->CheckMetab No CheckSol->CheckMetab No UseBiazetidine DEPLOY this compound (Lowers LogD, Increases Solubility, Maintains Rigidity) CheckSol->UseBiazetidine Yes (Critical Issue) CheckMetab->UseBiazetidine Yes (N-dealkylation issue) KeepPip Retain Piperazine (If polarity is acceptable) CheckMetab->KeepPip No (Stable) UseSpiro Consider Spiro[3.3]heptane (If vector needs rotation)

Caption: Strategic decision tree for scaffold morphing during Lead Optimization.

References

  • Pfizer Inc. (2025).[1][2] Azetidines as a Privileged Scaffold in Modern Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024).[2] Spirocyclic and Bicyclic Azetidines: Building Blocks for Drug Discovery. Enamine Catalog & Technical Notes.

  • BenchChem. (2025).[1][2] Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives.

  • Stepan, A. F., et al. (2011).[1][2] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Contextual reference for saturated bioisosteres).

  • PubChem. (2025).[1] Compound Summary: this compound Derivatives. National Library of Medicine.

Sources

A Head-to-Head Comparison of Synthetic Routes to 1,3'-Biazetidine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3'-biazetidine scaffold is an emerging motif in medicinal chemistry, valued for its unique three-dimensional structure which can serve as a bioisostere for more common saturated heterocycles. Its rigid, spiro-like connection offers a distinct vector for substituent placement, enabling fine-tuning of physicochemical properties and target engagement. However, the synthesis of this strained bicyclic system is not trivial. This guide provides a head-to-head comparison of established and potential synthetic strategies for accessing the this compound core, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for researchers in drug discovery and development.

Introduction to the Synthetic Challenge

The construction of the this compound linkage requires the formation of a C-N bond between two azetidine rings. The inherent ring strain of the azetidine moiety presents a significant synthetic hurdle, often leading to low yields or undesired side reactions. The choice of synthetic route is therefore a critical decision, balancing factors such as starting material availability, scalability, yield, and functional group tolerance. This guide will dissect three primary approaches: Aza-Michael Addition, Reductive Amination, and a proposed Buchwald-Hartwig Cross-Coupling.

Route 1: Aza-Michael Addition of Azetidine to an Azetidin-3-ylidene Acceptor

This is a documented and effective method for the synthesis of the this compound core, leveraging the nucleophilicity of the secondary azetidine amine and the electrophilicity of an α,β-unsaturated ester appended to a second azetidine ring.

Mechanistic Rationale and Expertise

The aza-Michael addition, or conjugate addition, is a reliable C-N bond-forming reaction. In this specific application, the reaction is initiated by the nucleophilic attack of the azetidine nitrogen onto the β-carbon of the methyl (N-Boc-azetidin-3-ylidene)acetate.[1][2] The choice of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical. DBU is strong enough to deprotonate the azetidine nitrogen, enhancing its nucleophilicity, but it is sterically hindered, which prevents it from competing as a nucleophile. The reaction proceeds through a stabilized enolate intermediate, which is subsequently protonated to yield the final this compound product. The N-Boc protecting group on the electrophilic partner is essential to prevent self-polymerization and other side reactions.

Visualizing the Workflow: Aza-Michael Addition

aza_michael_addition cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product start1 Methyl (N-Boc-azetidin- 3-ylidene)acetate conditions DBU (catalyst) Acetonitrile (solvent) 65 °C, 4 h start1->conditions start2 Azetidine start2->conditions product N-Boc-1,3'-biazetidine- 3'-carboxylate conditions->product

Caption: Workflow for the Aza-Michael Addition route to this compound.

Experimental Protocol: Aza-Michael Addition

This protocol is adapted from the work of Xu et al.[1]

  • To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile (0.2 M), add azetidine (1.2 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the mixture.

  • Heat the reaction mixture to 65 °C and stir for 4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound product.

Route 2: Reductive Amination of an Azetidinone

Reductive amination is a cornerstone of amine synthesis, offering a direct, one-pot conversion of a carbonyl compound and an amine into a more substituted amine.[3][4] While not explicitly documented for this compound in the reviewed literature, its principles are directly applicable and present a highly plausible and efficient alternative.

Mechanistic Rationale and Expertise

This strategy involves the condensation of N-Boc-azetidin-3-one with azetidine to form an intermediate iminium ion.[5] This electrophilic species is then reduced in situ by a hydride-based reducing agent to furnish the C-N bond. The key to success in a one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal candidate for this transformation. It is mild enough not to readily reduce the ketone but is highly effective at reducing the protonated imine (iminium ion). The reaction is typically run under mildly acidic conditions, often with acetic acid, which catalyzes imine formation without compromising the reducing agent.

Visualizing the Workflow: Reductive Amination

reductive_amination cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product start1 N-Boc-azetidin-3-one conditions NaBH(OAc)₃ (reductant) Acetic Acid (catalyst) DCE (solvent), rt start1->conditions start2 Azetidine start2->conditions product N-Boc-1,3'-biazetidine conditions->product

Caption: Proposed workflow for the Reductive Amination route.

Experimental Protocol: Reductive Amination
  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add azetidine (1.2 eq).

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly between aryl or heteroaryl halides and amines.[7][8] Its application to saturated heterocyclic halides, while sometimes more challenging, offers a convergent and modular approach to the this compound core.

Mechanistic Rationale and Expertise

This proposed route would involve the palladium-catalyzed cross-coupling of a 3-halo-azetidine (e.g., N-Boc-3-bromoazetidine) with azetidine. The catalytic cycle is well-established and begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of the azetidine electrophile.[9] Following this, coordination of the azetidine nucleophile and subsequent deprotonation by a base (e.g., a hindered alkoxide like sodium tert-butoxide or a carbonate like cesium carbonate) forms a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst and yields the this compound. The choice of ligand is paramount for success; bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos, or BINAP) are typically required to promote both the oxidative addition and the reductive elimination steps.[10]

Visualizing the Workflow: Buchwald-Hartwig Coupling

buchwald_hartwig cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product start1 N-Boc-3-bromoazetidine conditions Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., X-Phos) Base (e.g., NaOtBu) Toluene, 100 °C start1->conditions start2 Azetidine start2->conditions product N-Boc-1,3'-biazetidine conditions->product

Caption: Proposed workflow for the Buchwald-Hartwig Cross-Coupling route.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., X-Phos, 6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by N-Boc-3-bromoazetidine (1.0 eq) and azetidine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Comparative Analysis and Data Summary

FeatureAza-Michael AdditionReductive Amination (Proposed)Buchwald-Hartwig Coupling (Proposed)
Key Transformation Conjugate additionImine/Iminium reductionPd-catalyzed C-N cross-coupling
Starting Materials Azetidin-3-ylidene ester, AzetidineAzetidin-3-one, Azetidine3-Halo-azetidine, Azetidine
Reported Yield 64%[1][2]High yields typical for this reaction typeModerate to high yields expected
Scalability Good; no metal catalystsExcellent; widely used in process chemistryModerate; requires inert atmosphere, metal removal
Advantages Documented procedure, mild conditions, avoids metalsOne-pot, operationally simple, high atom economyModular, convergent, broad substrate scope
Disadvantages Requires synthesis of a specialized α,β-unsaturated esterKetone starting material may be less stable than halo-derivativeRequires expensive catalysts/ligands, strict inert conditions, potential for metal contamination

Conclusion and Senior Scientist's Recommendation

For laboratory-scale synthesis and initial exploration of structure-activity relationships, the Aza-Michael Addition represents the most reliable and validated approach, with a clear precedent and good reported yield.[1][2] Its primary drawback is the multi-step synthesis required to prepare the methyl (N-Boc-azetidin-3-ylidene)acetate starting material.

For process development and large-scale synthesis, the proposed Reductive Amination route is highly attractive. This method is renowned for its operational simplicity, cost-effectiveness, and scalability.[11] The starting materials are readily accessible, and the reaction avoids the use of expensive and potentially contaminating transition metals. This would be the recommended route for further investigation and optimization for bulk production.

The Buchwald-Hartwig Cross-Coupling offers the most flexibility and modularity. While it carries the highest initial cost due to the palladium catalyst and specialized ligands, it would be the method of choice if a diverse library of substituted 1,3'-biazetidines were required, as the coupling partners could be readily varied. However, for the synthesis of the parent scaffold, the operational complexity and cost make it less favorable than the other two options.

Ultimately, the optimal synthetic route will depend on the specific goals of the research program, balancing the need for speed, cost, scale, and flexibility.

References

  • Xu, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1143. [Link][1][2]

  • Wikipedia. (2023). Reductive amination. [Link][5]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link][12]

  • Surleraux, D., et al. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link][7]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link][9]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][8]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][6]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link][3]

  • Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link][13]

  • Wang, Z., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1543. [Link][4]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link][10]

  • Mukherjee, A., & Chowdhury, D. (2023). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. ResearchGate. [Link][11]

Sources

"side-by-side comparison of the conformational rigidity of 1,3'-biazetidine and piperidine"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from "floppy" aliphatic heterocycles to conformationally restricted surrogates is a primary strategy for improving ligand efficiency (LE) and selectivity. This guide presents a side-by-side technical comparison of Piperidine (the industry standard) and 1,3'-Biazetidine (an emerging, rigidified bicyclic surrogate).[1]

While piperidine offers a versatile but entropically costly "induced fit" binding mode, this compound provides a distinct, "pre-organized" vector geometry. This guide details the structural causality, physicochemical consequences, and experimental validation of these differences.[2]

Part 1: Structural & Conformational Fundamentals

The Piperidine Baseline: Fluxional Flexibility

Piperidine (


) is a 6-membered saturated heterocycle that exists predominantly in a chair conformation.[1] Its conformational landscape is defined by two low-energy processes:
  • Ring Inversion (Chair-Chair Flip): Interconverts axial and equatorial substituents.[1]

    
    .
    
  • Nitrogen Inversion: Rapid pyramidal inversion at the nitrogen center.[3]

    
    .
    

Consequence: Unless heavily substituted, piperidine acts as a "floppy" linker.[1] It pays a high entropic penalty (


) upon protein binding because it must freeze out these multiple low-energy states.
The this compound Alternative: Vector Locking

This compound consists of two linked 4-membered rings: an N-linked azetidine (Ring A) attached to the C3 position of a second azetidine (Ring B).[1]

  • Ring Puckering: The 4-membered rings are inherently puckered (

    
    ), but the energy barrier to inversion is extremely low (
    
    
    
    ), effectively behaving as planar on the NMR time scale at room temperature.[1]
  • The Critical Constraint: The rigidity arises not from the rings themselves, but from the steric hindrance around the N1-C3' bond . The bulk of the two rings restricts the rotational freedom of this linker, narrowing the cone of available exit vectors compared to the freely rotating substituents on a piperidine.

Exit Vector Analysis (EVA)

The most profound difference lies in the angle of the substituents (Exit Vectors).

FeaturePiperidine (1,4-substituted)This compound (1,3'-linked)
Vector Geometry Linear / Staggered (

)
Kinked / Angular (

)
Space Filling CylindricalL-Shaped / Bent
Entropic Cost High (Rotational + Inversion)Moderate (Rotational only)

Part 2: Physicochemical Profile Comparison[4][5]

The structural constraints of this compound directly alter its electronic properties.

Comparative Data Table
PropertyPiperidineThis compoundCausality
Basicity (pKa) ~11.2 (Secondary amine)~9.5 - 10.5 (Distal NH)~7.5 - 8.5 (Central N)Ring strain increases s-character of N-lone pair, lowering basicity.[1]
Lipophilicity (LogP) High (Baseline)Lower (

)
Increased polarity from second nitrogen and reduced carbon/heteroatom ratio.[1]
Metabolic Stability Low to ModerateHighLack of activated

-hydrogens susceptible to CYP450 oxidation in the strained system.
Solubility ModerateHighLower LogP and lower crystal lattice energy due to non-planar packing.

Note on Basicity: The central nitrogen of this compound is significantly less basic than piperidine due to the electron-withdrawing inductive effect of the strained azetidine ring it is attached to. This is advantageous for reducing hERG liability, which often correlates with high basicity.

Part 3: Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy this compound as a surrogate.

ScaffoldSelection Start Lead Optimization: Piperidine Core Issue Identify Liability Start->Issue Metab Metabolic Instability (Oxidation) Issue->Metab Selectivity Poor Selectivity (Off-target) Issue->Selectivity Solubility Low Solubility (High LogP) Issue->Solubility Action_Biaz Switch to This compound Metab->Action_Biaz Removes alpha-H Check_Vector Check Vector Match: Does pocket tolerate ~150° kink? Selectivity->Check_Vector Solubility->Action_Biaz Lowers LogP Action_Subst Substituted Piperidine Check_Vector->Action_Biaz Yes (Rigidify) Check_Vector->Action_Subst No (Linear req.)

Figure 1: Decision logic for scaffold hopping from piperidine to this compound based on liability analysis.

Part 4: Experimental Protocols for Rigidity Assessment

To empirically validate the conformational rigidity of your specific analog, use the following Variable Temperature NMR (VT-NMR) protocol. This measures the energy barrier to coalescence (


), a direct proxy for rigidity.
Protocol: Determination of Coalescence Temperature ( )

Objective: Calculate the rotational energy barrier of the N1-C3' bond in this compound derivatives.

Materials:

  • Compound: >5 mg of this compound derivative.[1]

  • Solvent: Deuterated solvent with high freezing/boiling range (e.g., Toluene-

    
     or DMF-
    
    
    
    ).[1]
  • Instrument: 500 MHz NMR spectrometer (or higher) with variable temperature probe.

Workflow:

  • Sample Prep: Dissolve compound in Toluene-

    
     to a concentration of 10-20 mM.
    
  • Ambient Scan: Acquire a standard 1H NMR at 298 K. Identify the diastereotopic protons on the azetidine rings. In a rigid system, these will appear as distinct multiplets. In a freely rotating system, they may average.

  • Cooling Phase: Cool the probe in 10 K increments down to 200 K.

    • Observation: Watch for the "decoalescence" (splitting) of signals, indicating the freezing of the N-C bond rotation.

  • Heating Phase: If signals are sharp at RT, heat in 10 K increments up to 380 K.

    • Observation: Watch for "coalescence" (merging) of signals.[1]

  • Calculation: Use the Eyring equation to calculate

    
     at the coalescence temperature (
    
    
    
    ):
    
    
    Where
    
    
    is the rate constant at coalescence (
    
    
    ).

Expected Result:

  • Piperidine: Ring inversion is fast; signals often averaged at RT.

    
     is usually very low (< -50°C).
    
  • This compound: You will likely observe distinct rotamers at lower temperatures.[1] A higher

    
     (>12 kcal/mol) confirms superior rigidity compared to piperidine.
    

Part 5: Workflow Visualization

The following diagram illustrates the integrated workflow for validating the bioisosteric replacement.

ValidationWorkflow Design In Silico Design (Vector Analysis) Synth Synthesis of This compound Design->Synth Target List NMR VT-NMR (Measure Barrier) Synth->NMR Solution Conf. XRay Small Molecule X-Ray Synth->XRay Solid State Conf. Assay Binding Assay (IC50 + Selectivity) NMR->Assay Confirm Rigidity XRay->Assay Confirm Vector

Figure 2: Validation workflow ensuring structural hypothesis (rigidity) correlates with biological outcome.

References

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][5][6] Link

  • Stepan, A. F., et al. (2011).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Physicochemical Motifs in Drug Discovery.[6][7] Journal of Medicinal Chemistry. Link[1]

  • Kalgutkar, A. S., & Dalvie, D. (2012).[1] Role of Bioactivation in Idiosyncratic Drug Toxicity: Structural Alerts and Structural Modifications to Lower Toxicity Risks. Chemical Research in Toxicology. Link[1]

  • BenchChem Technical Support. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.Link[1]

Sources

Safety Operating Guide

Mechanistic Profiling: The Causality of Azetidine Hazards

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Protocol: 1,3'-Biazetidine and Derivatives

As a Senior Application Scientist, I frequently consult with drug development teams integrating this compound and its derivatives into PROTAC linkers and novel pharmacophores[1]. While these highly strained, nitrogen-containing spiro/bicyclic heterocycles offer exceptional bioisosteric properties, their unique molecular architecture demands rigorous, non-standard handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe management and disposal of this compound, grounded in the mechanistic realities of its chemical behavior.

The primary operational hazards of this compound stem directly from its structure. The four-membered azetidine rings possess significant angular strain (approximately 26 kcal/mol), making them susceptible to ring-opening reactions under harsh conditions.

Furthermore, the free base form is an exceptionally strong, nucleophilic amine. It acts as a 2 capable of causing severe skin burns and irreversible eye damage[2]. Because nitrogen heterocycles are 3[3], they must never be disposed of via aqueous drain systems[4].

Quantitative Hazard & Logistics Data

To execute a safe disposal plan, you must first classify the specific derivative you are handling. The table below summarizes the physicochemical properties and disposal routing for common this compound variants.

Compound VariantPhysical StateGHS Hazard ClassificationsMandatory PPEStorage & Disposal Routing
This compound (Free Base) LiquidFlammable (H225), Corrosive (H314)Flame-retardant coat, butyl gloves, face shield2-8°C, Inert Gas. Route to Non-Halogenated Flammable stream.
This compound Dihydrochloride SolidIrritant (H315, H319), Harmful (H302)Nitrile gloves, safety goggles, N95 respiratorRoom Temp, Desiccated. Route to Halogenated Organic stream.
3,3-Difluoro-1,3'-biazetidine HCl SolidIrritant (H315, H319, H335)Nitrile gloves, safety goggles, N95 respiratorRoom Temp, Desiccated. Route to Halogenated Organic stream.
1'-Boc-[this compound]-3-carboxylic acid SolidHarmful (H302, H312, H332)Nitrile gloves, safety goggles, lab coat2-8°C. Route to Non-Halogenated Organic stream[5].

Waste Segregation Workflow

Improper mixing of this compound free base with acidic waste streams can trigger violent, exothermic salt-formation reactions. Use the following decision matrix to route your waste correctly.

G N1 This compound Waste N2 Assess Chemical State N1->N2 N3 Solid / Salt Form (e.g., HCl, Fluoro-derivatives) N2->N3 Protected/Salts N4 Liquid / Free Base (Highly Basic, Corrosive) N2->N4 Free Amine N5 Halogenated Organic Waste (Requires Scrubber Incineration) N3->N5 Contains Cl/F N6 Non-Halogenated Organic Waste (Standard Incineration) N3->N6 Boc-protected N4->N5 Mixed with DCM N4->N6 Pure / Non-Halogenated

Decision matrix for this compound waste segregation and incineration routing.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA guidelines for nitrogen heterocycles, which require specialized thermal destruction[4].

Phase 1: Accumulation & Packaging

  • Segregate by Halogen Content: Separate free base liquids and Boc-protected solids from HCl salts and difluoro-derivatives.

  • Container Selection: Use UN-approved, chemically compatible containers (HDPE or PTFE-lined glass). Causality: Free base azetidines will degrade standard plastics and react with metal containers over time.

  • Inert Atmosphere (Liquids): Purge the headspace of liquid waste containers with Argon or Nitrogen before sealing. Causality: The free base reacts with atmospheric CO2 to form carbamate salts, which can precipitate and complicate liquid waste pumping during incineration.

  • Self-Validation Step: After sealing the container, wipe the exterior with a damp pH indicator strip. A reading of pH 7 confirms the container is hermetically sealed with no microscopic amine leakage.

Phase 2: Incineration Routing

  • Manifesting: Label the waste explicitly as "Hazardous Waste - Flammable/Corrosive Amine" (for free bases) or "Toxic Organic Solid" (for derivatives).

  • Thermal Destruction: Ensure your waste management vendor routes the material to a 4[4].

    • Causality: High-temperature combustion of nitrogen-rich compounds generates toxic nitrogen oxides (NOx)[4]. The alkaline scrubber is mandatory to capture these regulated emissions before atmospheric release.

Spill Response & Decontamination Protocol

Because azetidines adhere strongly to surfaces and penetrate PPE rapidly, immediate and chemically sound decontamination is required[6].

  • Containment: Clear the area and cover the spill with an inert absorbent (e.g., vermiculite or dry sand)[2].

    • Causality: Do NOT use combustible materials like sawdust. The heat of absorption combined with the inherent flammability of the amine can trigger spontaneous ignition[2].

  • Collection: Use non-sparking tools to transfer the saturated absorbent into a hazardous waste drum[6].

  • Chemical Neutralization: Wash the contaminated surface with a 7[7].

    • Causality: Acetic acid is a weak organic acid that safely neutralizes the highly basic azetidine ring into a water-soluble acetate salt. Using a strong mineral acid (like HCl) would trigger a violent, boiling exotherm.

  • Final Rinse & Validation: Flush the area with copious amounts of hot water[7]. Self-Validation Step: Swab the rinsed surface with a pH test strip. A reading of pH 7.0–7.5 confirms the complete neutralization and removal of the basic azetidine residue.

References

1.1 2. 3. 5 4.2 5.4 6. 6 7.7 8.3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3'-Biazetidine
Reactant of Route 2
Reactant of Route 2
1,3'-Biazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.